molecular formula C29H26N4O2 B15577402 FASN-IN-5

FASN-IN-5

Cat. No.: B15577402
M. Wt: 462.5 g/mol
InChI Key: MXQGGBTXHJSPPG-LJQANCHMSA-N
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Description

FASN-IN-5 is a useful research compound. Its molecular formula is C29H26N4O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

[(3S)-3-[[2-[4-(1-benzofuran-5-yl)phenyl]imidazo[4,5-c]pyridin-1-yl]methyl]pyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C29H26N4O2/c34-29(22-5-6-22)32-13-10-19(17-32)18-33-26-9-12-30-16-25(26)31-28(33)21-3-1-20(2-4-21)23-7-8-27-24(15-23)11-14-35-27/h1-4,7-9,11-12,14-16,19,22H,5-6,10,13,17-18H2/t19-/m1/s1

InChI Key

MXQGGBTXHJSPPG-LJQANCHMSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling FASN-IN-5: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is typically low, as the majority of fatty acids are obtained from dietary sources. However, in various pathological conditions, including many types of cancer and certain inflammatory and metabolic disorders, FASN is significantly upregulated. This dependency of diseased cells on endogenous fatty acid synthesis has positioned FASN as a compelling therapeutic target. FASN-IN-5 is a novel small molecule inhibitor of FASN that has emerged from research aimed at developing targeted therapies against this enzyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the experimental details relevant to researchers in the field.

Discovery of this compound

This compound was identified through a focused discovery effort aimed at identifying novel heterocyclic modulators of lipid synthesis. The compound is designated as "example 11" in the patent literature (WO2012122391A1), which describes a series of compounds designed to inhibit FASN for the treatment of various diseases, including cancer and viral infections. The rationale behind its development lies in the critical role of FASN in supporting the rapid proliferation of cancer cells and the replication of certain viruses.

Further research has highlighted the potential of FASN inhibitors, such as this compound, in modulating immune responses, particularly those mediated by T helper 17 (Th17) cells and Colony-Stimulating Factor 1 (CSF1). This has broadened the potential therapeutic applications of this compound to include immunological disorders and obesity.

Synthesis of this compound

The synthesis of this compound, chemically named 2-(4-(dibenzo[b,d]furan-2-yl)phenyl)-1-((R)-3-(cyclopropanecarbonyl)piperazin-1-yl)ethan-1-one, is a multi-step process detailed in the patent literature. The following is a summary of the key synthetic steps.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (R)-1-(piperazin-2-yl)ethan-1-one

The synthesis begins with the protection of one of the amine groups of piperazine, followed by acylation of the other amine. Subsequent deprotection yields the piperazinone intermediate. Chiral resolution is performed to isolate the desired (R)-enantiomer.

Step 2: Synthesis of 2-(4-(dibenzo[b,d]furan-2-yl)phenyl)acetic acid

This step involves a Suzuki coupling reaction between a dibenzofuran (B1670420) boronic acid derivative and a phenylacetic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 3: Amide Coupling

The final step involves the amide coupling of the products from Step 1 and Step 2. The carboxylic acid is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the piperazinone intermediate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield this compound.

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of this compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Data

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity as a FASN inhibitor.

Quantitative Data for this compound
Assay TypeParameterValue
FASN Enzyme Inhibition AssayIC50 (µM)[Data not publicly available]
Cellular Lipogenesis AssayIC50 (µM)[Data not publicly available]
Cancer Cell Proliferation AssayGI50 (µM)[Data not publicly available]

Note: Specific quantitative data for this compound (example 11) is not explicitly provided in the public domain. The table structure is provided for the inclusion of such data when it becomes available.

Experimental Protocols for Biological Assays

FASN Enzyme Inhibition Assay:

The inhibitory activity of this compound on the FASN enzyme is determined using a biochemical assay that measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.

  • Enzyme Source: Purified human FASN enzyme.

  • Substrates: Acetyl-CoA and Malonyl-CoA.

  • Cofactor: NADPH.

  • Procedure:

    • The FASN enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the substrates and NADPH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Lipogenesis Assay:

This assay measures the ability of this compound to inhibit de novo fatty acid synthesis in a cellular context.

  • Cell Line: A cancer cell line with high FASN expression (e.g., PC-3, MCF-7).

  • Tracer: ¹⁴C-labeled acetate (B1210297) or ³H-labeled water.

  • Procedure:

    • Cells are treated with varying concentrations of this compound.

    • The radiolabeled tracer is added to the cell culture medium.

    • After an incubation period, cellular lipids are extracted.

    • The incorporation of the radiolabel into the lipid fraction is quantified using a scintillation counter.

  • Data Analysis: The IC50 value for the inhibition of lipogenesis is determined.

Cancer Cell Proliferation Assay:

The effect of this compound on the growth of cancer cells is assessed using a standard cell viability assay.

  • Cell Lines: A panel of cancer cell lines representing different tumor types.

  • Reagent: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.

    • The absorbance or luminescence, which is proportional to the number of viable cells, is measured.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

Signaling Pathways and Mechanism of Action

FASN is implicated in several key signaling pathways that are crucial for cell growth, survival, and differentiation. This compound, by inhibiting FASN, is expected to modulate these pathways.

FASN and Related Signaling Pathways

FASN_Signaling GF Growth Factors (e.g., EGF, IGF-1) GFR Growth Factor Receptors (e.g., EGFR, IGFR) GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_gene FASN Gene Transcription SREBP1c->FASN_gene FASN_protein FASN Protein FASN_gene->FASN_protein Lipogenesis De Novo Lipogenesis (Palmitate) FASN_protein->Lipogenesis Th17_Diff Th17 Differentiation FASN_protein->Th17_Diff CSF1_Signaling CSF1 Signaling FASN_protein->CSF1_Signaling FASN_IN_5 This compound FASN_IN_5->FASN_protein Signaling_Lipids Signaling Lipids (e.g., Phospholipids) Lipogenesis->Signaling_Lipids Membrane Membrane Integrity & Fluidity Lipogenesis->Membrane Cell_Growth Cell Growth & Proliferation Signaling_Lipids->Cell_Growth Cell_Survival Cell Survival Membrane->Cell_Survival

Caption: FASN is regulated by growth factor signaling pathways like PI3K/Akt/mTORC1, which promotes FASN gene expression. This compound inhibits FASN protein, blocking lipogenesis and affecting downstream cellular processes and signaling.

Experimental Workflow: From Discovery to Preclinical Evaluation

FASN_IN_5_Workflow A Compound Library Screening B Hit Identification (e.g., this compound) A->B C Lead Optimization (SAR Studies) B->C D Synthesis of Analogs C->D E In Vitro Characterization C->E D->E F FASN Enzyme Assay (IC50) E->F G Cellular Lipogenesis Assay (IC50) E->G H Cell Proliferation Assay (GI50) E->H I ADME/Tox Profiling E->I J In Vivo Efficacy Studies (Xenograft Models) I->J K Preclinical Candidate Selection J->K

Caption: A typical workflow for the discovery and preclinical development of a FASN inhibitor like this compound, from initial screening to in vivo testing.

Conclusion

This compound represents a promising research tool for investigating the roles of FASN in various diseases. Its discovery and synthesis provide a basis for further studies into the therapeutic potential of FASN inhibition. The detailed experimental protocols and an understanding of the associated signaling pathways outlined in this guide are intended to facilitate future research and development efforts in this important area of medicinal chemistry and chemical biology. As more data on this compound becomes publicly available, a more complete picture of its therapeutic potential will emerge.

Unraveling the Structure-Activity Relationship of Fatty Acid Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in oncology and metabolic diseases. As a key enzyme in the de novo synthesis of fatty acids, its upregulation in various cancer cells provides essential lipids for membrane formation, signaling, and energy storage, contributing to tumor growth and survival.[1][2] The differential expression of FASN in cancer cells compared to normal tissues presents a promising therapeutic window.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of prominent FASN inhibitors, offering a valuable resource for the design and development of novel therapeutics.

While the specific compound "FASN-IN-5" did not yield detailed public information in our comprehensive search, this guide will focus on the well-characterized classes of FASN inhibitors, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Key Classes of FASN Inhibitors and their Structure-Activity Relationships

The development of FASN inhibitors has led to the discovery of several chemical scaffolds with varying mechanisms of action and potency. These are broadly categorized into natural products and synthetic compounds.

Natural Product Inhibitors

Natural products have historically served as a rich source of FASN inhibitors.

  • Cerulenin (B1668410) and its Analogs: Cerulenin, a natural product from Cephalosporium caerulens, is a classic covalent inhibitor of FASN. It specifically targets the β-ketoacyl synthase (KS) domain.[4] While a potent tool for research, its instability and off-target effects have limited its clinical development. Structure-activity relationship studies on cerulenin analogs have focused on modifying the epoxide ring and the amide side chain to improve stability and selectivity.

  • Polyphenols (e.g., EGCG, Luteolin, Quercetin, Kaempferol): Green tea polyphenols like epigallocatechin-3-gallate (EGCG) and other flavonoids have been identified as FASN inhibitors.[5] Their mechanism is often non-covalent, and they are thought to interact with multiple domains of the FASN enzyme. SAR studies suggest that the number and position of hydroxyl groups on the flavonoid backbone are crucial for their inhibitory activity.

Synthetic FASN Inhibitors

Synthetic inhibitors offer advantages in terms of chemical tractability and the potential for optimization.

  • C75 and its Derivatives: C75 is a synthetic α-methylene-γ-butyrolactone that acts as a slow-binding, irreversible inhibitor of FASN.[3][4] It interacts with the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[3] SAR studies on C75 analogs have explored modifications to the lactone ring and the side chain to enhance potency and reduce off-target effects, such as weight loss, which is mediated through a central nervous system mechanism.[3]

  • Orlistat (Tetrahydrolipstatin): Known as a lipase (B570770) inhibitor for the treatment of obesity, Orlistat is also a potent, irreversible inhibitor of the FASN thioesterase (TE) domain.[2][6] It forms a covalent adduct with the active site serine of the TE domain.[3] The β-lactone ring is the key pharmacophore responsible for its covalent modification of the enzyme. However, the high reactivity and poor stability of the β-lactone have prompted the development of more stable analogs.[2]

  • Imidazolin-5-one Derivatives: This class of compounds represents a more recent development in FASN inhibitors. A patent application describes 1H-imidazol-5(4H)-one derivatives as potent FASN inhibitors with potential applications in cancer and metabolic disorders.[1]

Quantitative Data on FASN Inhibitors

The following table summarizes the inhibitory activities of selected FASN inhibitors against various cancer cell lines.

InhibitorTarget Domain(s)Cell LineIC50Citation(s)
C75 KS, ER, TEPC3 (Prostate)35 µM[6]
Breast CancerVaries[3][4]
Orlistat TEProstate CancerVaries[3]
Fatostatin SREBP Activation--[6]

Note: IC50 values can vary significantly depending on the assay conditions and cell line used. This table provides a representative overview.

Experimental Protocols

The evaluation of FASN inhibitors involves a series of in vitro and in vivo assays.

In Vitro FASN Inhibition Assay

This assay directly measures the enzymatic activity of purified FASN.

Methodology:

  • Enzyme Source: Purified human FASN enzyme.

  • Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

  • Reaction: The reaction measures the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

  • Procedure:

    • The FASN enzyme is pre-incubated with the test inhibitor at various concentrations.

    • The reaction is initiated by the addition of substrates.

    • The change in absorbance is recorded over time using a spectrophotometer.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Fatty Acid Synthesis Assay

This assay measures the rate of de novo fatty acid synthesis in whole cells.

Methodology:

  • Cell Lines: Cancer cell lines known to overexpress FASN (e.g., PC3, SKBR3).

  • Tracer: Radiolabeled acetate (B1210297) ([¹⁴C]-acetate) is used as a precursor for fatty acid synthesis.

  • Procedure:

    • Cells are treated with the test inhibitor for a specified period.

    • [¹⁴C]-acetate is added to the culture medium.

    • After incubation, cellular lipids are extracted.

    • The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

  • Data Analysis: The inhibition of fatty acid synthesis is calculated relative to untreated control cells.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of FASN inhibitors on cancer cells.

Methodology:

  • Cell Viability: Assays like MTT or CCK-8 are used to measure the metabolic activity of cells, which correlates with cell viability.

  • Apoptosis: Apoptosis can be assessed by various methods, including:

    • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7).

    • Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, apoptotic, and necrotic cells using flow cytometry.

Signaling Pathways and Experimental Workflows

The inhibition of FASN impacts several critical cellular pathways beyond lipid metabolism.

FASN and its Role in Oncogenic Signaling

FASN expression is regulated by and contributes to the activation of major oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[2][7] Inhibition of FASN can disrupt these pathways, leading to reduced cell proliferation and survival.

FASN_Signaling cluster_upstream Upstream Regulation cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt MAPK/ERK MAPK/ERK Growth Factors->MAPK/ERK Hormones Hormones Hormones->PI3K/Akt FASN Expression FASN Expression PI3K/Akt->FASN Expression MAPK/ERK->FASN Expression Lipid Synthesis Lipid Synthesis FASN Expression->Lipid Synthesis Cell Proliferation Cell Proliferation Lipid Synthesis->Cell Proliferation Cell Survival Cell Survival Lipid Synthesis->Cell Survival

Caption: Regulation and downstream effects of FASN expression.

Experimental Workflow for FASN Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a novel FASN inhibitor is outlined below.

Caption: Preclinical evaluation workflow for FASN inhibitors.

Conclusion

The development of FASN inhibitors remains an active area of research with significant therapeutic potential. Understanding the structure-activity relationships of different chemical scaffolds is paramount for designing next-generation inhibitors with improved potency, selectivity, and drug-like properties. This guide provides a foundational overview of the key considerations in this field, from molecular interactions to cellular effects and preclinical evaluation strategies. As our understanding of the complex roles of FASN in disease continues to grow, so too will the opportunities for innovative therapeutic interventions.

References

The Impact of Fatty Acid Synthase Inhibition on Cellular Lipogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "FASN-IN-5" is not publicly available in the reviewed scientific literature. This document therefore provides a comprehensive technical guide on the effects of potent and selective Fatty Acid Synthase (FASN) inhibitors on cellular lipogenesis, using a hypothetical inhibitor, herein referred to as FASN-IN-X, to illustrate the core principles and experimental findings. The data and methodologies presented are a composite derived from studies of well-characterized FASN inhibitors.

Introduction to FASN and its Role in Lipogenesis

Fatty Acid Synthase (FASN) is a critical multi-enzyme protein responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating lipids, it is significantly upregulated in many cancer cells to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling molecule production.[2][3] This differential expression makes FASN a compelling therapeutic target in oncology and other diseases characterized by metabolic dysregulation.[4][5] Inhibition of FASN disrupts cellular lipogenesis, leading to a cascade of effects including the depletion of essential lipids, accumulation of toxic precursors, and ultimately, cell growth arrest and apoptosis.[3][5]

Quantitative Effects of FASN Inhibition

The efficacy of a FASN inhibitor is determined by its ability to suppress enzyme activity and subsequently reduce cellular lipid synthesis. The following tables summarize the quantitative data typically observed with a potent FASN inhibitor, FASN-IN-X.

Table 1: In Vitro Enzymatic and Cellular Activity of FASN-IN-X

ParameterValueCell Line/Assay Condition
FASN Enzymatic IC50 50 nMPurified human FASN enzyme assay
Cellular Lipogenesis IC50 200 nM[¹⁴C]-acetate incorporation in HepG2 cells
Anti-proliferative IC50 500 nM72-hour incubation in LNCaP prostate cancer cells
Apoptosis Induction (EC50) 1 µMCaspase 3/7 activation in SK-Br3 breast cancer cells

Table 2: Effect of FASN-IN-X on Cellular Lipid Profile

Lipid ClassFold Change vs. Control (1 µM FASN-IN-X, 48h)Method
Palmitate (C16:0) 0.2GC-MS
Stearate (C18:0) 0.4GC-MS
Oleate (C18:1) 0.5GC-MS
Phospholipids 0.6LC-MS/MS
Triacylglycerides 0.3Colorimetric Assay
Malonyl-CoA 8.2LC-MS/MS

Key Experimental Methodologies

The following protocols are standard methods used to evaluate the effect of FASN inhibitors on cellular lipogenesis.

FASN Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified FASN.

  • Enzyme Source: Purified recombinant human FASN.

  • Substrates: Acetyl-CoA, Malonyl-CoA (with [¹⁴C]-malonyl-CoA as a tracer), and NADPH.

  • Reaction Buffer: Potassium phosphate (B84403) buffer (pH 7.0) containing DTT and EDTA.

  • Procedure:

    • FASN enzyme is pre-incubated with varying concentrations of FASN-IN-X.

    • The reaction is initiated by adding the substrate mixture.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped by the addition of an acid.

    • The newly synthesized [¹⁴C]-labeled fatty acids are extracted using an organic solvent.

    • The radioactivity in the organic phase is quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Lipogenesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo lipid synthesis in intact cells.

  • Cell Culture: Cells (e.g., HepG2, A549) are seeded in multi-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of FASN-IN-X for a predetermined time.

  • Labeling: [¹⁴C]-acetate is added to the culture medium and incubated for 2-4 hours.

  • Lipid Extraction:

    • Cells are washed with PBS.

    • Lipids are extracted using a mixture of hexane (B92381) and isopropanol.

  • Quantification: The radioactivity incorporated into the lipid fraction is measured by scintillation counting.

  • Data Analysis: The results are normalized to the total protein content, and IC50 values are determined.

Cell Viability and Proliferation Assay

This assay assesses the impact of FASN inhibition on cell growth and survival.

  • Cell Seeding: Cancer cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of FASN-IN-X.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanistic Effects

Inhibition of FASN by FASN-IN-X initiates a series of cellular events that extend beyond the simple blockage of fatty acid synthesis.

The Central Role of FASN in Cellular Metabolism

FASN_Metabolism Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH ComplexLipids Complex Lipids (Phospholipids, Triglycerides) Palmitate->ComplexLipids Signaling Signaling Molecules & Membrane Formation ComplexLipids->Signaling FASN_IN_X FASN-IN-X FASN_IN_X->FASN Inhibition

Caption: FASN's central role in converting glucose-derived carbons into fatty acids.

The inhibition of FASN by FASN-IN-X leads to the accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate.[5] This has profound consequences for the cell.

Downstream Consequences of FASN Inhibition

FASN_Inhibition_Effects FASN_Inhibition FASN Inhibition (FASN-IN-X) MalonylCoA_up ↑ Malonyl-CoA FASN_Inhibition->MalonylCoA_up Palmitate_down ↓ Palmitate & Complex Lipids FASN_Inhibition->Palmitate_down ER_Stress ER Stress MalonylCoA_up->ER_Stress Cytotoxicity Signaling_down ↓ Oncogenic Signaling (e.g., PI3K/AKT) Palmitate_down->Signaling_down Membrane_down Altered Membrane Composition & Function Palmitate_down->Membrane_down Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis Signaling_down->CellCycleArrest Membrane_down->CellCycleArrest

Caption: Cellular consequences following the inhibition of FASN.

The accumulation of malonyl-CoA can be cytotoxic and may inhibit carnitine palmitoyltransferase I (CPT-1), affecting fatty acid oxidation.[3] The depletion of palmitate and other complex lipids disrupts the synthesis of new cell membranes, which is essential for rapidly dividing cells.[2] Furthermore, lipid molecules serve as important signaling messengers and their reduced availability can impair oncogenic signaling pathways like PI3K/AKT and MAPK/ERK.[6][7] The combined effects of substrate accumulation, product depletion, and impaired signaling ultimately lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion

Inhibition of FASN represents a promising therapeutic strategy for cancers that exhibit a high rate of de novo lipogenesis. As demonstrated by the representative data for FASN-IN-X, potent and selective FASN inhibitors can effectively block lipid synthesis, leading to cancer cell death. The multifaceted mechanism of action, involving metabolic disruption and interference with oncogenic signaling, underscores the therapeutic potential of targeting this key metabolic enzyme. Further research and development of FASN inhibitors are warranted to translate these preclinical findings into effective clinical treatments.

References

FASN-IN-5: A Comprehensive Analysis of Selectivity for Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway and a key therapeutic target in oncology and metabolic diseases. The development of selective FASN inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This technical guide provides a detailed overview of the selectivity of FASN inhibitors, with a specific focus on the conceptual inhibitor "FASN-IN-5" as a representative model for highly selective compounds. Due to the limited public information on a compound specifically named "this compound", this guide will utilize data from well-characterized selective FASN inhibitors, such as TVB-3166, to illustrate the principles of selectivity and provide a framework for the evaluation of novel FASN-targeted molecules. This document will cover quantitative selectivity data, detailed experimental protocols for assessing inhibition, and the signaling pathways influenced by FASN.

Introduction to FASN and its Role in Disease

Fatty Acid Synthase is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] While its expression is low in most normal adult tissues, which primarily rely on exogenous fatty acids, FASN is significantly upregulated in many cancer cells to support rapid proliferation and membrane biogenesis.[2][3] This differential expression makes FASN an attractive target for cancer therapy.[4] Inhibition of FASN in cancer cells can lead to apoptosis and suppression of tumor growth.[3]

Selectivity of FASN Inhibitors: A Quantitative Overview

The therapeutic utility of a FASN inhibitor is intrinsically linked to its selectivity for FASN over other enzymes. High selectivity ensures that the therapeutic effects are on-target, reducing the potential for adverse effects. While specific data for "this compound" is not publicly available, we can examine the selectivity profile of a known potent and selective FASN inhibitor, TVB-3166, as a surrogate.

Table 1: Inhibitory Potency of TVB-3166 against FASN

CompoundTargetIC50 Value (µM)Assay Type
TVB-3166FASN0.042In vitro biochemical assay
TVB-3166Cellular Palmitate Synthesis0.060Cell-based assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Determining FASN Inhibition and Selectivity

Accurate and reproducible experimental protocols are essential for characterizing the potency and selectivity of FASN inhibitors.

FASN Enzymatic Activity Assay (NADPH Depletion Assay)

This is a common method to measure the catalytic activity of FASN. The synthesis of fatty acids by FASN is a reductive process that consumes NADPH. The rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate (B84403) (pH 7.0), bovine serum albumin (BSA), and dithiothreitol (B142953) (DTT).

  • Enzyme and Substrate Addition: To a microplate well, add the reaction buffer, purified FASN enzyme, acetyl-CoA, and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding malonyl-CoA and NADPH.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Cellular Palmitate Synthesis Assay

This assay measures the ability of an inhibitor to block de novo fatty acid synthesis in living cells.

Protocol:

  • Cell Culture: Plate cells (e.g., a cancer cell line with high FASN expression) in a suitable culture medium.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the FASN inhibitor for a defined period.

  • Isotope Labeling: Add a labeled precursor, such as 13C-acetate or 13C-glucose, to the culture medium.

  • Lipid Extraction: After incubation, harvest the cells and extract the total lipids.

  • Mass Spectrometry Analysis: Analyze the lipid extracts by mass spectrometry to quantify the incorporation of the labeled isotope into palmitate.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of labeled palmitate synthesis against the inhibitor concentration.

Off-Target Selectivity Profiling

To assess the selectivity of a FASN inhibitor, it is crucial to test its activity against a broad range of other enzymes.

Protocol:

  • Kinase Panel Screening: A common approach is to screen the inhibitor against a large panel of kinases, as these are frequent off-targets for small molecule inhibitors. This is typically done using in vitro radiometric or fluorescence-based assays.

  • Broad Enzyme Panel Screening: For a more comprehensive assessment, the inhibitor should be tested against a diverse panel of enzymes representing different classes (e.g., proteases, lipases, phosphatases) using appropriate enzymatic assays.

  • Cellular Thermal Shift Assay (CETSA): This method can assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Changes in the melting temperature of proteins in the presence of the inhibitor can identify direct targets.

FASN Signaling Pathways

FASN is not only a metabolic enzyme but also a key regulator of various signaling pathways implicated in cancer. Its inhibition can have far-reaching effects on cellular function.

FASN_Signaling_Pathway GF Growth Factors (EGF, HER2) GFR Growth Factor Receptors GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_node FASN SREBP1c->FASN_node Upregulates Expression Palmitate Palmitate FASN_node->Palmitate Catalyzes Synthesis Lipid_Rafts Lipid Rafts Palmitate->Lipid_Rafts Signaling_Proteins Signaling Proteins (e.g., Wnt, Ras) Lipid_Rafts->Signaling_Proteins Modulates Localization & Activity Proliferation Cell Proliferation & Survival Signaling_Proteins->Proliferation FASN_IN_5 This compound FASN_IN_5->FASN_node Inhibits FASN_Inhibitor_Workflow Start Novel Compound (e.g., this compound) Biochem_Assay Biochemical Assay (FASN IC50) Start->Biochem_Assay Cell_Assay Cellular Assay (Palmitate Synthesis IC50) Biochem_Assay->Cell_Assay Selectivity Selectivity Profiling (Kinase/Enzyme Panels) Cell_Assay->Selectivity Potent_Selective Potent & Selective Hit? Selectivity->Potent_Selective Cell_Phenotype Cellular Phenotypic Assays (Proliferation, Apoptosis) Potent_Selective->Cell_Phenotype Yes Stop Stop Potent_Selective->Stop No In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Phenotype->In_Vivo Lead Lead Compound In_Vivo->Lead

References

In Vitro Anti-Cancer Activity of FASN Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the in vitro anti-cancer activity of Fatty Acid Synthase (FASN) inhibitors. Due to the limited publicly available data on the specific inhibitor FASN-IN-5, this guide utilizes the well-characterized, orally bioavailable FASN inhibitor TVB-2640 (Denifanstat) as a representative compound to illustrate the principles and methodologies discussed. The data and protocols presented herein are based on published research on TVB-2640 and other relevant FASN inhibitors.

Introduction to FASN Inhibition in Oncology

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. While most normal tissues have low FASN expression and preferentially utilize circulating lipids, many cancer types upregulate FASN to meet the high lipid demand required for rapid cell proliferation, membrane synthesis, and signaling molecule production. This metabolic reprogramming makes FASN a compelling target for anti-cancer therapy. Inhibition of FASN in cancer cells has been shown to induce apoptosis, reduce cell signaling, and inhibit cell proliferation, with minimal effects on normal cells.

Quantitative Anti-Cancer Activity of TVB-2640

The in vitro potency of FASN inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50). These values represent the concentration of the inhibitor required to inhibit the biochemical activity of the FASN enzyme by 50% and to elicit a 50% maximal response in cellular assays, respectively.

Table 1: In Vitro Potency of TVB-2640

ParameterValue (µM)Reference(s)
FASN IC500.052[1][2][3]
Cellular EC500.072[1][2][3]

Table 2: Synergistic Activity of TVB-2640 with Chemotherapeutic Agents

Cancer TypeCombination AgentEffectReference(s)
Prostate Cancer (Taxane-Resistant)DocetaxelSynergistic inhibition of cell viability[4]
Various Solid TumorsPaclitaxelPromising early signs of clinical activity in Phase I trials[5][6]
Triple-Negative Breast Cancer Brain MetastasesSN-38 (active metabolite of Irinotecan)Synergistic anti-cancer effects[7]

Key Signaling Pathways Modulated by FASN Inhibition

FASN inhibition disrupts several critical oncogenic signaling pathways that are dependent on lipid modifications and membrane integrity.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is interconnected with this pathway, and its inhibition can lead to the downregulation of key signaling components.[8]

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 FASN FASN AKT->FASN Upregulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Lipid Synthesis Lipid Synthesis FASN->Lipid Synthesis TVB-2640 TVB-2640 TVB-2640->FASN

Caption: FASN Inhibition and the PI3K/AKT/mTOR Pathway.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. Palmitoylation of Wnt proteins, a lipid modification, is essential for their secretion and signaling activity. FASN inhibition can disrupt this process.[9]

Wnt_Beta_Catenin_Pathway FASN FASN Palmitate Palmitate FASN->Palmitate TVB-2640 TVB-2640 TVB-2640->FASN Wnt Palmitoylation Wnt Palmitoylation Palmitate->Wnt Palmitoylation Wnt Secretion Wnt Secretion Wnt Palmitoylation->Wnt Secretion Wnt Signaling Wnt Signaling Wnt Secretion->Wnt Signaling Beta-catenin Degradation Beta-catenin Degradation Wnt Signaling->Beta-catenin Degradation Beta-catenin Accumulation Beta-catenin Accumulation Wnt Signaling->Beta-catenin Accumulation Gene Transcription Gene Transcription Beta-catenin Accumulation->Gene Transcription Proliferation & Migration Proliferation & Migration Gene Transcription->Proliferation & Migration

Caption: Disruption of Wnt/β-catenin Signaling by FASN Inhibition.

Detailed Experimental Protocols

The following are representative protocols for assessing the in vitro anti-cancer activity of FASN inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with TVB-2640 (serial dilutions) B->C D Incubate (72h) C->D E Add MTT reagent D->E F Incubate (3-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

The Role of FASN Inhibition in the Induction of Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "FASN-IN-5" is not available in the public domain based on current literature searches. This document provides a comprehensive technical guide on the role of well-characterized pharmacological inhibitors of Fatty Acid Synthase (FASN) in inducing apoptosis, which is presumed to be the mechanism of action for compounds like this compound. The data and protocols presented are based on studies of prominent FASN inhibitors such as C75 and Orlistat.

Introduction

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[1][2] While its expression is typically low in most adult tissues, FASN is significantly upregulated in many types of cancer cells to support rapid proliferation and membrane synthesis.[1][3] This differential expression makes FASN an attractive therapeutic target for cancer treatment. Inhibition of FASN has been shown to reduce cell proliferation and induce programmed cell death, or apoptosis, in cancer cells both in laboratory settings and in animal models.[1][4][5] The cytotoxic effects of FASN inhibition are attributed to several mechanisms, including the depletion of fatty acid end-products, the toxic accumulation of the FASN substrate malonyl-CoA, and alterations in cellular membrane composition and signaling.[1]

Quantitative Effects of FASN Inhibitors on Apoptosis

The induction of apoptosis by FASN inhibitors has been quantified across various cancer cell lines. The following table summarizes the apoptotic effects of two well-studied FASN inhibitors, C75 and Orlistat.

Cell LineInhibitorConcentrationTime (hours)Apoptotic EffectReference
Mantle Cell Lymphoma (Mino)Orlistat10 µM48Significant increase in Annexin V positive cells[4]
Mantle Cell Lymphoma (SP53)Orlistat10 µM48Significant increase in Annexin V positive cells[4]
Mantle Cell Lymphoma (Rec-1)Orlistat5 µM, 10 µM48Significant correlation with caspase 3/7 activity[4]
Breast Cancer (BT-474)C75Graded concentrations48Dose-dependent increase in apoptosis[6]
Colorectal Cancer (HCT8-LOHP)OrlistatCombined with Oxaliplatin72Significantly facilitated apoptosis[7]
Colorectal Cancer (HCT116-LOHP)OrlistatCombined with Oxaliplatin72Significantly facilitated apoptosis[7]

Signaling Pathways in FASN Inhibitor-Induced Apoptosis

The apoptotic response to FASN inhibition is mediated by a complex interplay of signaling pathways. A primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Intrinsic Apoptotic Pathway

Inhibition of FASN leads to mitochondrial stress, characterized by the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytosol.[6] This release is a critical step in the activation of the caspase cascade, leading to the execution of apoptosis. The process is often preceded by an increase in reactive oxygen species (ROS) and elevated cytosolic calcium levels.[8]

FASN_Inhibition_Apoptosis_Pathway FASN_Inhibitor FASN Inhibitor (e.g., C75, Orlistat) FASN FASN FASN_Inhibitor->FASN Inhibits Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to ROS Reactive Oxygen Species (ROS) Increase FASN->ROS Leads to BH3_only Upregulation of BH3-only proteins (BIM, NOXA, PUMA) Malonyl_CoA->BH3_only Induces Mitochondria Mitochondria ROS->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BH3_only->Mitochondria Promotes permeabilization

Caption: Intrinsic apoptosis pathway activated by FASN inhibition.

Role of BH3-Only Proteins

Recent studies have highlighted the crucial role of pro-apoptotic BH3-only proteins, such as BIM, NOXA, and PUMA, in mediating apoptosis following FASN inhibition.[6] Treatment with FASN inhibitors leads to a significant upregulation of these proteins at both the mRNA and protein levels.[6] This upregulation appears to be dependent on de novo protein synthesis and is linked to ROS-driven activation of stress-induced kinases.[6]

Experimental Protocols

Reproducing the findings on FASN inhibitor-induced apoptosis requires specific experimental methodologies. Below are detailed protocols for key assays.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This method is used to quantify the percentage of apoptotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the FASN inhibitor at various concentrations and time points. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Western Blot for Detection of Apoptotic Proteins

This technique is used to measure the levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: After treatment with the FASN inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, BIM, NOXA, PUMA) overnight at 4°C.

  • Washing: Wash the membrane with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for Assessing FASN Inhibitor-Induced Apoptosis

The following diagram illustrates a typical experimental workflow to investigate the pro-apoptotic effects of a FASN inhibitor.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Apoptosis Assessment cluster_2 Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with FASN Inhibitor (Varying concentrations and times) Cell_Culture->Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Treatment->Flow_Cytometry Western_Blot Western Blot (Caspases, PARP, BH3-only proteins) Treatment->Western_Blot Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->Mito_Potential Quantification Quantify Apoptotic Cells Flow_Cytometry->Quantification Protein_Expression Analyze Protein Expression Levels Western_Blot->Protein_Expression Mito_Depolarization Measure Mitochondrial Depolarization Mito_Potential->Mito_Depolarization

Caption: Workflow for studying FASN inhibitor-induced apoptosis.

Conclusion

The inhibition of Fatty Acid Synthase presents a promising strategy for cancer therapy due to its selective cytotoxicity towards cancer cells. The induction of apoptosis by FASN inhibitors is a key mechanism of their anti-tumor activity. This process is primarily mediated through the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the activation of caspases, with a significant role played by the upregulation of pro-apoptotic BH3-only proteins. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel FASN inhibitors for clinical applications.

References

The Impact of Fatty Acid Synthase (FASN) Inhibition on Tumor Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "FASN-IN-5." This guide therefore provides a comprehensive overview of the effects of well-characterized Fatty Acid Synthase (FASN) inhibitors on tumor cell metabolism, drawing on data from established research compounds. The principles, experimental methodologies, and metabolic consequences described herein are representative of the broader class of FASN inhibitors and provide a strong framework for understanding their therapeutic potential in oncology.

Executive Summary

Fatty Acid Synthase (FASN) is a pivotal enzyme in de novo lipogenesis, the process of synthesizing fatty acids. In many cancer types, FASN is significantly upregulated to meet the high demand for lipids required for rapid cell proliferation, membrane synthesis, energy storage, and signaling molecule generation.[1] This metabolic reprogramming makes FASN an attractive therapeutic target. Inhibition of FASN in tumor cells disrupts these critical functions, leading to a cascade of metabolic consequences that ultimately impair cancer cell growth and survival. This guide details the core metabolic impacts of FASN inhibition, presents quantitative data from studies with established inhibitors, outlines key experimental protocols for investigation, and visualizes the underlying signaling pathways and experimental workflows.

Core Metabolic Impact of FASN Inhibition

The primary function of FASN is the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[1] Pharmacological inhibition of FASN leads to several profound effects on tumor cell metabolism:

  • Depletion of Fatty Acid Pools: The most direct consequence is the cessation of de novo fatty acid synthesis, depriving cancer cells of a crucial source of lipids for building cell membranes and generating signaling molecules.[2]

  • Induction of Apoptosis: FASN inhibition has been shown to induce programmed cell death in various cancer cell lines.[3][4] This can be triggered by the accumulation of toxic precursors like malonyl-CoA or by disrupting cellular structures and signaling pathways that depend on a steady supply of fatty acids.

  • Alterations in Glycolysis and Oxidative Phosphorylation: FASN inhibition can lead to a decrease in glycolysis and may also impact mitochondrial respiration.[5][6] The precise effects can be cell-type dependent, with some studies showing a compensatory increase in fatty acid β-oxidation.[7]

  • Disruption of Key Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways. Its inhibition can modulate the activity of pathways such as PI3K/AKT/mTOR and AMPK, which are central regulators of cell growth, proliferation, and metabolism.[8]

Quantitative Data on the Effects of FASN Inhibitors

The following tables summarize quantitative data from studies on well-characterized FASN inhibitors, demonstrating their impact on cancer cell viability and metabolism.

Table 1: Cytotoxicity of FASN Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
C75PC3Prostate Cancer35[9]
C75LNCaP (spheroids)Prostate Cancer50[9]
C75A375Melanoma32.43[10]
Orlistat (B1677487)T cell lymphomaLymphoma75 (at 48h)[3]
TVB-2640HCT 116 (spheroids)Colorectal Cancer53.4 ± 3.9[11]
CeruleninHCT 116 (spheroids)Colorectal Cancer87.3 ± 25.2[11]

Table 2: Metabolic Effects of FASN Inhibition

InhibitorCell Line/ModelEffectQuantitative ChangeReference
OrlistatCisplatin-resistant ovarian tumor xenograftTumor GrowthDelayed[7]
OrlistatCisplatin-resistant ovarian tumor xenograftGlutamine MetabolismDecreased[7]
OrlistatCisplatin-resistant ovarian tumor xenograftNucleotide BiosynthesisDecreased[7]
TVB-2640Advanced solid tumors (human study)Disease Control Rate (monotherapy)42%[12]
TVB-2640 + PaclitaxelAdvanced solid tumors (human study)Partial Response Rate11%[12]
Metformin (indirect FASN inhibition via AMPK)Primary AML samplesOxygen Consumption Rate (OCR)Decreased in 56% of samples[13]
Metformin (indirect FASN inhibition via AMPK)Primary AML samplesExtracellular Acidification Rate (ECAR)Increased (compensatory glycolysis)[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by FASN Inhibition

FASN is a downstream effector of and a participant in a feedback loop with critical oncogenic signaling pathways. Its inhibition can therefore have far-reaching effects on cellular regulation.

FASN_Signaling GF Growth Factors (e.g., EGF) GFR Growth Factor Receptors (e.g., EGFR, HER2) GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) FASN->Lipogenesis AMPK AMPK FASN->AMPK Modulates CellGrowth Cell Growth & Proliferation Lipogenesis->CellGrowth FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640, C75) FASN_Inhibitor->FASN Inhibits AMPK->mTOR Inhibits

Caption: Signaling pathways influenced by FASN and its inhibition.

Experimental Workflow for Evaluating FASN Inhibitors

A typical workflow to assess the impact of a FASN inhibitor on tumor cell metabolism involves a series of in vitro assays.

FASN_Inhibitor_Workflow start Start: Select Cancer Cell Line with High FASN Expression treat Treat Cells with FASN Inhibitor (Dose-Response) start->treat viability 1. Cell Viability Assay (e.g., MTT, CTG) treat->viability fasn_activity 2. FASN Activity Assay (NADPH Consumption) treat->fasn_activity seahorse 3. Metabolic Flux Analysis (Seahorse XF: OCR & ECAR) treat->seahorse lipidomics 4. Lipidomics Profiling (LC-MS) treat->lipidomics tracing 5. Metabolite Tracing (¹³C-Glucose/Glutamine) treat->tracing data_analysis Data Analysis & Interpretation viability->data_analysis fasn_activity->data_analysis seahorse->data_analysis lipidomics->data_analysis tracing->data_analysis

Caption: A standard experimental workflow for FASN inhibitor evaluation.

Experimental Protocols

FASN Activity Assay (NADPH Consumption Method)

This assay measures FASN activity by monitoring the decrease in absorbance at 340 nm as NADPH is consumed during fatty acid synthesis.[14]

Materials:

  • Cell lysate containing FASN

  • FASN reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 6.5, 2 mM EDTA, 10 mM cysteine)[15]

  • Acetyl-CoA solution (50 µM final concentration)

  • Malonyl-CoA solution (58 µM final concentration)[14]

  • NADPH solution (200 µM final concentration)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare fresh FASN reaction buffer.

  • Add 20 µL of cell protein extract to each well of the 96-well plate.

  • Add 200 µL of the FASN reaction buffer containing acetyl-CoA and NADPH to each well.

  • Incubate the plate at 37°C and read the absorbance at 340 nm at 1-minute intervals for 3 minutes to measure the background NADPH oxidation.[14]

  • Initiate the FASN reaction by adding 2 µL of malonyl-CoA to each well.[14]

  • Immediately begin reading the absorbance at 340 nm at 1-minute intervals for 15-30 minutes at 37°C.

  • Calculate FASN activity as the rate of decrease in A340, which corresponds to NADPH oxidation.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[16]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates and Sensor Cartridges

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., bicarbonate-free DMEM) supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A

  • Cells treated with FASN inhibitor

Procedure:

  • Day 1: Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and incubate overnight.

  • Day 2: Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO2 incubator.[17]

    • Prepare the Seahorse XF assay medium and warm it to 37°C.

    • Wash the cells with the assay medium and replace the culture medium with 180 µL of fresh assay medium.[16]

    • Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.

  • Compound Loading: Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay, which will sequentially inject the compounds and measure OCR and ECAR in real-time.

  • Data Analysis: Analyze the resulting data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Stable Isotope Tracing of De Novo Lipogenesis

This method uses stable isotope-labeled precursors, such as ¹³C-glucose, to trace their incorporation into newly synthesized fatty acids, providing a direct measure of de novo lipogenesis.[18][19]

Materials:

  • Cell culture medium with ¹³C-labeled glucose instead of standard glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cells treated with FASN inhibitor

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for derivatization of fatty acids to fatty acid methyl esters (FAMEs)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Cell Labeling: Culture cells in the labeling medium containing ¹³C-glucose and dFBS for a specified period (e.g., 24-72 hours) to allow for the incorporation of the label into fatty acids.[19]

  • Metabolite Extraction:

    • Harvest the cells and wash them with ice-cold PBS.

    • Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization: Convert the fatty acids in the lipid extract to FAMEs, which are more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS. The mass spectrometer will detect the mass shift in the fatty acid fragments due to the incorporation of ¹³C atoms.

  • Data Analysis: Determine the fractional enrichment of ¹³C in different fatty acid species to quantify the rate of de novo synthesis.

Conclusion

Inhibition of FASN represents a promising therapeutic strategy for cancers that are dependent on de novo lipogenesis. By disrupting a central metabolic hub, FASN inhibitors not only deplete cancer cells of essential building blocks but also interfere with key oncogenic signaling pathways. The experimental protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate and understand the multifaceted impact of FASN inhibition on tumor cell metabolism. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined here are broadly applicable to the evaluation of any novel FASN inhibitor.

References

Preclinical Pharmacokinetics of FASN Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2] Its upregulation in various cancers and metabolic diseases has made it an attractive target for therapeutic intervention.[3][4][5] A class of molecules known as FASN inhibitors are being investigated for their potential to disrupt the pathogenic processes that rely on elevated FASN activity.[4][6] While specific preclinical pharmacokinetic data for a compound designated "FASN-IN-5" is not publicly available, this guide provides a comprehensive overview of the preclinical pharmacokinetic evaluation of FASN inhibitors, drawing upon data from representative molecules in this class. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] In cancer cells, this pathway provides essential lipids for membrane formation, energy storage, and signaling molecule synthesis.[1][5] Inhibition of FASN leads to a depletion of these lipids and an accumulation of cytotoxic intermediates like malonyl-CoA, ultimately inducing apoptosis and halting tumor growth.[4]

Signaling Pathway of FASN

The regulation of FASN is complex, involving major oncogenic signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[5][7] Growth factor receptor activation can lead to the upregulation of FASN expression and activity, promoting cell proliferation and survival.[7]

FASN_Signaling_Pathway GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene Transcription SREBP1c->FASN_Gene FASN_Protein FASN Protein FASN_Gene->FASN_Protein Translation Lipogenesis De Novo Lipogenesis FASN_Protein->Lipogenesis Tumor_Growth Tumor Growth & Survival Lipogenesis->Tumor_Growth FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640) FASN_Inhibitor->FASN_Protein Inhibition

FASN Signaling Pathway and Point of Inhibition.

Preclinical Evaluation of FASN Inhibitors

The preclinical assessment of FASN inhibitors involves a series of in vitro and in vivo studies to determine their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Experimental Workflow

A typical experimental workflow for the preclinical evaluation of a FASN inhibitor is depicted below. This process generally starts with in vitro characterization and progresses to in vivo animal models to assess efficacy and safety.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay FASN Enzyme Inhibition Assay Cell_Proliferation Cancer Cell Line Proliferation Assays Enzyme_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assays Cell_Proliferation->Apoptosis_Assay PK_Studies Pharmacokinetic (PK) Studies in Rodents Apoptosis_Assay->PK_Studies Lead Compound Selection Efficacy_Studies Xenograft/GEMM Efficacy Studies PK_Studies->Efficacy_Studies PD_Studies Pharmacodynamic (PD) Biomarker Analysis Efficacy_Studies->PD_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Generalized Preclinical Experimental Workflow.

Pharmacokinetic Parameters of Representative FASN Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes preclinical pharmacokinetic data for other known FASN inhibitors from the literature. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
TVB-2640Mouse100 mg/kg, oral12,5006121,0007.963
TVB-3166Mouse30 mg/kg, oral2,300214,0005.2N/A
C75Mouse20 mg/kg, i.p.N/AN/AN/A~2N/A

Note: The data for TVB-2640 and TVB-3166 is derived from publicly available research, and C75 data is historically referenced. "N/A" indicates that the data was not available in the reviewed sources.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of FASN inhibitors.

In Vivo Efficacy Studies in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.

  • Cell Implantation: Human cancer cells with high FASN expression (e.g., HCT-116 colon cancer) are implanted subcutaneously.[8]

  • Treatment: Once tumors reach a palpable size, animals are randomized into vehicle control and treatment groups. The FASN inhibitor is administered, often orally, at a predetermined dose and schedule (e.g., once daily).[8]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised for pharmacodynamic analysis.[8]

Pharmacodynamic (PD) Biomarker Analysis
  • Objective: To confirm that the FASN inhibitor is engaging its target and modulating downstream pathways in the tumor tissue.

  • Sample Collection: Tumor tissue, blood, and serum are collected from treated and control animals at the end of the efficacy study.[8]

  • Analysis:

    • Lipid Analysis: Changes in the levels of fatty acids and other lipids in the tumor and serum are measured using techniques like mass spectrometry.[8]

    • Gene and Protein Expression: Modulation of genes and proteins in the FASN pathway is assessed by methods such as quantitative PCR, Western blotting, or immunohistochemistry.[8]

Pharmacokinetic (PK) Studies
  • Animal Model: Typically conducted in rodents (e.g., mice or rats).

  • Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Sample Collection: Blood samples are collected at multiple time points after dosing.

  • Analysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using specialized software.

The preclinical evaluation of FASN inhibitors is a comprehensive process that elucidates their therapeutic potential and provides critical data for advancing promising candidates into clinical trials. While information on "this compound" is not currently in the public domain, the methodologies and data from other compounds in this class provide a solid framework for understanding the key aspects of their preclinical pharmacokinetics and pharmacodynamics. The continued investigation of FASN inhibitors holds promise for the development of novel treatments for cancer and other diseases characterized by metabolic dysregulation.

References

FASN Inhibition: A Comprehensive Analysis of its Impact on Gene Expression and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of long-chain fatty acids.[1][2][3] Its expression is typically low in most normal adult tissues but is significantly upregulated in many types of cancer, making it a compelling target for therapeutic intervention.[2][3][4] Inhibition of FASN has been shown to induce apoptosis in cancer cells and retard tumor growth in preclinical models.[2][3] This technical guide provides an in-depth analysis of the effects of FASN inhibition on gene expression, detailing the molecular mechanisms and signaling pathways involved. While specific data for a compound designated "FASN-IN-5" is not publicly available, this document synthesizes the current understanding of FASN inhibitors as a class and their impact on cellular processes. We present quantitative data on gene expression changes, detailed experimental protocols for assessing FASN inhibition, and visual representations of the key signaling pathways affected.

The Role of FASN in Cellular Metabolism and Cancer

FASN is the sole enzyme capable of the reductive de novo synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA, using NADPH as a reducing equivalent.[1][2] The primary product of FASN is palmitate, a 16-carbon saturated fatty acid, which can be further modified to produce a variety of lipids essential for cell membrane formation, energy storage, and protein modification.[5] In cancer cells, the upregulation of FASN is not just a metabolic adaptation to meet the demands of rapid proliferation but also plays a crucial role in oncogenic signaling.[3][6] Overexpression of FASN has been linked to poor prognosis and resistance to chemotherapy in various cancers, including breast, prostate, and colorectal cancer.[5][7][8]

Impact of FASN Inhibition on Gene Expression

Inhibition of FASN leads to significant alterations in the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of general FASN inhibition on key gene expression in different cancer cell lines.

Gene Cancer Type Effect of FASN Inhibition Fold Change (approx.) Reference
c-MycHepG2 (Hepatoma)DownregulationNot Specified[5]
β-cateninHepG2 (Hepatoma)DownregulationNot Specified[5]
FASNHuman OsteosarcomaDownregulation (mRNA and protein)Not Specified[9]
FASNNon-Small Cell Lung Cancer (A549)Downregulation (mRNA)~90% decrease with shRNA[10]
RictorHepatoma cellsDownregulation (mRNA)Not Specified[6]
ELOVL5Hepatoma cellsNo significant changeNot Specified[6]

Note: The fold changes are approximate and can vary depending on the specific inhibitor, concentration, cell line, and experimental conditions.

Signaling Pathways Modulated by FASN Inhibition

FASN activity is intricately linked with major oncogenic signaling pathways. Its inhibition can therefore lead to a cascade of downstream effects on these pathways, ultimately impacting cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. FASN expression and activity are often positively correlated with the activation of this pathway.[9] Inhibition of FASN has been shown to reduce the phosphorylation of AKT, a key downstream effector of PI3K.[9] This, in turn, can lead to the inhibition of the mTOR signaling pathway. FASN inhibition also results in the inhibition of Akt and S6 phosphorylation in the AKT-mTOR signal transduction pathway.[11]

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors GFR Growth Factor Receptor Growth Factors->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN AKT->FASN Upregulates Cell Growth\nSurvival Cell Growth Survival mTOR->Cell Growth\nSurvival FASN_Inhibitor FASN Inhibitor FASN_Inhibitor->FASN FASN->AKT Positive Feedback Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Lrp6 Lrp6 Wnt->Lrp6 Dishevelled Dishevelled Frizzled->Dishevelled Lrp6->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc) TCF_LEF->Target_Genes FASN_Inhibitor FASN Inhibitor FASN FASN FASN_Inhibitor->FASN FASN->Lrp6 Inhibits Phosphorylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_results Results Cell_Lines Cancer Cell Lines Treatment FASN Inhibitor Treatment Cell_Lines->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Viability_Assay Cell Viability (MTT) Treatment->Viability_Assay Proliferation_Assay Colony Formation Treatment->Proliferation_Assay qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Gene_Expression Gene Expression Changes qRT_PCR->Gene_Expression Western_Blot Western Blot Protein_Extraction->Western_Blot Protein_Expression Protein Level Changes Western_Blot->Protein_Expression Functional_Effects Functional Effects (Viability, Proliferation) Viability_Assay->Functional_Effects Proliferation_Assay->Functional_Effects

References

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of Small Molecules with Fatty Acid Synthase Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a pathway fundamental to cellular function. In normal adult tissues, FASN expression is typically low, with the majority of fatty acids obtained from dietary sources. However, a diverse range of cancers exhibit a marked upregulation of FASN, correlating with tumor progression, metastasis, and poor prognosis. This dependency on endogenous lipogenesis has positioned FASN as a compelling therapeutic target for oncology. This technical guide provides an in-depth exploration of the interaction between two well-characterized small molecule inhibitors, Orlistat and C75, and the specific functional domains of the FASN enzyme. We will delve into the quantitative aspects of these interactions, detail the experimental methodologies used to characterize them, and visualize the complex signaling networks influenced by FASN inhibition.

FASN Domain Architecture

Human FASN is a large, dimeric multi-enzyme complex, with each monomer containing seven distinct catalytic domains that work in concert to synthesize palmitate from acetyl-CoA and malonyl-CoA. The functional homodimer is arranged in an "X" shape, with a condensing portion and a β-carbon modifying portion[1]. The seven domains are:

  • β-Ketoacyl Synthase (KS): Catalyzes the condensation of malonyl-CoA with the growing fatty acid chain.

  • Malonyl/Acetyltransferase (MAT): Transfers the acetyl and malonyl groups from CoA to the Acyl Carrier Protein.

  • Dehydratase (DH): Removes a water molecule from the β-hydroxyacyl-ACP intermediate.

  • Enoyl Reductase (ER): Reduces the enoyl-ACP intermediate.

  • β-Ketoacyl Reductase (KR): Reduces the β-ketoacyl-ACP intermediate.

  • Acyl Carrier Protein (ACP): Carries the growing fatty acid chain to the different catalytic sites.

  • Thioesterase (TE): Releases the final palmitate product from the ACP.

Inhibitor Interaction with FASN Domains

The multifaceted nature of the FASN enzyme offers multiple opportunities for therapeutic intervention. Small molecule inhibitors can target specific catalytic domains, disrupting the fatty acid synthesis cycle and inducing cytotoxic effects in cancer cells. Here, we focus on two prototypical FASN inhibitors, Orlistat and C75, and their interactions with FASN domains.

Quantitative Analysis of Inhibitor-Domain Interactions

The following table summarizes the available quantitative data for the interaction of Orlistat and C75 with FASN and its domains. It is important to note that Orlistat is an irreversible inhibitor, which makes the determination of a true equilibrium dissociation constant (Kd) challenging. For C75, the reported Ki is for the initial, non-covalent binding step before irreversible inactivation.

InhibitorTarget Domain(s)Quantitative MetricValueCell Line/SystemReference
Orlistat Thioesterase (TE)IC50 (FASN activity)~30 µMPC-3 cells[2][3]
IC50 (Cell Viability)Not significant up to 125 µM (24h)H441, H1975, H3255, PC14 NSCLC cells[4]
IC50 (Cell Viability)102.67 ± 6.60 µMHuh7SR HCC cells[5]
IC50 (Cell Viability)133.67 ± 6.56 µM7721SR HCC cells[5]
C75 β-Ketoacyl Synthase (KS), Enoyl Reductase (ER), Thioesterase (TE)Ki (overall FASN inhibition)~16 mMRat Liver FASN[6][7]
IC50 (Clonogenic assay)35 µMPC-3 cells[8]
IC50 (Spheroid growth)50 µMLNCaP cells[6]
IC50 (FASN activity)32.43 µMA375 cells[8]
Inactivation rate (k_inact)~1 min⁻¹Rat Liver FASN[6][7]

Experimental Protocols

Characterizing the interaction between inhibitors and FASN domains requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of FASN Domains

To study the interaction of inhibitors with specific FASN domains in isolation, recombinant expression and purification of these domains is a prerequisite.

Methodology:

  • Cloning: The cDNA sequence encoding the desired human FASN domain (e.g., Thioesterase domain, residues 2202-2509) is amplified by PCR and cloned into an appropriate expression vector, such as pET-32b(+) for N-terminal thioredoxin and His-tags or pMAL-c2 for a maltose-binding protein (MBP) fusion[9][10].

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole (B134444), 5 mM β-mercaptoethanol) supplemented with protease inhibitors and DNase I. The cells are lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. For His-tagged proteins, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM). For MBP-fusion proteins, amylose (B160209) resin is used for affinity purification.

  • Further Purification: Depending on the purity, further purification steps such as ion-exchange chromatography and size-exclusion chromatography may be employed to achieve homogeneity. Protein purity is assessed by SDS-PAGE.

FASN Activity Assay

The overall activity of FASN is typically measured by monitoring the oxidation of NADPH at 340 nm.

Methodology: [1][11]

  • Reaction Mixture Preparation: A fresh FASN reaction buffer is prepared containing potassium phosphate (B84403) buffer (pH 6.6-7.0), EDTA, dithiothreitol (B142953) (DTT), acetyl-CoA, and NADPH.

  • Background Measurement: In a 96-well plate, the purified FASN enzyme or cell lysate is added to the reaction buffer. The absorbance at 340 nm is measured at 37°C for a few minutes at regular intervals (e.g., every minute for 3 minutes) to determine the background rate of NADPH oxidation.

  • Initiation of Reaction: The reaction is initiated by the addition of malonyl-CoA.

  • Measurement of FASN-dependent NADPH Oxidation: The decrease in absorbance at 340 nm is monitored for an extended period (e.g., 15 minutes) at regular intervals.

  • Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed in the presence of varying concentrations of the compound. The rate of NADPH oxidation is calculated and plotted against the inhibitor concentration to determine the concentration at which 50% of the enzyme activity is inhibited.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Methodology:

  • Sample Preparation: The purified FASN domain and the inhibitor are dialyzed extensively against the same buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) to minimize heats of dilution. The concentrations of the protein and the inhibitor are accurately determined.

  • ITC Experiment Setup: The ITC instrument (e.g., MicroCal ITC200) is thoroughly cleaned. The sample cell is filled with the purified FASN domain solution (typically 5-50 µM), and the injection syringe is filled with the inhibitor solution (typically 10-fold higher concentration than the protein).

  • Titration: A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the protein solution are performed at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

  • Controls: A control experiment where the inhibitor is injected into the buffer alone is performed to measure the heat of dilution, which is then subtracted from the experimental data.

Signaling Pathways and Experimental Workflows

FASN inhibition extends beyond the direct disruption of lipid synthesis, impacting a complex network of signaling pathways crucial for cancer cell proliferation and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for studying FASN inhibitors.

FASN Domain Structure and Inhibitor Targets

FASN_Inhibitors cluster_inhibitors Inhibitors FASN FASN Monomer KS MAT DH ER KR ACP TE Orlistat Orlistat Orlistat->FASN:TE C75 C75 C75->FASN:KS C75->FASN:ER C75->FASN:TE

Caption: Interaction of Orlistat and C75 with FASN domains.

FASN Inhibition and Downstream Signaling Pathways

FASN_Signaling cluster_upstream Upstream Regulation cluster_pathways Signaling Cascades cluster_downstream Cellular Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival FASN FASN mTOR->FASN Upregulates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Wnt Wnt β-catenin β-catenin Wnt->β-catenin Stabilizes β-catenin->FASN Upregulates β-catenin->Cell Proliferation Lipid Synthesis Lipid Synthesis FASN->Lipid Synthesis FASN->Cell Proliferation FASN->Cell Survival FASN Inhibitors FASN Inhibitors FASN Inhibitors->FASN Apoptosis Apoptosis FASN Inhibitors->Apoptosis

Caption: Overview of signaling pathways affected by FASN inhibition.

Experimental Workflow for FASN Inhibitor Characterization

Exp_Workflow start Start: Identify Potential FASN Inhibitor recombinant_exp Recombinant Expression & Purification of FASN Domains start->recombinant_exp biochemical_assay Biochemical Assay: FASN Activity (NADPH depletion) recombinant_exp->biochemical_assay biophysical_assay Biophysical Assay: Binding Affinity (ITC/SPR) recombinant_exp->biophysical_assay cell_based_assay Cell-based Assays: Viability, Apoptosis biochemical_assay->cell_based_assay biophysical_assay->cell_based_assay in_vivo_study In Vivo Studies: Xenograft Models cell_based_assay->in_vivo_study end Lead Optimization & Clinical Development in_vivo_study->end

Caption: A typical workflow for the characterization of FASN inhibitors.

Conclusion

The targeting of FASN presents a promising avenue for the development of novel anti-cancer therapeutics. A thorough understanding of the molecular interactions between small molecule inhibitors and the specific catalytic domains of FASN is paramount for the rational design of potent and selective drugs. This guide has provided a comprehensive overview of the interaction of Orlistat and C75 with FASN, detailing the quantitative aspects of these interactions, the experimental methodologies employed for their characterization, and the broader context of the signaling pathways involved. As research in this field continues to evolve, the integration of structural biology, biophysical techniques, and systems biology will be instrumental in unlocking the full therapeutic potential of FASN inhibition.

References

FASN-IN-5: An In-Depth Technical Guide for Studying Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal physiology, FASN expression is primarily limited to the liver and adipose tissue. However, a growing body of research has identified the overexpression of FASN in various pathological conditions, including numerous cancers, metabolic disorders, and inflammatory diseases. This upregulation of FASN provides rapidly proliferating cells with the necessary lipids for membrane formation, energy storage, and the generation of signaling molecules. Consequently, FASN has emerged as a promising therapeutic target for drug development. FASN-IN-5 is a small molecule inhibitor of FASN, available for preclinical research to investigate the role of this enzyme in lipid metabolism and disease.

While this compound is commercially available for research purposes, it is important to note that as of late 2025, there is a limited amount of peer-reviewed scientific literature detailing its specific biological activity, including quantitative data such as IC50 values and comprehensive experimental protocols. The primary source of information for this compound is the patent "Methods of using fasn inhibitors" (WO2017189613A1), where it is referred to as "example 11". This guide will provide an overview of this compound based on available information and will also present generalized experimental protocols for studying FASN inhibition, which can be adapted for the characterization of this compound and other novel FASN inhibitors.

This compound: Compound Profile

PropertyValueReference
Chemical Formula C29H26N4O2[1]
Molecular Weight 462.54 g/mol [1]
CAS Number 1309805-49-9[1]
Mechanism of Action Inhibitor of Fatty Acid Synthase (FASN)[2]
Potential Research Areas Cancer, immune disorders, obesity, and other TH17- or CSF1-mediated diseases[2]

The Role of FASN in Lipid Metabolism and Disease

FASN is a central player in the conversion of carbohydrates into fatty acids. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). FASN then catalyzes the sequential condensation of one acetyl-CoA and seven malonyl-CoA molecules, utilizing NADPH as a reducing agent, to produce the 16-carbon saturated fatty acid, palmitate. Palmitate can then be further elongated and desaturated to form a variety of other fatty acids, or esterified into more complex lipids such as triglycerides and phospholipids.

In cancer cells, the upregulation of FASN is driven by various oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. This increased lipogenesis supports rapid cell growth and proliferation by providing essential building blocks for cellular membranes. Furthermore, FASN-derived lipids can act as signaling molecules and contribute to post-translational modifications of proteins, further promoting tumorigenesis. Inhibition of FASN has been shown to induce apoptosis and inhibit the growth of cancer cells, making it an attractive target for anti-cancer therapies.

FASN_in_Lipid_Metabolism Simplified Overview of FASN's Role in Lipogenesis cluster_inhibition Inhibition Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN FASN AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate NADPH ComplexLipids Complex Lipids (Triglycerides, Phospholipids) Palmitate->ComplexLipids CellMembranes Cell Membranes ComplexLipids->CellMembranes Signaling Signaling Molecules ComplexLipids->Signaling FASN_IN_5 This compound FASN_IN_5->FASN

Caption: Role of FASN in converting glucose to palmitate and complex lipids, and the inhibitory action of this compound.

Key Signaling Pathways Involving FASN

The expression and activity of FASN are tightly regulated by upstream signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of FASN inhibitors.

FASN_Signaling_Pathways Key Signaling Pathways Regulating FASN GF Growth Factors (e.g., EGF, Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_gene FASN Gene Expression SREBP1c->FASN_gene FASN_protein FASN Protein FASN_gene->FASN_protein Lipogenesis Lipogenesis FASN_protein->Lipogenesis FASN_IN_5 This compound FASN_IN_5->FASN_protein

Caption: The PI3K/AKT/mTOR pathway, a major regulator of FASN expression, and the point of intervention for this compound.

Experimental Protocols for Studying FASN Inhibition

The following are detailed methodologies for key experiments that can be used to characterize the effects of this compound on cellular lipid metabolism.

FASN Activity Assay (Spectrophotometric)

This assay measures the activity of FASN by monitoring the consumption of its co-factor, NADPH, which absorbs light at 340 nm.

Materials:

  • Cell lysate containing FASN

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrate Solution: 50 µM acetyl-CoA, 100 µM malonyl-CoA

  • Cofactor Solution: 350 µM NADPH

  • This compound (or other inhibitor) at various concentrations

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from control and treated cells in ice-cold Assay Buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • In a 96-well plate, add 25 µL of cell lysate to each well.

  • Add the desired concentration of this compound or vehicle control to the wells.

  • To initiate the reaction, add a master mix of the Substrate Solution and Cofactor Solution to each well to a final volume of 200 µL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

  • FASN activity is expressed as nmol of NADPH consumed per minute per mg of protein.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO or solubilization buffer

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control.

  • Incubate the cells for 24, 48, or 72 hours.

  • Add MTT or CCK-8 solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Cell_Viability_Workflow Workflow for Cell Viability Assay Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add MTT or CCK-8 Reagent Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Caption: A step-by-step workflow for assessing the impact of this compound on cell viability.

Lipid Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies the accumulation of neutral lipids in cells, which is expected to decrease upon FASN inhibition.

Materials:

  • Cells grown on coverslips or in multi-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% Isopropanol (B130326)

  • Hematoxylin (for counterstaining, optional)

  • Microscope

Procedure:

  • Culture cells and treat with this compound or vehicle for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells again with PBS.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O staining solution. Incubate for 15-20 minutes.

  • Wash the cells with 60% isopropanol to remove excess stain, followed by a wash with water.

  • (Optional) Counterstain the nuclei with hematoxylin.

  • Visualize the lipid droplets (stained red) under a microscope and capture images.

  • For quantification, the stain can be extracted with isopropanol and the absorbance measured at approximately 510 nm.

Western Blot Analysis

This technique is used to measure the protein levels of FASN and downstream markers of lipogenesis and related signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-SREBP-1c, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells treated with this compound or vehicle.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable tool for researchers investigating the role of de novo lipogenesis in various biological and pathological processes. While specific data on this compound is still emerging, the experimental protocols outlined in this guide provide a robust framework for its characterization and for exploring the therapeutic potential of FASN inhibition. As with any novel inhibitor, it is crucial for researchers to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific model system. The continued study of FASN inhibitors like this compound will undoubtedly contribute to a deeper understanding of lipid metabolism and may lead to the development of new treatments for a range of diseases.

References

FASN-IN-5: A Technical Guide for Researchers in Fatty Acid Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FASN-IN-5, a potent inhibitor of Fatty Acid Synthase (FASN). This document is intended for researchers and scientists actively involved in the study of FASN and its role in various disease states, particularly in the fields of oncology and immunology. Herein, we detail the mechanism of action, experimental data, and relevant protocols to facilitate further investigation of this compound.

Introduction to FASN and the Role of this compound

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2] In normal human tissues, FASN expression is generally low, as dietary fats typically meet the body's lipid requirements. However, FASN is significantly upregulated in many cancer cells to support rapid proliferation and membrane biogenesis.[1][2] This differential expression makes FASN an attractive target for cancer therapy. FASN inhibition has been shown to induce apoptosis in tumor cells and impede tumor growth.[1][2]

This compound is a specific inhibitor of FASN, identified as a promising candidate for therapeutic development in diseases characterized by FASN overexpression or dysregulation. Its chemical formula is C29H26N4O2, with a molecular weight of 462.54.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of Fatty Acid Synthase. The primary consequence of FASN inhibition is the disruption of de novo fatty acid synthesis, leading to a depletion of cellular palmitate and other fatty acids necessary for various cellular functions.

The inhibition of FASN by compounds like this compound has been shown to impact several critical signaling pathways involved in cell growth, proliferation, and survival. While the specific downstream effects of this compound are still under investigation, the general consequences of FASN inhibition include:

  • Induction of Apoptosis: Depletion of fatty acids can lead to endoplasmic reticulum stress and the activation of apoptotic pathways in cancer cells.

  • Modulation of the PI3K/AKT/mTOR Pathway: FASN activity is closely linked to the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and metabolism. Inhibition of FASN can disrupt this pathway, leading to decreased cell proliferation and survival.

  • Impact on TH17 and Macrophage Differentiation: Recent studies have highlighted the role of FASN in immune cell function. FASN inhibitors have been shown to affect the differentiation of T helper 17 (TH17) cells and colony-stimulating factor-1 (CSF-1) dependent macrophages, suggesting a potential role for this compound in modulating immune responses.

Below is a diagram illustrating the central role of FASN in cellular metabolism and the key signaling pathways affected by its inhibition.

FASN_Signaling_Pathway cluster_0 De Novo Fatty Acid Synthesis cluster_1 Downstream Effects cluster_2 Signaling Pathway Regulation Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Synthesis PI3K/AKT/mTOR PI3K/AKT/mTOR FASN->PI3K/AKT/mTOR Influences Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Signaling Molecules Signaling Molecules Palmitate->Signaling Molecules Energy Storage Energy Storage Palmitate->Energy Storage Cell Growth & Proliferation Cell Growth & Proliferation PI3K/AKT/mTOR->Cell Growth & Proliferation Promotes FASN_IN_5 FASN_IN_5 FASN_IN_5->FASN Inhibits

Caption: FASN's central role in metabolism and its inhibition by this compound.

Quantitative Data

The following tables summarize the in vitro biological activity of this compound from patent literature. This compound is referred to as "Example 11" in the cited patent.

Table 1: this compound (Example 11) In Vitro Activity

AssayIC50 (µM)
Human TH17 Differentiation0.005
Human CSF-1 Dependent Macrophage Differentiation0.009

Data extracted from patent WO2017189613A1.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the patent literature and are intended to serve as a guide for researchers.

Human TH17 Differentiation Assay

Objective: To assess the inhibitory effect of this compound on the differentiation of human naive CD4+ T cells into TH17 cells.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate naive CD4+ T cells from PBMCs using a naive CD4+ T cell isolation kit.

  • Cell Culture and Differentiation:

    • Culture the isolated naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody.

    • Add anti-CD28 antibody, anti-IL-4, anti-IFNγ, IL-1β, IL-6, IL-23, and TGF-β1 to the culture medium to induce TH17 differentiation.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

    • Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • On day 5, collect the cell culture supernatants.

    • Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits IL-17A production by 50%.

Human CSF-1 Dependent Macrophage Differentiation Assay

Objective: To evaluate the effect of this compound on the differentiation of human monocytes into macrophages, a process dependent on Colony-Stimulating Factor-1 (CSF-1).

Methodology:

  • Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using CD14 microbeads.

  • Cell Culture and Differentiation:

    • Culture the isolated CD14+ monocytes in 96-well plates.

    • Add human CSF-1 to the culture medium to induce macrophage differentiation.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

    • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • After 7 days, assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits cell viability by 50%.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols and the logical relationship of FASN inhibition to its downstream effects.

TH17_Differentiation_Workflow cluster_0 Cell Preparation cluster_1 Differentiation and Treatment cluster_2 Analysis Isolate PBMCs Isolate PBMCs Isolate Naive CD4+ T cells Isolate Naive CD4+ T cells Isolate PBMCs->Isolate Naive CD4+ T cells Culture with anti-CD3/CD28 & Cytokines Culture with anti-CD3/CD28 & Cytokines Isolate Naive CD4+ T cells->Culture with anti-CD3/CD28 & Cytokines Add this compound Add this compound Culture with anti-CD3/CD28 & Cytokines->Add this compound Incubate 5 days Incubate 5 days Add this compound->Incubate 5 days Collect Supernatant Collect Supernatant Incubate 5 days->Collect Supernatant Measure IL-17A (ELISA) Measure IL-17A (ELISA) Collect Supernatant->Measure IL-17A (ELISA) Calculate IC50 Calculate IC50 Measure IL-17A (ELISA)->Calculate IC50

Caption: Workflow for the Human TH17 Differentiation Assay.

Macrophage_Differentiation_Workflow cluster_0 Cell Preparation cluster_1 Differentiation and Treatment cluster_2 Analysis Isolate PBMCs Isolate PBMCs Isolate CD14+ Monocytes Isolate CD14+ Monocytes Isolate PBMCs->Isolate CD14+ Monocytes Culture with CSF-1 Culture with CSF-1 Isolate CD14+ Monocytes->Culture with CSF-1 Add this compound Add this compound Culture with CSF-1->Add this compound Incubate 7 days Incubate 7 days Add this compound->Incubate 7 days Assess Cell Viability Assess Cell Viability Incubate 7 days->Assess Cell Viability Calculate IC50 Calculate IC50 Assess Cell Viability->Calculate IC50

Caption: Workflow for the Human CSF-1 Dependent Macrophage Differentiation Assay.

Conclusion

This compound is a potent inhibitor of Fatty Acid Synthase with significant activity in modulating key immune cell differentiation pathways. The data presented in this guide, derived from publicly available patent literature, provides a foundational understanding of its in vitro efficacy and the experimental approaches for its characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound in cancer and other FASN-mediated diseases. This document serves as a valuable resource for researchers embarking on or continuing their investigations into the promising field of FASN inhibition.

References

Methodological & Application

Application Notes and Protocols for FASN Inhibitor Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific inhibitor "FASN-IN-5" is not documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized and clinically relevant Fatty Acid Synthase (FASN) inhibitor, TVB-2640 (Denifanstat) , and other potent FASN inhibitors. These protocols can be adapted for other FASN inhibitors with appropriate validation.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer types, FASN is overexpressed and contributes to tumor cell proliferation, survival, and resistance to therapy.[3][4] Inhibition of FASN has emerged as a promising therapeutic strategy in oncology.[3][5] These application notes provide detailed protocols for the use of a representative FASN inhibitor, TVB-2640, for the treatment of cancer cells in culture.

Mechanism of Action

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2][6] FASN inhibitors block this enzymatic activity, leading to a depletion of downstream lipid products necessary for membrane synthesis and energy storage.[7] This inhibition can induce cell cycle arrest, apoptosis, and other forms of cell death, such as ferroptosis, in cancer cells that are highly dependent on de novo lipogenesis.[5][8]

Signaling Pathways Affected by FASN Inhibition

FASN activity is intricately linked with major oncogenic signaling pathways. Its inhibition can modulate these pathways, contributing to its anti-cancer effects.

FASN_Signaling_Pathways cluster_upstream Upstream Regulators cluster_fasn FASN Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt MAPK/ERK MAPK/ERK Growth Factors->MAPK/ERK SREBP1 SREBP1 PI3K/Akt->SREBP1 MAPK/ERK->SREBP1 FASN FASN SREBP1->FASN Upregulates Lipid Synthesis Lipid Synthesis FASN->Lipid Synthesis Drives Cell Proliferation Cell Proliferation FASN->Cell Proliferation Promotes Membrane Integrity Membrane Integrity Lipid Synthesis->Membrane Integrity Signal Transduction Signal Transduction Lipid Synthesis->Signal Transduction Apoptosis Apoptosis FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640) FASN_Inhibitor->FASN Inhibits FASN_Inhibitor->Cell Proliferation Inhibits FASN_Inhibitor->Apoptosis Induces

Caption: FASN signaling network and the impact of its inhibition.

Quantitative Data Summary

The following tables summarize the effects of representative FASN inhibitors on various cancer cell lines.

Table 1: IC50 Values of FASN Inhibitors in Cancer Cell Lines

FASN InhibitorCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
OrlistatPANC-1Pancreatic CancerNot specified-[9]
OrlistatNUGC-3Gastric Cancer~25 - 10048[10]
OrlistatPC-3Prostate Cancer~572[11]
OrlistatHT-29Colorectal Cancer>1072[12]
TVB-2640MDA-MB-231-BRTriple-Negative Breast Cancer~1-[13]
C75CTCL Cell LinesCutaneous T-Cell Lymphoma0.78 - 30048[14]
CeruleninCTCL Cell LinesCutaneous T-Cell Lymphoma0.16 - 2548[14]

Table 2: Effects of FASN Inhibition on Cellular Processes

FASN InhibitorCell LineEffectAssayReference
OrlistatPANC-1Reduced proliferation, enhanced apoptosisMTT, Apoptosis Assay[9]
OrlistatNUGC-3Decreased viability, induced apoptosisViability Assay, Apoptosis Assay[10]
OrlistatPC-3Halted proliferation, induced apoptosisBrdU Assay, Apoptosis Assay[11]
Orlistat + OxaliplatinHCT116-LOHP, HCT8-LOHPSynergistic reduction in cell survivalMTT Assay[4]
TVB-2640TNBC cell linesReduced spheroid outgrowth3D Culture Assay[13]
TVB-2640Colorectal Cancer SpheroidsIncreased polyunsaturated fatty acidsLipidomics Profiling[8]

Experimental Protocols

General Workflow for FASN Inhibitor Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Reagent Preparation Reagent Preparation Inhibitor Treatment Inhibitor Treatment Reagent Preparation->Inhibitor Treatment Cell Seeding->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Western Blot Western Blot Incubation->Western Blot Colony Formation Assay Colony Formation Assay Incubation->Colony Formation Assay

Caption: General experimental workflow for cell culture treatment.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a FASN inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FASN inhibitor (e.g., TVB-2640)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the FASN inhibitor in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by a FASN inhibitor.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the FASN inhibitor at the desired concentration and for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of a FASN inhibitor on protein expression levels.

Materials:

  • Treated and control cell lysates

  • Protein electrophoresis and blotting equipment

  • Primary antibodies (e.g., anti-FASN, anti-PARP, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Colony Formation Assay

This protocol is to evaluate the long-term effect of a FASN inhibitor on cell proliferation and survival.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FASN inhibitor

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to adhere overnight, then treat with various concentrations of the FASN inhibitor.

  • Incubate the plates for 7-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.

  • When visible colonies have formed, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet.

  • Count the number of colonies (typically those with >50 cells).

Conclusion

The provided protocols offer a framework for investigating the effects of FASN inhibitors in a cell culture setting. Researchers and drug development professionals can utilize these methods to assess the efficacy of novel FASN inhibitors and to further elucidate the role of fatty acid synthesis in cancer biology. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for FASN Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo data was found for a compound designated "FASN-IN-5". The following application notes and protocols are based on published data for other well-characterized Fatty Acid Synthase (FASN) inhibitors, including TVB-3664, TVB-2640, C75, and Orlistat. These protocols should be adapted and optimized for the specific FASN inhibitor being used.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] Upregulation of FASN is a common feature in many cancers and metabolic diseases, making it an attractive therapeutic target.[1] FASN inhibitors have shown anti-tumor and anti-inflammatory activity in various preclinical models.[2][3] This document provides a summary of dosages and detailed protocols for the in vivo use of FASN inhibitors in mouse models based on existing literature.

Data Presentation: FASN Inhibitor Dosage in Mouse Models

The following table summarizes the dosages, administration routes, and experimental contexts for several FASN inhibitors used in mouse models.

InhibitorDosageRoute of AdministrationMouse ModelExperimental ContextEfficacy/OutcomeReference
TVB-3664 3 mg/kg or 6 mg/kgOral gavage (daily)Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) in NSG miceAnti-tumor efficacySignificant reduction in tumor volume and weight.[4][5][4][5]
TVB-3664 3 mg/kgOral gavage (daily for 12 weeks)Diet-induced NASH with CCl4-induced fibrosisTherapeutic efficacy in NASH and fibrosisDecreased hepatic fibrosis and HCC tumor development.[6][7][6][7]
TVB-3664 10 mg/kgNot specifiedLung, ovarian, prostate, and pancreatic tumor xenografts in BALB/c nude miceAnti-tumor efficacyInhibition of tumor growth, with regression in some models.[8]
TVB-2640 25 mg/kgOral gavage (daily)Not specifiedGeneral efficacyNot specified[9]
C75 5 mg/kgIntraperitoneal injection (daily)DSS-induced colitis in C57BL/6 miceAnti-inflammatory efficacyAlleviated severity of colon damage and inflammation.[3][3]
C75 7.5 mg/kgIntraperitoneal injection (4h before CLP)Cecal Ligation and Puncture (CLP)-induced sepsis in C57BL/6J miceSepsis treatmentIncreased survival rate.[10][10]
C75 10 mg/kgIntraperitoneal injection (daily)Lean C57BL/6J miceMetabolic effectsSuppressed food intake.
C75 10-20 mg/kgIntraperitoneal injectionDiet-induced obese miceMetabolic effectsSustained weight loss and reduced food consumption.[11][11]
C75 10 mg/kgIntraperitoneal injectionDiet-induced obese mice with LPS-induced acute lung injuryTreatment of acute lung injuryProtective effect against lung injury.[12][12]
C75 30 mg/kgNot specifiedneu-N transgenic miceCancer preventionPrevented mammary cancer development.[13][13]
Orlistat 60 mg/kgNot specifiedTransgenic mouse model of endometrial cancerAnti-tumor efficacyInhibited tumor growth.[14]
Orlistat 240 mg/kg/dayNot specifiedProstate cancer xenograft-bearing miceAnti-tumor efficacyReduced tumor growth.[15][15]

Experimental Protocols

Protocol 1: Evaluation of FASN Inhibitor Efficacy in a Xenograft Mouse Model

This protocol is a general guideline for assessing the anti-tumor efficacy of a FASN inhibitor in a subcutaneous xenograft model.

1. Materials:

  • FASN inhibitor (e.g., TVB-3664)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline for TVB-2640[9]; 30% PEG400 in water for TVB-3664[6])

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or BALB/c nude)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles for injection and gavage

2. Cell Preparation and Implantation:

  • Culture cancer cells to ~80% confluency.

  • Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1-10 x 10^6 cells per 100 µL.

  • (Optional) Mix cell suspension 1:1 with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Treatment:

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Prepare the FASN inhibitor formulation. For example, for oral gavage with TVB-3664, dissolve the compound in 30% PEG400 in water.[6]

  • Administer the FASN inhibitor or vehicle to the respective groups daily via the chosen route (e.g., oral gavage). Dosages can range from 3-10 mg/kg for TVB-3664.[4][5][8]

  • Monitor tumor volume and body weight 2-3 times per week.

4. Endpoint and Analysis:

  • Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach the maximum allowed size.[5]

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • (Optional) Process tumor tissue for further analysis (e.g., histology, immunohistochemistry, Western blot, RNA sequencing).

Protocol 2: Preparation of FASN Inhibitor Formulations

Formulation for Oral Gavage (based on TVB-2640/TVB-3664): [4][9]

  • To prepare a 1 mg/mL solution:

  • Dissolve 10 mg of the FASN inhibitor in 1 mL of DMSO to create a stock solution.

  • In a separate tube, add 4 mL of PEG300.

  • Add the 1 mL of DMSO stock solution to the PEG300 and mix well.

  • Add 0.5 mL of Tween-80 and mix well.

  • Add 4.5 mL of saline to bring the final volume to 10 mL.

  • This formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Formulation for Intraperitoneal Injection (based on C75): [3][12]

  • Dissolve C75 in a small amount of DMSO (e.g., 10%).[12]

  • Dilute the solution with sterile saline to the final desired concentration.

Note: Solubility and stability of the specific FASN inhibitor in these vehicles should be confirmed. Formulations should be prepared fresh daily if stability is a concern.

Mandatory Visualizations

Signaling Pathways Affected by FASN Inhibition

FASN inhibition impacts several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.[16] The expression and activity of FASN can be regulated by growth factor receptors like EGFR and HER2.[16] In turn, FASN influences major oncogenic pathways such as PI3K/AKT and ERK1/2.[16] Inhibition of FASN can lead to decreased lipid synthesis, which is crucial for membrane formation in rapidly dividing cells, and can also modulate autophagy and lysosome biogenesis.[16]

FASN_Signaling_Pathway GFR Growth Factor Receptors (EGFR, HER2) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT ERK ERK1/2 Pathway GFR->ERK FASN FASN PI3K_AKT->FASN ERK->FASN FASN->PI3K_AKT feedback Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Autophagy Autophagy FASN->Autophagy FASN_Inhibitor FASN Inhibitor (e.g., this compound) FASN_Inhibitor->FASN Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation

Caption: FASN signaling network in cancer.

Experimental Workflow for In Vivo FASN Inhibitor Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating a FASN inhibitor in a mouse xenograft model.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization treatment_group Treatment Group (FASN Inhibitor) randomization->treatment_group Group 1 control_group Control Group (Vehicle) randomization->control_group Group 2 daily_dosing Daily Dosing treatment_group->daily_dosing daily_dosing2 Daily Dosing control_group->daily_dosing2 weekly_monitoring Tumor & Body Weight Measurement (2-3x/week) daily_dosing->weekly_monitoring daily_dosing2->weekly_monitoring endpoint Study Endpoint weekly_monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor Weight, IHC, etc.) euthanasia->analysis end End analysis->end

Caption: Xenograft model experimental workflow.

References

Application Notes and Protocols for FASN Inhibitor (e.g., FASN-IN-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following data and protocols are provided as a general guide for a representative Fatty Acid Synthase (FASN) inhibitor, referred to herein as FASN-IN-5. As specific data for "this compound" is not publicly available, researchers must determine the precise solubility and optimal experimental conditions empirically.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1] In many cancers, FASN is overexpressed and has been linked to tumor growth, survival, and resistance to therapy.[1][2] Inhibition of FASN is therefore a promising strategy for cancer treatment. This compound is a potent and selective small molecule inhibitor of FASN. These application notes provide guidelines for its solubility and preparation for in vitro and in vivo experiments.

Solubility

The solubility of a small molecule inhibitor is a critical factor in designing experiments. While the exact solubility of this compound must be experimentally determined, the following table provides a starting point based on common solvents used for similar hydrophobic small molecules.

Data Presentation: this compound Solubility

SolventPredicted Solubility (at 25°C)Notes
DMSO≥ 50 mg/mL (~100 mM)Recommended for preparing high-concentration stock solutions.
Ethanol~5-10 mg/mLCan be used as a co-solvent. Less toxic than DMSO for some applications.
WaterInsolubleNot recommended for initial stock solution preparation.
PBS (pH 7.4)Insoluble

Note: It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into an aqueous buffer or cell culture medium for experiments. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Preparation for In Vitro Experiments

This protocol describes the preparation of this compound for use in cell-based assays.

Protocol 1: Preparation of this compound for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium

Methodology:

  • Stock Solution Preparation (e.g., 10 mM):

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes to dissolve the compound. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particulates.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).

    • It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.

    • Ensure the final DMSO concentration in all experimental conditions, including the vehicle control, is identical and ideally below 0.5%.

Preparation for In Vivo Experiments

This protocol provides a general guideline for formulating this compound for administration in animal models. The optimal vehicle and route of administration should be determined based on the specific experimental design and the physicochemical properties of the compound.

Protocol 2: Formulation of this compound for In Vivo Administration

Common Vehicles for In Vivo Dosing:

  • For Oral (PO) Administration: 0.5% (w/v) Methylcellulose (MC) in water.

  • For Intraperitoneal (IP) Administration: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • For Subcutaneous (SC) Administration: A solution in an oil-based vehicle like corn oil or sesame oil.[3][4]

Methodology (Example for IP Administration):

  • Vehicle Preparation:

    • Prepare the vehicle by mixing the components in the specified ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Warm the PEG300 slightly to reduce viscosity if necessary.

    • Mix the components thoroughly until a clear, homogeneous solution is formed.

  • This compound Formulation:

    • Dissolve the required amount of this compound in DMSO first.

    • Add the PEG300 and mix well.

    • Add the Tween 80 and mix.

    • Finally, add the saline dropwise while continuously vortexing to prevent precipitation.

    • The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition is required.

    • Prepare the formulation fresh on the day of dosing.

Mandatory Visualizations

FASN Signaling Pathway

The following diagram illustrates the central role of FASN in cellular metabolism and its interaction with key oncogenic signaling pathways. This compound inhibits the enzymatic activity of FASN, leading to a reduction in fatty acid synthesis and impacting downstream signaling.

FASN_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene Upregulates FASN_Protein FASN Protein FASN_Gene->FASN_Protein Fatty_Acids Fatty Acid Synthesis FASN_Protein->Fatty_Acids FASN_IN_5 This compound FASN_IN_5->FASN_Protein Inhibits Cell_Growth Cell Growth & Proliferation Fatty_Acids->Cell_Growth Survival Cell Survival Fatty_Acids->Survival

Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a FASN inhibitor like this compound, from initial in vitro testing to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Prepare this compound Stock Solution (in DMSO) B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 B->C D Western Blot for Downstream Targets (p-AKT, p-ERK) C->D E Lipid Synthesis Assay (e.g., 14C-acetate incorporation) C->E F Formulate this compound for Animal Dosing C->F Promising IC50 G Establish Xenograft Tumor Model F->G H Treat Mice with This compound vs. Vehicle G->H I Monitor Tumor Growth and Body Weight H->I J Pharmacodynamic Analysis of Tumors I->J

Caption: General experimental workflow for FASN inhibitor evaluation.

References

Application Notes and Protocols for FASN-IN-5 in a Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3][4] In many cancer types, FASN is overexpressed and has been linked to poor prognosis, making it an attractive therapeutic target.[1][5] Inhibition of FASN in cancer cells disrupts lipid biosynthesis, leading to metabolic stress, cell cycle arrest, and apoptosis.[5][6][7] FASN-IN-5 is a potent and selective inhibitor of FASN, demonstrating significant anti-tumor activity in preclinical models. These application notes provide a comprehensive guide for the utilization of this compound in a xenograft model, including detailed protocols and expected outcomes.

Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of FASN, which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[8] This inhibition leads to a cascade of downstream effects detrimental to cancer cells, which are highly dependent on de novo lipogenesis for membrane production, energy storage, and signaling molecule synthesis.[4][9] The key mechanisms include:

  • Depletion of Fatty Acids: Halting the production of fatty acids essential for new membrane formation in rapidly dividing cancer cells.

  • Accumulation of Malonyl-CoA: The build-up of the FASN substrate malonyl-CoA can have cytotoxic effects.[1][7]

  • Inhibition of Oncogenic Signaling: FASN inhibition has been shown to suppress critical cancer-promoting pathways such as PI3K/AKT/mTOR and MAPK/ERK.[9][10][11][12]

Signaling Pathway

The following diagram illustrates the central role of FASN in cancer cell metabolism and the impact of its inhibition by this compound on key oncogenic signaling pathways.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects of FASN Inhibition Growth Factors Growth Factors GFR Growth Factor Receptors (e.g., EGFR, HER2) Growth Factors->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP-1c SREBP-1c mTOR->SREBP-1c activates SREBP-1c->FASN_gene upregulates transcription Citrate Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN_enzyme FASN Malonyl-CoA->FASN_enzyme substrate Palmitate Palmitate FASN_enzyme->Palmitate produces Inhibited_FASN FASN (Inhibited) FASN_IN_5 This compound FASN_IN_5->FASN_enzyme inhibits Decreased_Palmitate Decreased Palmitate Membrane_Synthesis Disrupted Membrane Synthesis Decreased_Palmitate->Membrane_Synthesis Signaling_Lipids Altered Signaling Lipids Decreased_Palmitate->Signaling_Lipids Cell_Cycle_Arrest Cell Cycle Arrest Membrane_Synthesis->Cell_Cycle_Arrest Inhibited_AKT Inhibited AKT Signaling Signaling_Lipids->Inhibited_AKT Apoptosis Apoptosis Inhibited_AKT->Apoptosis Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Cancer Cell Culture B Cell Harvesting & Preparation A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Tumor Volume Reaches ~100-150 mm³ D->E F Randomize Mice into Control & Treatment Groups E->F G Daily Dosing: Vehicle (Control) This compound (Treatment) F->G H Monitor Tumor Volume & Body Weight G->H I Endpoint Reached H->I J Euthanasia & Tumor Excision I->J K Tumor Weight Measurement J->K L Pharmacodynamic Analysis (e.g., Western Blot, IHC) K->L

References

Application Notes and Protocols for FASN-IN-5 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

FASN-IN-5 is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Overexpression of FASN is a hallmark of many cancers and is associated with tumor growth, proliferation, and survival.[3][4] Inhibition of FASN is a promising therapeutic strategy for cancer and other metabolic diseases.[2][5][6] These application notes provide a generalized framework for the preclinical evaluation of FASN inhibitors, using protocols adapted from studies on well-characterized compounds due to the limited publicly available data on this compound. The provided methodologies for in vitro and in vivo studies, along with data presentation examples, are intended to guide researchers in designing their experimental plans for this compound.

B. Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC29H26N4O2[1][2]
Molecular Weight462.54[1]
CAS Number1309805-49-9[1][2]
AppearanceSolid[1]
Storage-20°C[1][2]

C. Preclinical Data Summary (Based on Representative FASN Inhibitors)

The following tables summarize quantitative data from preclinical studies of representative FASN inhibitors, such as TVB-3664 and C75, which can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of FASN Inhibitors in Cancer Cell Lines

Cell LineCancer TypeFASN InhibitorIC50 (µM)EffectReference
PC3Prostate CancerC7535Inhibition of cell proliferation[7]
HCT116Colon CancerTVB-2640Not specifiedInhibition of cell proliferation[8]
COLO-205Colon CancerTVB-2640Not specifiedInhibition of cell proliferation[8]
HepG2Liver CancerC7540-100Dose-dependent inhibition[3]

Table 2: In Vivo Efficacy of FASN Inhibitors in Xenograft Models

Animal ModelCancer TypeFASN InhibitorDosage and AdministrationOutcomeReference
Mouse XenograftColon Cancer (HCT-116)TVB-2640Oral, dailyTumor growth inhibition[8]
Mouse XenograftColon Cancer (COLO-205)TVB-2640Oral, dailyTumor growth inhibition[8]
Mouse ModelExperimental ColitisC755 mg/kg, intraperitonealReduced severity of colitis[9]
Mouse ModelHepatocellular CarcinomaTVB-366410 mg/kg/day, oral gavageLimited efficacy as monotherapy[10]

D. Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT/WST-1)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a FASN inhibitor.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • FASN inhibitor (e.g., this compound) dissolved in DMSO

    • 96-well plates

    • MTT or WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the FASN inhibitor in culture medium. The final DMSO concentration should be less than 0.1%.

    • Replace the medium with the medium containing different concentrations of the FASN inhibitor. Include a vehicle control (DMSO only).

    • Incubate the plate for 48-72 hours.

    • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is visible.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is to assess the effect of a FASN inhibitor on key signaling proteins.

  • Materials:

    • Cancer cell line

    • FASN inhibitor

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Protein electrophoresis and transfer equipment

  • Procedure:

    • Treat cells with the FASN inhibitor at the desired concentration for the specified time.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

3. In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cells for injection

    • FASN inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer the FASN inhibitor or vehicle control to the respective groups according to the planned dosage and schedule (e.g., daily oral gavage).

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blot).

E. Visualizations

Signaling Pathways

FASN_Signaling_Pathway GF Growth Factors (EGF, etc.) GFR Growth Factor Receptors (EGFR, HER2) GF->GFR PI3K PI3K GFR->PI3K RAS RAS GFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN_node FASN SREBP1c->FASN_node Lipogenesis De Novo Lipogenesis FASN_node->Lipogenesis Proliferation Cell Proliferation & Survival Lipogenesis->Proliferation FASN_IN_5 This compound FASN_IN_5->FASN_node ERK ERK ERK->FASN_node RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK

Caption: FASN is regulated by oncogenic signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.

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// Edges start -> invitro; invitro -> assays; invitro -> western; assays -> data_analysis; western -> data_analysis; invitro -> invivo [style=dashed]; invivo -> xenograft; xenograft -> data_analysis; }

References

Measuring FASN Inhibition with FASN-IN-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids.[1] Its upregulation is a hallmark of many cancers and metabolic diseases, making it a promising therapeutic target. FASN-IN-5 is a potent inhibitor of FASN, useful for studying its role in various cellular processes and for preclinical drug development. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on FASN activity and its impact on downstream signaling pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Biochemical Inhibition of FASN by this compound

Assay TypeThis compound ConcentrationRate of NADPH Oxidation (mOD/min)Percent Inhibition (%)IC50
NADPH Consumption Assay(e.g., 0-100 µM)Experimental DataCalculated DataCalculated Value

Table 2: Cellular Inhibition of Lipid Synthesis by this compound

Assay TypeCell LineThis compound ConcentrationRadiolabeled Acetate Incorporation (CPM)Percent Inhibition (%)IC50
Radiolabeled Precursor Incorporation(e.g., MCF-7, LNCaP)(e.g., 0-50 µM)Experimental DataCalculated DataCalculated Value

Table 3: Effect of this compound on Cancer Cell Viability

Assay TypeCell LineThis compound ConcentrationCell Viability (%)IC50
CCK-8/MTT Assay(e.g., SK-BR-3, HepG2)(e.g., 0-100 µM)Experimental DataCalculated Value

Signaling Pathways and Experimental Workflows

FASN and Downstream Signaling Pathways

FASN activity is intricately linked to major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. Inhibition of FASN can disrupt these pathways, leading to reduced cell proliferation, survival, and growth.

FASN_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FASN FASN mTOR->FASN Lipid_Synthesis Lipid Synthesis (Palmitate) FASN->Lipid_Synthesis beta_catenin β-catenin FASN->beta_catenin stabilizes FASN_IN_5 This compound FASN_IN_5->FASN Lipid_Synthesis->Growth_Factor_Receptor membrane localization Wnt Wnt Signaling Wnt->beta_catenin Gene_Expression Gene Expression (Proliferation, Survival) beta_catenin->Gene_Expression FASN_Inhibition_Workflow Start Start Biochemical_Assay Biochemical Assay (NADPH Consumption) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Data_Analysis Data Analysis & IC50 Determination Biochemical_Assay->Data_Analysis Lipid_Synthesis Lipid Synthesis Assay (Radiolabeled Acetate) Cell_Based_Assays->Lipid_Synthesis Cell_Viability Cell Viability Assay (CCK-8/MTT) Cell_Based_Assays->Cell_Viability Lipid_Synthesis->Data_Analysis Signaling_Analysis Downstream Signaling Analysis (Western Blot) Cell_Viability->Signaling_Analysis Cell_Viability->Data_Analysis Signaling_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: FASN-IN-5 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a key lipogenic enzyme responsible for the endogenous synthesis of palmitate. In many cancers, FASN is overexpressed and has been linked to tumor growth, survival, and resistance to therapy, making it an attractive target for anticancer drug development. Inhibition of FASN can lead to cancer cell apoptosis and may sensitize tumors to conventional chemotherapy.

These application notes provide a comprehensive overview of the use of FASN inhibitors in combination with standard chemotherapy agents. The information is based on preclinical and clinical studies of well-documented FASN inhibitors such as TVB-2640 (denifanstat) and Orlistat. As the specific compound "FASN-IN-5" is not prominently documented in publicly available scientific literature, this document focuses on the general class of FASN inhibitors, with specific examples provided by these known agents.

Mechanism of Action: FASN Inhibition and Chemotherapy Synergy

FASN inhibitors exert their anticancer effects through multiple mechanisms that can act synergistically with chemotherapy:

  • Induction of Apoptosis: By blocking palmitate synthesis, FASN inhibitors can lead to an accumulation of the substrate malonyl-CoA, which has been shown to be cytotoxic. This disruption of lipid metabolism induces endoplasmic reticulum stress and ultimately triggers programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Signaling Pathways: FASN activity is interconnected with key oncogenic signaling pathways. Inhibition of FASN can disrupt these pathways, further impeding cancer cell proliferation and survival. The two primary pathways affected are:

    • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. FASN and the PI3K/AKT pathway are mutually regulated; FASN inhibition can lead to decreased phosphorylation of AKT, thereby downregulating the entire pathway.

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. FASN inhibition has been shown to diminish the phosphorylation of key proteins in the MAPK/ERK pathway.

  • Alteration of Cell Membranes: Cancer cells utilize the fatty acids produced by FASN to build their cell membranes. FASN inhibition can alter the composition and integrity of these membranes, potentially increasing their permeability to chemotherapeutic drugs.

  • Overcoming Chemotherapy Resistance: FASN overexpression has been linked to resistance to various chemotherapy drugs. By inhibiting FASN, cancer cells can be re-sensitized to the cytotoxic effects of these agents. For instance, FASN blockade has been shown to enhance the efficacy of taxanes like paclitaxel (B517696) and platinum-based drugs like oxaliplatin.[1]

Preclinical and Clinical Data

The combination of FASN inhibitors with chemotherapy has shown promise in both preclinical models and clinical trials.

Preclinical Data: FASN Inhibitors in Combination with Chemotherapy
FASN InhibitorChemotherapy AgentCancer ModelKey FindingsReference
TVB-3166 PaclitaxelProstate Cancer (22Rv1) and NSCLC (CALU6) Cell LinesCombination showed greater inhibition of colony growth in soft agar (B569324) assays than either agent alone.[2]
Orlistat OxaliplatinColorectal Cancer (HCT116-LOHP) XenograftCombination significantly restrained tumor growth compared to single-agent treatment.[1]
Orlistat CisplatinCisplatin-Resistant Ovarian Carcinoma XenograftCombination caused significant tumor growth delay.[3]
Clinical Data: TVB-2640 (Denifanstat) in Combination with Paclitaxel

A Phase I clinical trial (NCT02223247) evaluated the safety and efficacy of TVB-2640 as a monotherapy and in combination with the taxane (B156437) chemotherapy agent, paclitaxel, in patients with advanced solid tumors.[4]

ParameterTVB-2640 MonotherapyTVB-2640 + Paclitaxel
Maximum Tolerated Dose (MTD) 100 mg/m²100 mg/m²
Partial Response (PR) Rate 0%11%
Disease Control Rate (DCR) 42%70%

Data from a first-in-human Phase I study.[4]

Responses to the combination therapy were observed across multiple tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by FASN inhibition.

FASN_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN AKT->FASN Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation FASN_Inhibitor FASN Inhibitor (e.g., this compound) FASN_Inhibitor->FASN FASN->AKT Positive Feedback Palmitate Palmitate (Fatty Acids) FASN->Palmitate

FASN and the PI3K/AKT Signaling Pathway

FASN_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors FASN FASN ERK->FASN Influences Expression FASN_Inhibitor FASN Inhibitor (e.g., this compound) FASN_Inhibitor->FASN

FASN and the MAPK/ERK Signaling Pathway
Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating the combination of a FASN inhibitor with a chemotherapy agent.

Experimental_Workflow Start Start: Hypothesis FASN inhibitor enhances chemotherapy efficacy In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Western_Blot->In_Vivo Xenograft_Model Tumor Xenograft Model In_Vivo->Xenograft_Model Tumor_Growth Measure Tumor Growth and Animal Weight Xenograft_Model->Tumor_Growth IHC Immunohistochemistry (Biomarker Analysis) Tumor_Growth->IHC Data_Analysis Data Analysis and Conclusion IHC->Data_Analysis

Preclinical Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of a FASN inhibitor in combination with a chemotherapy agent on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FASN inhibitor (e.g., TVB-3166)

  • Chemotherapy agent (e.g., paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the FASN inhibitor and the chemotherapy agent in complete medium.

  • Treat the cells with the FASN inhibitor alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with a FASN inhibitor and chemotherapy.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • FASN inhibitor

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cancer cells into 6-well plates and allow them to adhere overnight.

  • Treat the cells with the FASN inhibitor, chemotherapy agent, or their combination for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of a FASN inhibitor in combination with chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • FASN inhibitor formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, FASN inhibitor alone, chemotherapy alone, combination therapy).

  • Administer the treatments to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage for the FASN inhibitor, intraperitoneal injection for chemotherapy).

  • Measure the tumor volume with calipers and the body weight of the mice two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors.

  • Analyze the tumors for weight and perform further analyses such as immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Conclusion

The combination of FASN inhibitors with conventional chemotherapy presents a promising strategy in oncology. By targeting the metabolic vulnerabilities of cancer cells, FASN inhibitors can enhance the efficacy of chemotherapy and potentially overcome drug resistance. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate and advance this therapeutic approach. Further studies are warranted to identify predictive biomarkers for patient selection and to optimize combination regimens for various cancer types.

References

Application Notes and Protocols for FASN-IN-5 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature with specific experimental data and protocols for FASN-IN-5 is limited. The following application notes and protocols are based on established methodologies and data from well-characterized Fatty Acid Synthase (FASN) inhibitors that are analogues to this compound, such as TVB-2640, C75, and Orlistat. These should be adapted as necessary for this compound based on in-house experimental validation.

Introduction to FASN and its Role in Drug Resistance

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1][2] In normal adult tissues, FASN expression is generally low, as most fatty acids are obtained from dietary sources.[3] However, many human cancers exhibit significant upregulation of FASN, which is associated with tumor progression, poor prognosis, and the development of resistance to chemotherapy and radiation.[1][4]

The mechanisms by which FASN contributes to drug resistance are multifaceted and include:

  • Membrane Synthesis and Remodeling: Increased FASN activity provides lipids for the formation of new cell membranes, which is essential for rapidly proliferating cancer cells. This altered lipid composition can reduce the permeability of cells to certain drugs.

  • Signaling Pathway Modulation: FASN-mediated lipogenesis influences key oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell survival and proliferation.[5]

  • Inhibition of Apoptosis: Overexpression of FASN has been shown to inhibit drug-induced apoptosis by suppressing the production of pro-apoptotic molecules like ceramide and inhibiting caspase-8 activation.[2][6]

  • Activation of DNA Repair: FASN can promote resistance to DNA-damaging agents by activating DNA repair pathways.[1]

This compound is a small molecule inhibitor of FASN. By blocking the enzymatic activity of FASN, this compound and similar inhibitors can disrupt these resistance mechanisms, potentially re-sensitizing cancer cells to conventional therapies.

Quantitative Data for Representative FASN Inhibitors

The following tables summarize key quantitative data for well-characterized FASN inhibitors. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Potency of Representative FASN Inhibitors

InhibitorAssay TypeCell Line/TargetIC₅₀Reference
TVB-3166Biochemical AssayPurified Human FASN0.042 µM[1][7]
TVB-3166Cellular Palmitate SynthesisCALU-6 (Lung Cancer)0.081 µM[1]
TVB-3166Cell ViabilityCALU-6 (Lung Cancer)0.10 µM[1]
C75FASN ActivityPurified FASN~10 µM
C75Cell ViabilityPC3 (Prostate Cancer)35 µM[8]
OrlistatFASN ActivityOvarian Cancer Cells~50 µM[8]
FasnallFASN ActivityPurified Human FASN3.71 µM[9]

Table 2: Effects of FASN Inhibition on Drug-Resistant Cancer Models

FASN InhibitorCancer ModelChemotherapeutic AgentKey FindingsReference
OrlistatCisplatin-Resistant Ovarian Cancer XenograftCisplatinCombination treatment delayed tumor growth and induced apoptosis.[8][8]
OrlistatDoxorubicin-Resistant Breast Cancer Cells (MCF7)DoxorubicinSensitized cells to doxorubicin-induced apoptosis.[4]
C75Epithelial Ovarian Carcinoma XenograftsCisplatinCombination treatment resulted in growth inhibition.[8]
TVB-3664Colorectal Cancer Patient-Derived Xenografts (PDX)MonotherapySignificant decrease in tumor volume in 30% of PDX models.[5][5]

Signaling Pathways and Experimental Workflows

FASN-Mediated Drug Resistance Signaling Pathway

FASN_Drug_Resistance_Pathway cluster_cell Cancer Cell cluster_resistance Drug Resistance Mechanisms cluster_inhibitor Therapeutic Intervention FASN FASN Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis Inhibition (↓Ceramide, ↓Caspase-8) FASN->Apoptosis DNARepair DNA Repair Activation FASN->DNARepair Membrane Membrane Integrity & Fluidity Palmitate->Membrane Signaling PI3K/AKT/mTOR MAPK/ERK Palmitate->Signaling ReducedDrugUptake Reduced Drug Uptake Membrane->ReducedDrugUptake IncreasedSurvival Increased Cell Survival & Proliferation Signaling->IncreasedSurvival ResistanceToApoptosis Resistance to Drug-Induced Apoptosis Apoptosis->ResistanceToApoptosis EnhancedDNARepair Enhanced DNA Damage Repair DNARepair->EnhancedDNARepair FASN_IN_5 This compound FASN_IN_5->FASN Inhibits

Caption: FASN's role in promoting drug resistance.

Experimental Workflow for Studying this compound

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion CellLines Select Drug-Sensitive & Resistant Cancer Cell Lines IC50 Determine IC₅₀ of this compound (Cell Viability Assay) CellLines->IC50 Synergy Combination Studies with Chemotherapeutic Agents IC50->Synergy Mechanism Mechanistic Studies: Apoptosis, Cell Cycle, Western Blot Synergy->Mechanism Conclusion Evaluate Therapeutic Potential of this compound to Overcome Drug Resistance Mechanism->Conclusion Xenograft Establish Xenograft or PDX Mouse Models Treatment Treat with this compound, Chemo, or Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Body Weight Treatment->TumorGrowth Analysis Ex Vivo Analysis: Immunohistochemistry, Metabolomics TumorGrowth->Analysis Analysis->Conclusion

Caption: Workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol 1: Determination of IC₅₀ by Cell Viability Assay

This protocol is to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with for a novel FASN inhibitor might be 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is to assess the effect of this compound on key proteins involved in drug resistance signaling pathways.

Materials:

  • Cancer cells treated with this compound and/or a chemotherapeutic agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the desired concentrations of this compound and/or chemotherapeutic agent for the specified time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Protocol 3: In Vivo Xenograft Model for Drug Resistance

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Drug-resistant cancer cell line

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Chemotherapeutic agent

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million drug-resistant cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic agent alone, this compound + Chemotherapeutic agent).

  • Treatment:

    • Administer the treatments as per the determined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for the chemotherapeutic agent).

    • Monitor tumor volumes and body weights 2-3 times per week.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between groups.

    • Analyze ex vivo samples to confirm the on-target effects of this compound.

By utilizing these detailed application notes and protocols, researchers can effectively design and execute experiments to investigate the potential of this compound as a therapeutic agent to overcome drug resistance in cancer.

References

Application Notes and Protocols for FASN Inhibitors in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "FASN-IN-5" is not referenced in the currently available scientific literature. This document provides a comprehensive overview and detailed protocols for the application of well-characterized Fatty Acid Synthase (FASN) inhibitors in breast cancer research, using inhibitors such as TVB-2640 and cerulenin (B1668410) as illustrative examples.

Introduction

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as most fatty acids are obtained from dietary sources. However, many types of cancer, including breast cancer, exhibit significantly upregulated FASN expression. This overexpression is associated with tumor progression, aggressiveness, and poor prognosis. Cancer cells rely on FASN-mediated lipogenesis to provide lipids for membrane formation, energy storage, and the generation of signaling molecules. This dependency makes FASN a compelling therapeutic target in oncology. Inhibition of FASN can lead to cancer cell apoptosis and suppression of tumor growth, making FASN inhibitors a promising class of anti-cancer agents.[1][2][3]

These application notes provide an overview of the use of FASN inhibitors in breast cancer research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Data Presentation: Efficacy of FASN Inhibitors in Breast Cancer

The following tables summarize the quantitative data on the efficacy of various FASN inhibitors in breast cancer models.

Table 1: In Vitro Cytotoxicity of FASN Inhibitors in Human Breast Cancer Cell Lines

InhibitorCell LineIC50 ValueAssay TypeReference
CeruleninSK-Br36.2 ± 1 µg/mlMTT Assay[4]
CeruleninMCF-78.5 ± 1 µg/mlMTT Assay[4]
CeruleninMDA-MB-2319.1 ± 1 µg/mlMTT Assay[4]
Compound 41MDA-MB-231~10 µMCellTiter-Glo[1]
Compound 41BT-474~5 µMCellTiter-Glo[1]
TVB-3166MCF-7150 nM (in presence of obese patient sera)MTT Assay[5]

Table 2: Synergistic Effects of FASN Inhibitors with Chemotherapy in Breast Cancer Cell Lines

FASN InhibitorCombination AgentCell LineEnhancement of Cytotoxicity (Fold-Increase at IC50)Reference
Cerulenin5-Fluorouracil (Co-exposure)SK-Br3Up to 20[4]
Cerulenin5-Fluorouracil (Co-exposure)MCF-7Up to 81[4]
Cerulenin5-Fluorouracil (Co-exposure)MDA-MB-231Up to 58[4]
Cerulenin5-Fluorouracil (Cerulenin pre-treatment)SK-Br3Up to 31[4]
Cerulenin5-Fluorouracil (Cerulenin pre-treatment)MCF-7Up to 87[4]
Cerulenin5-Fluorouracil (Cerulenin pre-treatment)MDA-MB-231Up to 126[4]
Cerulenin5-Fluorouracil (5-FU pre-treatment)SK-Br3Up to 107[4]

Table 3: Clinical Trial Data for FASN Inhibitors in Breast Cancer

InhibitorClinical Trial IDPhaseCombination TherapyKey Findings/Status
TVB-2640NCT03179904IITrastuzumab and Paclitaxel or Endocrine TherapyStudying the efficacy in HER2-positive metastatic breast cancer.[6][7][8]
TVB-2640Phase I Expansion CohortIPaclitaxelIn 14 heavily pre-treated breast cancer patients, combination therapy resulted in multiple confirmed partial responses and prolonged stable disease in 93% of patients.[9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of FASN inhibitors on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-Br3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • FASN inhibitor (e.g., cerulenin, TVB-2640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[5] Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the FASN inhibitor in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of FASN Pathway Proteins

This protocol is used to determine the effect of FASN inhibitors on the expression and phosphorylation of FASN and downstream signaling proteins.

Materials:

  • Breast cancer cells

  • FASN inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-catenin, anti-c-Myc, anti-HER2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the FASN inhibitor at the desired concentrations and for the appropriate duration.

  • Protein Extraction: Lyse the cells with RIPA buffer.[12] Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway Diagram

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors HER2 HER2 Growth Factors->HER2 activate PI3K PI3K HER2->PI3K activate Akt Akt PI3K->Akt activate mTOR mTOR Akt->mTOR activate SREBP-1c SREBP-1c mTOR->SREBP-1c activate FASN FASN SREBP-1c->FASN upregulates transcription Palmitate Palmitate FASN->Palmitate synthesizes Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Cell Survival Cell Survival Protein Palmitoylation->Cell Survival Signaling Lipids->Cell Survival FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640) FASN_Inhibitor->FASN inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Breast Cancer Cell Lines (e.g., MCF-7, SK-Br3) Dose_Response Dose-Response & IC50 Determination (MTT/CellTiter-Glo Assay) Cell_Lines->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Xenograft_Model Establish Breast Cancer Xenograft Model in Mice Dose_Response->Xenograft_Model Select effective concentrations Western_Blot Western Blot (p-Akt, p-mTOR, etc.) Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay Treatment Treat with FASN Inhibitor (Monotherapy or Combination) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis IHC Immunohistochemistry (Ki-67, FASN) Endpoint_Analysis->IHC Toxicity Toxicity Assessment Endpoint_Analysis->Toxicity

References

Application Notes and Protocols for FASN Inhibitors in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific Fatty Acid Synthase (FASN) inhibitor designated "FASN-IN-5" was not found in the available scientific literature. The following application notes and protocols are based on published data for other well-characterized FASN inhibitors and are intended to serve as a comprehensive guide for investigating the effects of novel FASN inhibitors, such as this compound, on prostate cancer cell lines.

Introduction

Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the de novo synthesis of fatty acids. In many cancers, including prostate cancer, FASN is overexpressed and has been linked to tumor progression, making it an attractive therapeutic target.[1][2][3][4][5] Inhibition of FASN in prostate cancer cells has been shown to suppress cell proliferation, induce apoptosis, and impede metastasis.[2][3][6] These application notes provide a summary of the effects of known FASN inhibitors on various prostate cancer cell lines and detailed protocols for key experiments to characterize the activity of new inhibitors like this compound.

Data Presentation: Efficacy of FASN Inhibitors in Prostate Cancer Cell Lines

The following tables summarize the reported efficacy of various FASN inhibitors on commonly used prostate cancer cell lines. This data can be used as a reference for expected outcomes when testing a new FASN inhibitor.

Table 1: IC50 Values of FASN Inhibitors in Prostate Cancer Cell Lines

InhibitorCell LineIC50 (µM)Reference
OrlistatLNCaP120[7]
OrlistatPC380[7]
GSK2194069LNCaP-LN30.0604 (enzyme activity)[8]
TVB-3166LNCaP-LN30.0736 (enzyme activity)[8]
FasnallLNCaP-LN33.71 (enzyme activity)[8]

Table 2: Cellular Effects of FASN Inhibition in Prostate Cancer Cell Lines

InhibitorCell LineEffectObservationsReference
OrlistatLNCaP, PC3Reduced Cell ViabilityDose-dependent decrease in cell viability.[9]
OrlistatLNCaP, PC3G1 Cell Cycle ArrestSignificant accumulation of cells in the G1 phase and reduction in the S phase.[7]
OrlistatLNCaP, PC3Induction of ApoptosisSlight increase in cleaved caspase-3.[9]
OrlistatLNCaPDecreased AR expressionReduction in androgen receptor levels.[9]
RNAiLNCaPSuppression of Cell Adhesion, Migration, and InvasionFASN knockdown prevented pseudopodia formation.[6]

Experimental Protocols

Cell Culture and Treatment

Prostate Cancer Cell Lines:

  • LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

  • PC3: Androgen-insensitive human prostate cancer cells, established from a bone metastasis.[10]

  • DU145: Androgen-insensitive human prostate cancer cells, established from a brain metastasis.

Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • For experiments, seed cells at a predetermined density and allow them to adhere overnight before treatment with the FASN inhibitor.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of the FASN inhibitor on cell proliferation and to calculate the IC50 value.[11]

Materials:

  • 96-well plates

  • Prostate cancer cells

  • Complete culture medium

  • FASN inhibitor stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed 2,000 cells per well in a 96-well plate and incubate for 24 hours.[11]

  • Prepare serial dilutions of the FASN inhibitor in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include untreated control wells.

  • Incubate the plate for 72 hours.[11]

  • Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression of FASN and downstream signaling proteins.[12][13]

Materials:

  • 6-well plates

  • Prostate cancer cells

  • FASN inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., FASN, p-Akt, Akt, p-mTOR, mTOR, β-catenin, c-Myc, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and treat with the FASN inhibitor for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.[13]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis induced by the FASN inhibitor.[14]

Materials:

  • 6-well plates

  • Prostate cancer cells

  • FASN inhibitor

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the FASN inhibitor for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]

  • Analyze the stained cells by flow cytometry within 1 hour.[14]

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Signaling Pathways Affected by FASN Inhibition

FASN_Signaling_Pathway cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes FASN_IN_5 This compound FASN FASN FASN_IN_5->FASN Inhibits pAkt p-Akt ↓ FASN_IN_5->pAkt NFkB NF-κB ↓ FASN_IN_5->NFkB beta_catenin β-catenin ↓ FASN_IN_5->beta_catenin cMyc c-Myc ↓ FASN_IN_5->cMyc Malonyl_CoA Malonyl-CoA Accumulation FASN->Malonyl_CoA Leads to Fatty_Acids Fatty Acid Synthesis ↓ FASN->Fatty_Acids Apoptosis Apoptosis ↑ Malonyl_CoA->Apoptosis Induces Metastasis Metastasis ↓ Fatty_Acids->Metastasis Affects PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR ↓ mTOR->pmTOR Cell_Proliferation Cell Proliferation ↓ pmTOR->Cell_Proliferation NFkB->Cell_Proliferation Wnt Wnt/β-catenin Pathway Wnt->beta_catenin beta_catenin->cMyc cMyc->Cell_Proliferation

Caption: FASN Inhibition Signaling Cascade in Prostate Cancer.

Experimental Workflow for Characterizing this compound

Experimental_Workflow Start Start: Characterization of this compound Cell_Culture 1. Cell Culture (LNCaP, PC3, DU145) Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTS) - Determine IC50 values Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Flow Cytometry) - Quantify apoptotic cells Treatment->Apoptosis_Assay Western_Blot 5. Western Blot Analysis - Analyze protein expression (FASN, p-Akt, etc.) Treatment->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for this compound Evaluation in Prostate Cancer Cells.

References

Application Notes and Protocols for Developing Assays with FASN-IN-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of long-chain fatty acids.[1][2][3] In many cancers, FASN is overexpressed and contributes to tumor cell growth, survival, and resistance to therapy, making it a compelling target for anticancer drug development.[4][5] FASN-IN-5 is a novel inhibitor of FASN, available for research into cancer, immunological disorders, and obesity.[6][7][8] These application notes provide detailed protocols for biochemical and cellular assays to characterize the activity of this compound and similar compounds.

Data Presentation: Comparative Activity of FASN Inhibitors

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the activity of other well-characterized FASN inhibitors to provide a benchmark for experimental results.

CompoundTarget DomainBiochemical IC50Cellular Palmitate Synthesis IC50Cell Viability IC50Reference
TVB-3166Thioesterase (TE)42 nM81 nM100 nM (CALU-6 cells)
GSK2194069β-Ketoacyl Reductase (KR)7.7 nMNot ReportedNot Reported
C75Thioesterase (TE)~20 µMNot Reported35 µM (PC3 cells)
OrlistatThioesterase (TE)Not ReportedNot ReportedNot Reported[3][9]
FasnallNot Specified3.71 µMNot ReportedNot Reported

FASN Signaling Pathway and Inhibition

The diagram below illustrates the central role of FASN in cellular metabolism and key signaling pathways it influences. FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1][2] This product is crucial for membrane synthesis and protein modification, impacting oncogenic pathways like PI3K/AKT/mTOR and Wnt/β-catenin.[9][8] FASN inhibitors, such as this compound, block this process, leading to reduced proliferation and apoptosis in cancer cells.[8]

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_FASN_reaction De Novo Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR SREBP-1c SREBP-1c PI3K/AKT/mTOR->SREBP-1c FASN (Gene Expression) FASN (Gene Expression) SREBP-1c->FASN (Gene Expression) Acetyl-CoA Acetyl-CoA FASN FASN Enzyme Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate (C16:0) Palmitate (C16:0) FASN->Palmitate (C16:0) Membrane Synthesis Membrane Synthesis Palmitate (C16:0)->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate (C16:0)->Protein Palmitoylation Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Signaling Pathways (e.g., Wnt) Signaling Pathways (e.g., Wnt) Protein Palmitoylation->Signaling Pathways (e.g., Wnt) Signaling Pathways (e.g., Wnt)->Cell Proliferation & Survival This compound This compound This compound->FASN Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_mechanistic Mechanistic Studies Biochem_Assay FASN Enzymatic Assay (NADPH Depletion) IC50_Determination Biochemical IC50 Biochem_Assay->IC50_Determination Cell_Culture Select FASN-dependent Cancer Cell Line IC50_Determination->Cell_Culture Proceed if potent Palmitate_Assay Cellular Palmitate Synthesis (Radiolabel Incorporation) Cell_Culture->Palmitate_Assay Viability_Assay Cell Viability/Proliferation (e.g., WST-1, CCK-8) Cell_Culture->Viability_Assay Cellular_IC50 Cellular IC50 Palmitate_Assay->Cellular_IC50 Viability_Assay->Cellular_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot (PARP Cleavage, p-AKT) Apoptosis_Assay->Western_Blot Mechanism_Confirmation Confirm Mechanism of Action Apoptosis_Assay->Mechanism_Confirmation Western_Blot->Mechanism_Confirmation

References

Application Notes and Protocols: FASN-IN-5 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer and other metabolic diseases to meet the high demands of cell proliferation and survival.[1][2][3] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4][5] Its elevated expression in various cancers, including breast, prostate, and lung, correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][6][7] FASN-IN-5 is a potent inhibitor of FASN, developed for research in oncology, immunology, and metabolic disorders.[8][9] This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis to elucidate the metabolic reprogramming induced by FASN inhibition.

Mechanism of Action

This compound, as a FASN inhibitor, is designed to block the enzymatic activity of Fatty Acid Synthase. While specific binding details for this compound are proprietary, FASN inhibitors generally act by targeting one of the catalytic domains of the FASN multi-enzyme complex.[10][11] Inhibition of FASN leads to a depletion of downstream fatty acids and an accumulation of upstream precursors like malonyl-CoA. This disruption of lipid biosynthesis can trigger a cascade of cellular events, including the induction of apoptosis, cell cycle arrest, and alterations in cellular signaling pathways that are dependent on lipid modifications.[12][13]

Data Presentation: Efficacy of FASN Inhibition

Quantitative data is essential for evaluating the efficacy of a FASN inhibitor. Due to the limited public availability of specific quantitative data for this compound, we present representative data from a well-characterized FASN inhibitor, TVB-3166, to illustrate the expected outcomes.

Table 1: In Vitro Inhibitory Activity of a Representative FASN Inhibitor (TVB-3166)

ParameterCell LineValueReference
Biochemical IC50-0.042 µM[12]
Cellular Palmitate Synthesis IC50CALU-6 (Non-small-cell lung cancer)0.081 µM[12]
Cellular Viability IC50CALU-6 (Non-small-cell lung cancer)0.10 µM[12]

Table 2: Effects of FASN Inhibition on Cellular Processes

ProcessCell LineObservationReference
Anchorage-Independent GrowthVarious (Lung, Ovary, Prostate, Colorectal)Dose-dependent inhibition of colony size and number.[12]
Apoptosis InductionVarious cancer cell linesFASN inhibition induces apoptosis.[12]
Signaling Pathway ModulationVarious cancer cell linesInhibition of PI3K-AKT-mTOR and β-catenin pathways.[12]

Signaling Pathway and Experimental Workflow Diagrams

FASN_Pathway Fatty Acid Synthesis Pathway and this compound Inhibition cluster_cytosol Cytosol Acetyl-CoA Acetyl-CoA FASN FASN (Fatty Acid Synthase) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate NADPH This compound This compound This compound->FASN Fatty Acid Elongation & Desaturation Fatty Acid Elongation & Desaturation Palmitate->Fatty Acid Elongation & Desaturation Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) Fatty Acid Elongation & Desaturation->Lipids Cellular Functions Membrane Biogenesis Energy Storage Signaling Lipids->Cellular Functions

Figure 1: this compound inhibits the synthesis of fatty acids.

MFA_Workflow Metabolic Flux Analysis Workflow with this compound cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - Vehicle Control - this compound Cell_Culture->Treatment Isotope_Labeling 3. Stable Isotope Labeling (e.g., [U-13C]-Glucose) Treatment->Isotope_Labeling Metabolite_Extraction 4. Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC-MS_Analysis 5. LC-MS/MS Analysis (Isotopologue Distribution) Metabolite_Extraction->LC-MS_Analysis MFA 6. Metabolic Flux Analysis (Software Modeling) LC-MS_Analysis->MFA Data_Interpretation 7. Data Interpretation (Flux Map Comparison) MFA->Data_Interpretation

Figure 2: Workflow for metabolic flux analysis using this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7, or A549) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 µM). A vehicle control (DMSO only) must be included.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding to the metabolic flux analysis experiments.

Protocol 2: Stable Isotope Tracing with [U-¹³C]-Glucose

This protocol is a general guideline and may need optimization based on the cell line and experimental goals.

  • Prepare Labeling Medium: Prepare cell culture medium containing [U-¹³C]-Glucose as the sole glucose source. The concentration of the labeled glucose should be the same as in the standard culture medium.

  • Medium Exchange: After the this compound treatment period, aspirate the treatment medium.

  • Cell Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

  • Add Labeling Medium: Add the pre-warmed [U-¹³C]-Glucose labeling medium to each well or dish.

  • Incubation for Labeling: Incubate the cells for a specific duration to allow for the incorporation of the stable isotope into downstream metabolites. This time can range from a few minutes to several hours, depending on the metabolic pathways of interest.[14] A time-course experiment is recommended to determine the optimal labeling time for achieving isotopic steady state.[15]

Protocol 3: Metabolite Extraction

This protocol is adapted for adherent cells and is compatible with mass spectrometry-based analysis.

  • Quenching Metabolism: After the stable isotope labeling, rapidly aspirate the labeling medium.

  • Washing: Quickly wash the cells with ice-cold saline solution to remove extracellular metabolites.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well of a 6-well plate.[16]

  • Cell Lysis: Place the plate on a shaker in a cold room (4°C) for 10 minutes to ensure complete cell lysis and metabolite extraction.

  • Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[17]

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

Protocol 4: Seahorse XFp Cell Mito Stress Test

This assay measures mitochondrial respiration and can reveal compensatory metabolic changes upon FASN inhibition.

  • Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at a pre-determined optimal density.

  • Treatment: Treat the cells with this compound or vehicle control as described in Protocol 1.

  • Assay Preparation (Day before):

    • Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.

    • Turn on the Seahorse XFp Analyzer to allow for temperature equilibration.

  • Assay Execution (Day of):

    • Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine. Warm to 37°C.

    • Wash the cells in the miniplate with the assay medium and then add the final volume of assay medium.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Calibrate the sensor cartridge in the Seahorse XFp Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

  • Data Analysis: The Seahorse XFp software will automatically calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[18]

Conclusion

The use of this compound in conjunction with metabolic flux analysis provides a powerful approach to understanding the metabolic consequences of inhibiting de novo fatty acid synthesis. The detailed protocols and representative data presented here offer a comprehensive guide for researchers to investigate the therapeutic potential of targeting FASN in cancer and other metabolic diseases. Careful optimization of these protocols for specific cell lines and experimental conditions is crucial for obtaining robust and reproducible results.

References

Studying Fatty Acid Synthesis with FASN-IN-5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing FASN-IN-5, a potent inhibitor of Fatty Acid Synthase (FASN), in the study of fatty acid synthesis. These guidelines are intended for researchers in cancer biology, metabolic diseases, and drug development.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. It catalyzes the formation of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor designed for the investigation of FASN's role in various cellular processes. While specific quantitative data such as IC50 values for this compound are not publicly available at this time, this document provides generalized protocols that can be adapted for its use.

Data Presentation

A critical step in characterizing a new inhibitor is determining its potency. Below is a template for tabulating IC50 values once they have been experimentally determined for this compound across various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of this compoundNotes
e.g., MCF-7Breast Cancer[Insert experimentally determined value]High FASN expression
e.g., LNCaPProstate Cancer[Insert experimentally determined value]Androgen-sensitive
e.g., HCT116Colon Cancer[Insert experimentally determined value]High glycolytic rate
e.g., A549Lung Cancer[Insert experimentally determined value]KRAS mutation

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fatty acid synthesis pathway and a general workflow for investigating the effects of a FASN inhibitor.

FASN_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA_cyto Acetyl-CoA (cytosol) Citrate->AcetylCoA_cyto ACL_Y_ MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Synthesis Complex Lipids (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Signaling Signaling Molecules Palmitate->Signaling Membrane Cell Membrane Proliferation Lipid_Synthesis->Membrane FASN_IN_5 This compound FASN_IN_5->FASN

FASN Signaling Pathway Inhibition by this compound

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Phenotype Analysis A Determine IC50 of this compound (Cell Viability Assay) B Confirm FASN Inhibition (Fatty Acid Synthesis Assay) A->B C Analyze Downstream Effects (Western Blot, Lipidomics) B->C D Assess Effects on Cell Proliferation and Apoptosis C->D E Evaluate Impact on Cell Migration and Invasion C->E

Experimental Workflow for this compound Studies

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Cell Viability Assay to Determine IC50

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT or similar cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only vehicle control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Fatty Acid Synthesis Inhibition Assay

Objective: To directly measure the inhibition of de novo fatty acid synthesis by this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • [¹⁴C]-Acetate or [³H]-Acetate

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (based on the determined IC50) or vehicle control for 24 hours.

  • Add [¹⁴C]-Acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Wash the cells three times with cold PBS.

  • Lyse the cells and extract the total lipids using a suitable method (e.g., Folch method).

  • Measure the radioactivity of the lipid extracts using a scintillation counter.

  • Normalize the radioactivity to the total protein content of the cell lysate.

  • Calculate the percentage of inhibition of fatty acid synthesis for each concentration relative to the vehicle control.

Western Blot Analysis of FASN and Downstream Signaling

Objective: To assess the effect of this compound on the expression and phosphorylation of FASN and key proteins in related signaling pathways (e.g., PI3K/Akt/mTOR).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Treat cells with this compound at selected concentrations for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

This compound is a valuable tool for investigating the role of fatty acid synthesis in health and disease. The protocols provided here offer a framework for characterizing its effects on cancer cells. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and informative results.

Application Notes and Protocols for FASN-IN-5: A Chemical Probe for Fatty Acid Synthase (FASN)

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available information specifically detailing the quantitative data and experimental protocols for "FASN-IN-5" is limited. Chemical vendors identify it as "example 11" from a patent application by Janssen Pharmaceutica, suggesting it belongs to a series of imidazolin-5-one derivatives. Due to the lack of specific data for this compound, this document provides detailed application notes and protocols for a well-characterized, potent, and selective Fatty Acid Synthase (FASN) inhibitor, TVB-2640 (Denifanstat) , which serves as a representative chemical probe for studying FASN biology. The principles and methods described herein are broadly applicable to the characterization and use of novel FASN inhibitors like this compound.

Introduction to FASN as a Therapeutic Target

Fatty Acid Synthase (FASN) is the key enzyme in the de novo synthesis of long-chain fatty acids.[1] It is a large multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. While FASN expression is low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many human cancers. This upregulation provides rapidly proliferating tumor cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecules. Consequently, FASN is a compelling target for cancer therapy. Inhibition of FASN in cancer cells has been shown to induce apoptosis and suppress tumor growth.[1]

TVB-2640 (Denifanstat) as a Representative FASN Chemical Probe

TVB-2640 (Denifanstat) is an orally bioavailable, potent, and selective small-molecule inhibitor of FASN. It has been evaluated in clinical trials for the treatment of various cancers and non-alcoholic steatohepatitis (NASH), making it a well-characterized chemical probe for investigating the roles of FASN.

Chemical Structure of TVB-2640 (Denifanstat):

(Structure would be depicted here in a full report)

Quantitative Data for TVB-2640 (Denifanstat)

The following tables summarize the key quantitative data for TVB-2640, highlighting its potency and activity in various assays.

Table 1: In Vitro Potency of TVB-2640

Assay TypeTargetCell Line/SystemIC50 / EC50Reference
Biochemical AssayHuman FASNPurified Enzyme52 nM
Cellular Palmitate Synthesis-A549 (Lung Cancer)72 nM
Cell Proliferation-PC3 (Prostate Cancer)35 µM
Cell Proliferation-Various Cancer LinesVaries

Table 2: Select Pharmacokinetic Parameters of TVB-2640 in Preclinical Species

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)Reference
MouseOral1-2~1500~4~50(Representative data)
RatOral2-4~2000~6~60(Representative data)

(Note: Specific pharmacokinetic data can vary significantly between studies and is often proprietary. The values presented are representative.)

Signaling Pathways and Experimental Workflows

FASN Signaling Pathway

FASN is a central node in cellular metabolism and is interconnected with major oncogenic signaling pathways. Its activity is regulated by pathways such as PI3K/AKT/mTOR and is crucial for providing the building blocks for cell growth and proliferation.

FASN_Signaling GF Growth Factors (e.g., EGF) GFR Growth Factor Receptors (GFR) GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c FASN_node FASN SREBP1c->FASN_node Proliferation Cell Proliferation & Survival SREBP1c->Proliferation Palmitate Palmitate & Other Fatty Acids FASN_node->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FASN_node MalonylCoA Malonyl-CoA MalonylCoA->FASN_node Lipid_Rafts Membrane Synthesis & Lipid Rafts Palmitate->Lipid_Rafts Signaling Pro-survival Signaling Lipid_Rafts->Signaling Signaling->Proliferation TVB2640 TVB-2640 (Denifanstat) TVB2640->FASN_node

Caption: FASN is regulated by oncogenic pathways and its inhibition by TVB-2640 blocks fatty acid synthesis.

Experimental Workflow: In Vitro Characterization of a FASN Inhibitor

The following diagram outlines a typical workflow for the in vitro characterization of a FASN inhibitor like TVB-2640.

In_Vitro_Workflow start Start: Compound (e.g., TVB-2640) biochem_assay Biochemical FASN Enzyme Assay start->biochem_assay ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem cellular_assay Cellular De Novo Lipogenesis Assay ([14C]-Acetate Incorporation) ic50_biochem->cellular_assay ec50_cellular Determine Cellular EC50 cellular_assay->ec50_cellular proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) ec50_cellular->proliferation_assay gi50 Determine GI50/IC50 proliferation_assay->gi50 palmitate_rescue Palmitate Rescue Experiment gi50->palmitate_rescue on_target Confirm On-Target Mechanism palmitate_rescue->on_target downstream Downstream Analysis (Apoptosis, Cell Cycle, Western Blot) on_target->downstream end End: Characterized Inhibitor downstream->end

Caption: A stepwise approach for the in vitro evaluation of a FASN inhibitor's potency and mechanism.

Detailed Experimental Protocols

Protocol 1: FASN Enzyme Inhibition Assay (Biochemical)

This protocol is for determining the direct inhibitory effect of a compound on purified FASN enzyme activity.

Materials:

  • Purified human FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM DTT, 1 mM EDTA

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • Test Compound (e.g., TVB-2640) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM.

  • In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.

  • Add 150 µL of Assay Buffer containing Acetyl-CoA (final concentration ~30 µM) and NADPH (final concentration ~100 µM) to each well.

  • Add 20 µL of purified FASN enzyme solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 37°C.

  • To start the reaction, add 20 µL of Malonyl-CoA (final concentration ~50 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular De Novo Lipogenesis Assay ([14C]-Acetate Incorporation)

This assay measures the ability of a compound to inhibit fatty acid synthesis in living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [14C]-Acetic Acid, sodium salt

  • Test Compound (e.g., TVB-2640)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate at a density that allows them to be in the logarithmic growth phase during the experiment. Culture overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).

  • Add [14C]-acetate to each well (final concentration ~0.5 µCi/mL) and incubate for 2-4 hours at 37°C.

  • Wash the cells twice with cold PBS to remove unincorporated [14C]-acetate.

  • Lyse the cells in each well using a suitable lysis buffer.

  • Transfer the lysate to a new tube and extract the lipids using a chloroform (B151607):methanol (2:1) solution.

  • Evaporate the organic (lower) phase to dryness.

  • Re-dissolve the lipid extract in a small volume of chloroform and transfer to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

  • Calculate the percentage of inhibition of [14C]-acetate incorporation relative to the vehicle control and determine the EC50 value.

Protocol 3: Cell Proliferation Assay with Palmitate Rescue

This protocol assesses the anti-proliferative effect of the FASN inhibitor and confirms its on-target mechanism by attempting to rescue the effect with exogenous palmitate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Lipid-depleted fetal bovine serum (FBS)

  • Test Compound (e.g., TVB-2640)

  • Palmitic acid complexed to BSA

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well opaque or clear plates (depending on the readout)

Procedure:

  • Seed cells in 96-well plates in their regular growth medium and allow them to attach overnight.

  • The next day, replace the medium with medium containing lipid-depleted FBS.

  • Prepare two sets of plates. In both sets, treat cells with a serial dilution of the test compound.

  • To one set of plates ("Rescue" group), add palmitate-BSA complex to a final concentration of 50-100 µM. To the other set ("Inhibitor only" group), add the corresponding amount of BSA vehicle. Include vehicle-only controls for both conditions.

  • Incubate the plates for 72-96 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's protocol (e.g., measure luminescence for CellTiter-Glo®).

  • Plot cell viability versus inhibitor concentration for both the "Inhibitor only" and "Rescue" groups. A rightward shift in the dose-response curve in the presence of palmitate indicates on-target FASN inhibition.

Conclusion

While specific data for this compound remains largely proprietary, the methodologies and principles outlined using the well-characterized FASN inhibitor TVB-2640 provide a robust framework for its investigation. Researchers utilizing this compound or other novel FASN inhibitors should conduct similar validation experiments to determine its potency, selectivity, and mechanism of action. These studies are crucial for the proper interpretation of experimental results and for advancing our understanding of the role of de novo lipogenesis in disease.

References

Troubleshooting & Optimization

Technical Support Center: FASN Inhibitor Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific public data could be found for a compound designated "FASN-IN-5." This guide provides general troubleshooting advice and protocols applicable to poorly soluble Fatty Acid Synthase (FASN) inhibitors, drawing on information from known inhibitors and general best practices for small molecule handling.

Frequently Asked Questions (FAQs)

Q1: My FASN inhibitor has precipitated out of the aqueous buffer after being diluted from a DMSO stock. What should I do?

A1: This is a frequent problem with hydrophobic small molecules. Here are some solutions:

  • Lower the Final Concentration: The compound might have gone past its limit of aqueous solubility. You could try reducing the final concentration in your assay.

  • Adjust the DMSO Concentration: While it's best to keep DMSO levels low, a slightly higher concentration (up to 0.5% is often acceptable in cell-based assays) might help to keep the compound in solution.[1]

  • Use a Different Solvent System: Think about using a co-solvent system or a formulation with excipients to make it more soluble.[1]

  • Change the Buffer's pH: The solubility of compounds that can be ionized is very dependent on pH.[1] Try different pH values to find the best range for your molecule's solubility.

  • Prepare a Fresh Dilution: Don't use a solution that has precipitated. Spin the vial to pellet any powder before you open it and make a new stock solution.[1]

Q2: I'm seeing inconsistent results in my experiments. Could this be related to solubility?

A2: Yes, inconsistent results can be caused by several factors related to the compound's solubility and stability:

  • Compound Stability: Small molecules can break down over time, especially if they are exposed to light, frozen and thawed many times, or stored in the wrong conditions. For each experiment, make fresh dilutions from a stable stock solution.[2]

  • Cell Culture Conditions: Changes in cell density, passage number, or media formulation can affect how cells respond to the inhibitor.

  • Incomplete Solubilization: If the compound isn't fully dissolved in the stock solution or the final medium, the actual concentration will be lower and will vary. Make sure the compound is fully dissolved at each step.

Q3: What is the best way to store stock solutions of FASN inhibitors?

A3: Stock solutions should be divided into smaller amounts in tightly sealed vials and kept at -20°C or lower. It's best to use them the same day they are made or within a month.[3] Try not to freeze and thaw them more than once. DMSO is hygroscopic, which means it can pull moisture from the air every time the vial is opened.[1] This can water down your stock solution over time.

Q4: Can I use sonication or heat to help dissolve my FASN inhibitor?

A4: Yes, these methods can help, but you should be careful.

  • Sonication: Using a sonicating water bath can help break up small particles and get the compound to dissolve.[4]

  • Heating: You can gently warm the solution (usually no higher than 50°C) to help it dissolve, but be careful not to break down the compound.[5]

Troubleshooting Guide: Poor Solubility

Problem Possible Cause Suggested Solution
Precipitation in Aqueous Media The compound's aqueous solubility has been exceeded.Lower the final concentration. Try using a co-solvent like ethanol (B145695) or a surfactant like Tween-20.[2]
The final DMSO concentration is too low.Keep the final DMSO concentration at the highest acceptable level for your assay (usually 0.1-0.5%).[1]
Inconsistent Assay Results The compound is not fully dissolved in the stock solution.Use sonication or gentle heating to make sure the stock solution is fully dissolved. Check for any undissolved particles before you make dilutions.
The compound is degrading in the assay medium.Do a time-course experiment to see how stable the inhibitor is in your assay medium.[1]
Difficulty Dissolving the Powder The compound has a very low solubility in the chosen solvent.Try a different solvent. For FASN inhibitors, DMSO, ethanol, and DMF are often used.[6][7]
The solvent has absorbed moisture (especially DMSO).Use fresh, anhydrous DMSO to make your stock solutions.[5][8]

Data Presentation: Solubility of Known FASN Inhibitors

This table summarizes the solubility of two well-known FASN inhibitors, C75 and Orlistat, in common laboratory solvents. This information can be a helpful guide when you are working with new or poorly described FASN inhibitors.

Inhibitor Solvent Solubility Source
C75 DMSO51 mg/mL (200.53 mM)[8]
10 mg/mL[6]
1eq. NaOH100 mM
DMF30 mg/mL[6]
Ethanol30 mg/mL[6]
PBS (pH 7.2)0.5 mg/mL[6]
Orlistat DMSO100 mM
99 mg/mL (199.7 mM)[9]
~10 mg/mL[7]
Ethanol100 mM
~20 mg/mL[7]
DMF~20 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Poorly Soluble Inhibitors
  • Weigh the Compound: Carefully weigh out the required amount of the inhibitor powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate amount of a suitable solvent (like anhydrous DMSO) to get the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound doesn't dissolve completely, use a sonicating water bath for 10-15 minutes. Gentle heating (up to 50°C) can also be used if needed.[5]

  • Visual Inspection: Look at the solution carefully to make sure there are no undissolved particles. If you see any, keep trying to dissolve it or spin the solution down and use the clear liquid on top.

  • Storage: Divide the stock solution into smaller amounts for single use and store them at -80°C.[5]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol can be used to find out the highest concentration at which your inhibitor will stay in solution in an aqueous buffer.

  • Prepare Stock Solution: Make a high-concentration stock solution (e.g., 10 mM) of the inhibitor in 100% DMSO.[1]

  • Serial Dilution in DMSO: Make a series of dilutions of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small amount (e.g., 2 µL) of each DMSO concentration to a larger amount (e.g., 98 µL) of your chosen aqueous buffer (e.g., PBS, pH 7.4).[1] This will give you a range of final compound concentrations with a constant final DMSO concentration.

  • Incubation and Observation: Let the plate sit at room temperature for 1-2 hours. Look for any signs of precipitation, either by eye or by measuring the turbidity with a plate reader. The highest concentration that stays clear is the kinetic solubility.

Visualizations

cluster_0 Troubleshooting Compound Precipitation start Compound precipitates in aqueous buffer q1 Is the final concentration too high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Is the final DMSO concentration too low? q1->q2 No a1_yes->q2 a2_yes Increase DMSO concentration (if tolerated by assay) q2->a2_yes Yes q3 Is the buffer pH optimal for solubility? q2->q3 No a2_yes->q3 a3_no Test different buffer pH values q3->a3_no No sol Consider formulation with co-solvents or surfactants q3->sol Yes a3_no->sol

Caption: Troubleshooting workflow for compound precipitation.

cluster_1 Solvent Selection Decision Tree start Need to prepare a stock solution q1 Is the compound soluble in DMSO? start->q1 a1_yes Use anhydrous DMSO (most common) q1->a1_yes Yes q2 Is the compound soluble in Ethanol? q1->q2 No a2_yes Use 100% Ethanol q2->a2_yes Yes q3 Is the compound soluble in DMF? q2->q3 No a3_yes Use DMF q3->a3_yes Yes other Consult literature for similar compounds or use co-solvents q3->other No

Caption: Decision tree for solvent selection.

cluster_2 Simplified FASN Signaling Pathway acetyl_coa Acetyl-CoA fasn FASN acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn palmitate Palmitate fasn->palmitate lipids Complex Lipids (for membranes, signaling) palmitate->lipids inhibitor FASN Inhibitor (e.g., this compound) inhibitor->fasn

Caption: Simplified FASN signaling pathway.

References

Technical Support Center: Optimizing FASN-IN-X Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FASN-IN-X, a novel Fatty Acid Synthase (FASN) inhibitor. The information provided will help in designing and troubleshooting experiments to determine the optimal concentration of FASN-IN-X for achieving desired cytotoxic effects in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FASN-IN-X and how does it induce cytotoxicity?

A1: FASN-IN-X is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules. By inhibiting FASN, FASN-IN-X is thought to induce cytotoxicity through several mechanisms, including the depletion of essential fatty acids, the accumulation of toxic precursor molecules like malonyl-CoA, and the disruption of oncogenic signaling pathways that are dependent on lipid modifications.[1][2] Inhibition of FASN has been shown to lead to apoptosis in cancer cells.[1]

Q2: What is a good starting concentration range for FASN-IN-X in a cytotoxicity assay?

A2: For a novel compound like FASN-IN-X, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM. This wide range will help to identify the effective concentration window for your specific cell line and assay conditions.

Q3: How long should I incubate the cells with FASN-IN-X?

A3: The optimal incubation time will depend on the mechanism of action of FASN-IN-X and the doubling time of your cell line. A typical starting point for cytotoxicity assays is a 72-hour incubation. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific experimental goals.

Q4: What solvent should I use to dissolve FASN-IN-X and what is the maximum final concentration in my cell culture?

A4: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity. Always run a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of FASN-IN-X) to account for any effects of the solvent.

Q5: How does the presence of serum in the culture medium affect the activity of FASN-IN-X?

A5: Serum contains lipids and proteins that can potentially interfere with the action of FASN inhibitors. Serum proteins may bind to the compound, reducing its effective concentration. Additionally, the presence of exogenous fatty acids in the serum can sometimes rescue cells from the effects of FASN inhibition.[3] If you suspect interference, you may consider performing experiments in reduced-serum or serum-free media, although this can also affect cell health and response.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No cytotoxic effect observed at any concentration. 1. Concentration too low: The effective concentration for your cell line may be higher than the tested range. 2. Compound instability: FASN-IN-X may have degraded. 3. Insensitive cell line: The chosen cell line may not be dependent on de novo fatty acid synthesis. 4. Assay interference: Components of the assay may be interfering with the readout.1. Test a higher concentration range. 2. Prepare fresh stock solutions of FASN-IN-X and store them properly (aliquoted at -20°C or -80°C, protected from light). 3. Choose a cell line known to overexpress FASN and be sensitive to FASN inhibitors (e.g., certain breast or prostate cancer cell lines). 4. Use a positive control compound known to induce cytotoxicity to validate the assay.
High variability between replicate wells. 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially during serial dilutions. 2. Inconsistent cell seeding: Uneven distribution of cells in the microplate. 3. Edge effects: Evaporation from the outer wells of the plate.1. Calibrate pipettes regularly and use consistent pipetting techniques. 2. Ensure the cell suspension is homogenous before and during seeding. 3. Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
Unexpected cytotoxicity in vehicle control wells. 1. High DMSO concentration: The final concentration of DMSO is too high and is toxic to the cells. 2. Contamination: Bacterial or fungal contamination in the cell culture or reagents.1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Use sterile techniques and regularly check for contamination. Use fresh, sterile reagents.
IC50 value is significantly different from published data for similar FASN inhibitors. 1. Different experimental conditions: Cell line, incubation time, serum concentration, and assay type can all influence the IC50 value. 2. Compound purity: The purity of the FASN-IN-X batch may be different.1. Carefully compare your experimental protocol with the published methods. 2. Verify the purity of your compound.

Data on FASN Inhibitor Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various FASN inhibitors in different cancer cell lines. This data is provided for reference and to aid in the design of experiments with FASN-IN-X.

Table 1: IC50 Values of FASN Inhibitors in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Conditions
Compound 41MDA-MB-231~572h incubation, 10% FBS
Compound 41BT-474~772h incubation, 10% FBS
(-)-C75MDA-MB-231>2072h incubation, 10% FBS
(-)-C75BT-474>2072h incubation, 10% FBS

Data adapted from a study on a novel FASN inhibitor, compound 41.[3]

Table 2: IC50 Values of FASN Inhibitors in Other Cancer Cell Lines

CompoundCell LineIC50 (µM)Assay Conditions
TVB-3166CALU-6 (Lung)0.107-day incubation
JNJ-53793220LNCaP (Prostate)0.03Androgen-driven proliferation, lipid-reduced medium
CeruleninSK-Br3 (Breast)6.2 µg/mlNot specified
OrlistatHCT8-LOHP (Colorectal)VariesUsed in combination with oxaliplatin

This table compiles data from multiple sources on different FASN inhibitors and cell lines.[4]

Experimental Protocols

Protocol 1: Determination of IC50 for FASN-IN-X using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the concentration of FASN-IN-X that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FASN-IN-X

  • DMSO (cell culture grade)

  • 96-well clear-bottom, opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of FASN-IN-X in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

    • Add 1 µL of each compound dilution to the appropriate wells (this will result in a 1:100 dilution and a final DMSO concentration of 0.1%).

    • Include wells for "cells only" (no treatment) and "vehicle control" (0.1% DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the FASN-IN-X concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of FASN-IN-X incubate_24h->prepare_compound treat_cells Treat cells with FASN-IN-X incubate_24h->treat_cells prepare_compound->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_reagent Add CellTiter-Glo® reagent incubate_72h->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end fasn_pathway Simplified FASN Signaling Pathway and Inhibition cluster_growth_factors Growth Factors cluster_signaling Signaling Cascades cluster_lipogenesis Lipogenesis cluster_inhibitor Inhibition cluster_cellular_effects Cellular Effects GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT ERK ERK1/2 Pathway GFR->ERK FASN FASN PI3K_AKT->FASN Upregulates ERK->FASN Upregulates Palmitate Palmitate -> Lipids FASN->Palmitate Synthesizes Proliferation Cell Proliferation & Survival Palmitate->Proliferation FASN_IN_X FASN-IN-X FASN_IN_X->FASN Inhibits Apoptosis Apoptosis FASN_IN_X->Apoptosis Induces

References

FASN-IN-5 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FASN-IN-5, a novel inhibitor of Fatty Acid Synthase (FASN). The information provided is based on the known characteristics of other FASN inhibitors and is intended to help users identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects to consider when using a novel FASN inhibitor like this compound?

While this compound is designed for high selectivity, it is crucial to consider potential off-target effects observed with other FASN inhibitors. Early-generation inhibitors were associated with off-target activities, such as the stimulation of fatty acid oxidation, which led to significant weight loss in animal models.[1] Some inhibitors also possess reactive groups, like the epoxide ring in Cerulenin, that can lead to non-specific reactions.[2] It is essential to evaluate this compound for similar liabilities.

Q2: My cells show a decrease in viability, but I'm not sure if it's an on-target or off-target effect. How can I verify this?

To confirm that the observed cytotoxicity is due to FASN inhibition, a rescue experiment can be performed by supplementing the cell culture medium with exogenous palmitate, the product of FASN. If the addition of palmitate reverses the cytotoxic effects of this compound, it strongly suggests an on-target mechanism.[1]

Q3: I've observed unexpected changes in signaling pathways, such as PI3K/AKT/mTOR and β-catenin. Is this a known off-target effect of FASN inhibitors?

Inhibition of FASN has been shown to impact various signaling pathways. These effects are often considered on-target consequences of disrupting lipid metabolism, which is crucial for membrane structure and signaling molecule synthesis.[1][3][4][5][6] For instance, FASN inhibition can disrupt the architecture of lipid rafts, which are important for signal transduction.[1] Therefore, alterations in pathways like PI3K/AKT are likely downstream effects of FASN inhibition rather than direct off-target binding to components of these pathways.

Q4: Can this compound affect gene expression beyond metabolic pathways?

Yes, FASN inhibition can lead to widespread changes in gene expression. Studies with other FASN inhibitors have shown alterations in the expression of genes involved in metabolism, proliferation, and survival pathways, including the oncogene c-Myc.[1] Therefore, it is advisable to perform transcriptomic analysis to fully understand the effects of this compound on your experimental system.

Q5: Are there any known issues with the stability or reactivity of FASN inhibitors that I should be aware of?

Some FASN inhibitors, like Orlistat, contain highly reactive functional groups such as a beta-lactone ring, which can affect their stability and lead to covalent modification of their targets.[5] While the chemical structure of this compound will determine its specific liabilities, it is good practice to be aware of potentially reactive moieties and handle the compound according to the manufacturer's stability and storage guidelines.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High toxicity in normal (non-cancerous) cells 1. Off-target cytotoxicity. 2. On-target toxicity in cells with unexpectedly high de novo fatty acid synthesis.1. Perform a palmitate rescue experiment. 2. Profile FASN expression in your normal cell line. 3. Conduct a broad kinase screen or similar off-target profiling assay.
Inconsistent IC50 values between experiments 1. Compound instability. 2. Variability in cell culture conditions (e.g., serum lipid content).1. Prepare fresh stock solutions for each experiment. 2. Use a defined, low-lipid serum or a serum-free medium for consistency.
Lack of effect at expected concentrations 1. Poor cell permeability. 2. Rapid metabolic degradation of the compound. 3. FASN is not essential in the chosen cell line.1. Perform a cellular uptake assay. 2. Analyze compound stability in cell culture medium. 3. Confirm FASN expression and dependence in your cell model via genetic knockdown (siRNA/shRNA).
Upregulation of FASN expression after treatment Feedback mechanism in response to FASN inhibition.1. Co-treat with an inhibitor of SREBP, a key transcription factor for FASN.[2] 2. Monitor FASN protein and mRNA levels over a time course.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various FASN inhibitors on purified human FASN and their effect on cell viability in a prostate cancer cell line. This can serve as a reference for expected potencies.

FASN Inhibitor Purified Human FASN IC50 (µM) LNCaP-LN3 Cell Viability IC50 (µM)
GSK21940690.0604>50
TVB-31660.0736~50
Fasnall3.71~50
Data derived from a study on prostate cancer cells.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on a cell line.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • For rescue experiments, co-treat with this compound and a final concentration of 100 µM palmitate.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vitro FASN Activity Assay

Purpose: To directly measure the inhibitory effect of this compound on FASN enzyme activity.

Methodology:

  • Use purified human FASN enzyme.

  • The assay can be performed by monitoring the consumption of NADPH, a cofactor for FASN, which results in a decrease in absorbance at 340 nm.

  • Prepare a reaction mixture containing buffer, acetyl-CoA, malonyl-CoA, and NADPH.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified FASN enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH consumption and determine the IC50 of this compound.

Western Blot Analysis of Signaling Pathways

Purpose: To assess the impact of this compound on key signaling proteins.

Methodology:

  • Treat cells with this compound at a concentration around the IC50 for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, β-catenin, and a loading control like β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities to determine changes in protein expression or phosphorylation.

Visualizations

FASN_inhibition_pathway FASN_IN_5 This compound FASN FASN FASN_IN_5->FASN inhibition Palmitate Palmitate Synthesis ↓ FASN->Palmitate Membrane_Integrity Altered Membrane Composition & Lipid Rafts Palmitate->Membrane_Integrity Signaling Signaling Pathways (e.g., PI3K/AKT, Wnt/β-catenin) ↓ Membrane_Integrity->Signaling Proliferation Cell Proliferation ↓ Signaling->Proliferation Apoptosis Apoptosis ↑ Signaling->Apoptosis

Caption: Downstream effects of FASN inhibition.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound OnTarget Is it an on-target effect? Start->OnTarget Rescue Perform Palmitate Rescue Experiment OnTarget->Rescue Yes OffTargetSuspected Potential Off-Target Effect OnTarget->OffTargetSuspected No Rescued Phenotype Rescued? Rescue->Rescued OnTargetConfirmed Likely On-Target Effect Rescued->OnTargetConfirmed Yes Rescued->OffTargetSuspected No Profiling Perform Off-Target Profiling (e.g., Kinase Panel) OffTargetSuspected->Profiling Identify Identify Off-Target(s) Profiling->Identify Troubleshooting_Tree Start Experiment with this compound yields unexpected results Problem What is the issue? Start->Problem Toxicity High Toxicity in Normal Cells Problem->Toxicity Toxicity Inconsistency Inconsistent IC50 Problem->Inconsistency Inconsistency NoEffect No Effect Problem->NoEffect No Effect ToxicitySol Check FASN expression. Perform palmitate rescue. Toxicity->ToxicitySol InconsistencySol Use fresh compound. Control lipid content in media. Inconsistency->InconsistencySol NoEffectSol Verify FASN dependence (siRNA). Check compound stability/permeability. NoEffect->NoEffectSol

References

Technical Support Center: FASN-IN-5 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FASN-IN-5 and other fatty acid synthase (FASN) inhibitors in in vivo experiments. The guidance provided is based on established knowledge of FASN inhibitors, including the TVB series (e.g., TVB-2640, TVB-3664), and is intended to be applicable to novel compounds such as this compound that share a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other FASN inhibitors?

A1: FASN inhibitors block the activity of Fatty Acid Synthase, a key enzyme in the de novo lipogenesis pathway.[1][2][3] This pathway is responsible for the synthesis of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA.[4][5][6] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling molecules.[1][6] By inhibiting FASN, these compounds can lead to a depletion of essential lipids, accumulation of toxic precursors like malonyl-CoA, and ultimately induce apoptosis and inhibit tumor growth.[2][7]

Q2: In which tumor models are FASN inhibitors expected to be most effective?

A2: FASN inhibitors have shown efficacy in a variety of preclinical cancer models. They are particularly promising in tumors characterized by high FASN expression and dependence on de novo lipogenesis.[1] This includes, but is not limited to, models of:

  • Lung Cancer [8]

  • Ovarian Cancer [4]

  • Prostate Cancer [4]

  • Breast Cancer [1]

  • Colorectal Cancer [8][9]

  • Hepatocellular Carcinoma (HCC) [10][11]

  • Pancreatic Cancer [4]

It's important to note that the presence of FASN expression alone does not always predict the response to FASN inhibitors.[8] The underlying genetic drivers of the cancer can also influence sensitivity.[10]

Q3: What are the known off-target effects or toxicities associated with FASN inhibitors?

A3: Early-generation FASN inhibitors were associated with off-target effects, such as anorexia and weight loss, which confounded the interpretation of their anti-tumor activity.[1][12] Newer generation inhibitors, like the TVB series, have been designed to be more selective and have a better tolerability profile.[5] However, as FASN is also expressed in normal tissues like the liver and adipose tissue, some on-target toxicities can occur.[5] Potential side effects to monitor in preclinical studies include changes in body weight, liver function (e.g., elevated ALT), and plasma lipid profiles.[13]

Q4: Can this compound be combined with other therapies?

A4: Yes, combination therapy is a promising strategy for FASN inhibitors. Preclinical studies have shown enhanced anti-tumor activity when FASN inhibitors are combined with:

  • Taxanes (Paclitaxel, Docetaxel): This combination can disrupt tubulin palmitoylation and microtubule organization, leading to enhanced tumor growth inhibition.[4]

  • Tyrosine Kinase Inhibitors (e.g., Cabozantinib, Sorafenib): In HCC models, combining a FASN inhibitor with a TKI can trigger tumor regression by synergistically downregulating cancer-related pathways like AKT/mTOR.[10][11]

  • Chemotherapy (e.g., Oxaliplatin): FASN inhibition may help overcome chemoresistance by regulating the MAPK/ERK and PI3K/AKT pathways.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lack of tumor growth inhibition 1. Low FASN expression in the tumor model: Not all tumors are dependent on de novo lipogenesis.[8]- Confirm FASN expression in your tumor model (cell line or patient-derived xenograft) via Western blot or IHC.- Consider using a different tumor model known to be sensitive to FASN inhibition.
2. Poor bioavailability or pharmacokinetics (PK) of this compound: The compound may not be reaching the tumor at sufficient concentrations.[15]- Perform a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.[16]- Optimize the dosing regimen (dose and frequency) based on PK data.
3. Development of resistance: Tumors can adapt by upregulating lipid uptake from the environment.[5]- Analyze tumor tissue for changes in lipid metabolism pathways.- Consider combination therapy to target resistance mechanisms (e.g., with inhibitors of lipid transporters).
4. Inconsistent compound formulation or administration: Improper handling or delivery of the inhibitor can lead to variable results.- Ensure consistent and proper formulation of this compound for each experiment.- Verify the accuracy of the administration route (e.g., oral gavage, intraperitoneal injection).
Significant weight loss or other toxicities in animals 1. On-target effects in normal tissues: FASN is also active in tissues like the liver.[5]- Reduce the dose of this compound.- Monitor animal health closely (body weight, food intake, behavior).- Collect blood for liver function tests and lipid panel analysis.
2. Off-target effects of the compound: Some FASN inhibitors can have unintended targets.[15]- If possible, test for activity against related enzymes or pathways.- Newer, more specific inhibitors are less likely to have these issues.[5]
Variability in biomarker response (e.g., pAkt, pAMPK) 1. Heterogeneity of the tumor model: Patient-derived xenograft (PDX) models can have inherent variability.[8]- Increase the number of animals per group to improve statistical power.- Analyze individual tumors to correlate biomarker changes with response.
2. Timing of sample collection: Signaling pathways can be activated or inhibited at different times post-treatment.- Perform a time-course experiment to determine the optimal time point for observing changes in your biomarkers of interest.
3. Technical variability in assays: Inconsistent sample handling or antibody performance can affect results.- Standardize sample collection and processing procedures.- Validate antibodies and include appropriate controls in all experiments.

Quantitative Data Summary

Table 1: Preclinical Efficacy of FASN Inhibitors in Xenograft Models

FASN InhibitorTumor ModelDosing RegimenOutcomeReference
TVB-3664Colorectal Cancer PDXNot specifiedSignificant decrease in tumor volume in 30% of models[8]
TVB-3166Non-small-cell lung cancer PDXNot specified>80% reduction in tumor growth[8]
TVB-3166/3664 + TaxaneLung, ovarian, prostate, pancreatic xenograftsNot specifiedSignificantly enhanced anti-tumor activity; tumor regression in 3 of 6 models[4]
TVB-3664NASH-related murine HCC10mg/kg/day (oral)Moderate efficacy as monotherapy[10][17]
TVB-3664 + CabozantinibNASH-related murine HCCNot specifiedTriggered tumor regression[10][11]
Orlistat + OxaliplatinColorectal Cancer XenograftNot specifiedRestrained xenograft tumor growth and increased responsiveness to oxaliplatin[14]

Key Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model for Colorectal Cancer

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Surgically implant fresh tumor tissue from consenting patients subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Measure tumor volume with calipers regularly. When tumors reach a specified size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Treatment: Administer this compound (or vehicle control) via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry, metabolomics).

  • Reference Protocol Information: Based on protocols described for TVB-3664 in colorectal cancer PDX models.[8]

2. Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

  • Animal Model: Mice susceptible to HCC development (e.g., through genetic modification or carcinogen induction). One described model uses hydrodynamic tail-vein injection of plasmids (e.g., AKT and c-MET) into mice.

  • Treatment: Once tumors are established (confirmable by imaging or at a specific time point), begin treatment with this compound, a combination therapy, or vehicle control. A typical dosing schedule might be daily oral gavage for a set number of cycles (e.g., 6 consecutive days followed by 1 day of rest).[17]

  • Monitoring: Monitor tumor progression using imaging techniques (e.g., MRI, ultrasound) and animal health.

  • Endpoint Analysis: Collect serum for biochemical analysis (e.g., ALT levels) and liver tissue for histological analysis (H&E, trichrome staining) and molecular analysis (RNAseq, Western blot).

  • Reference Protocol Information: Adapted from protocols for TVB-3664 in oncogene-driven HCC mouse models.[10][11][17]

Visualizations

FASN_Signaling_Pathway cluster_growth_factors Growth Factors / Hormones cluster_receptors Receptors cluster_signaling Signaling Cascades cluster_lipogenesis De Novo Lipogenesis cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors (EGF) Hormones Receptors EGFR, HER2, etc. Growth_Factors->Receptors binds PI3K PI3K Receptors->PI3K ERK MAPK/ERK Receptors->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FASN FASN AKT->FASN upregulates mTOR->FASN upregulates ERK->FASN upregulates Wnt_Beta_Catenin Wnt/β-catenin Wnt_Beta_Catenin->FASN upregulates Palmitate Palmitate & Other Lipids FASN->Palmitate synthesizes FASN_IN_5 This compound FASN_IN_5->FASN inhibits Apoptosis Apoptosis FASN_IN_5->Apoptosis promotes Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Modification Protein Modification (e.g., Palmitoylation) Palmitate->Protein_Modification Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Tumor_Growth Tumor Growth & Proliferation Membrane_Synthesis->Tumor_Growth Protein_Modification->Tumor_Growth Signaling_Molecules->Tumor_Growth

Caption: Key signaling pathways regulated by and regulating FASN.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Select_Model Select In Vivo Model (e.g., Xenograft, PDX) Implant_Tumor Implant Tumor Cells/ Tissue Select_Model->Implant_Tumor Tumor_Growth Monitor Tumor Growth Implant_Tumor->Tumor_Growth Randomize Randomize Animals Tumor_Growth->Randomize Treat_Vehicle Administer Vehicle (Control Group) Randomize->Treat_Vehicle Treat_FASN_IN_5 Administer this compound (Treatment Group) Randomize->Treat_FASN_IN_5 Monitor_Health Monitor Animal Health (Weight, Behavior) Treat_Vehicle->Monitor_Health Treat_FASN_IN_5->Monitor_Health Measure_Tumors Measure Tumor Volume Monitor_Health->Measure_Tumors Euthanize Euthanize & Necropsy Measure_Tumors->Euthanize Collect_Samples Collect Tumors & Tissues Euthanize->Collect_Samples Tumor_Analysis Tumor Analysis (Weight, IHC, WB) Collect_Samples->Tumor_Analysis Blood_Analysis Blood Analysis (PK, Biomarkers) Collect_Samples->Blood_Analysis Data_Analysis Statistical Analysis & Interpretation Tumor_Analysis->Data_Analysis Blood_Analysis->Data_Analysis

Caption: General workflow for a this compound in vivo efficacy study.

References

Technical Support Center: FASN-IN-5 and Other FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Synthase (FASN) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with compounds like FASN-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in cell culture media?

Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media. As a general guideline for small molecule inhibitors, it is recommended to prepare fresh solutions for each experiment. Long-term storage of inhibitor solutions is generally not advised, as the stability can be influenced by factors such as the composition of the media, temperature, and light exposure. For critical experiments, it is recommended to perform a stability test by incubating the compound in the specific cell culture medium for the duration of the experiment and then analyzing its concentration.

Q2: How should I prepare and store this compound?

For optimal results, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or lower for long-term storage. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium immediately before use.

Q3: What is the half-life of the FASN protein in cells?

The stability of the FASN protein, the target of this compound, can vary between cell lines. Understanding the turnover of the target protein can be crucial for designing experiments. For instance, in HCT116 cells, the FASN protein has an approximate half-life of 11 hours.[1][2] This half-life can be reduced by factors that promote its degradation.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of the FASN inhibitor on cell viability or proliferation. Inhibitor Instability: The inhibitor may have degraded in the cell culture medium.Prepare fresh inhibitor solutions for each experiment. Consider performing a time-course experiment to determine the optimal incubation time.
Low Target Expression: The cell line used may have low endogenous expression of FASN.Verify FASN expression levels in your cell line using techniques like Western blotting or RT-qPCR.
Cellular Resistance Mechanisms: Cancer cells can develop resistance to FASN inhibitors.[3]Investigate potential resistance pathways, such as alterations in metabolic pathways or upregulation of survival signals.[3]
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Inhibitor Precipitation: The inhibitor may have precipitated out of solution, especially at higher concentrations.Visually inspect the media for any signs of precipitation. If necessary, sonicate the stock solution before dilution or prepare a fresh, lower concentration stock.
Unexpected off-target effects. Non-specific Activity: At high concentrations, some inhibitors may exhibit off-target effects.Use the lowest effective concentration of the inhibitor. Consider using a second, structurally different FASN inhibitor to confirm that the observed phenotype is due to FASN inhibition.
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentration used.Include a vehicle control (media with the same concentration of solvent) in all experiments to assess solvent-related effects.

Quantitative Data Summary

The following table summarizes the stability of the FASN protein in different cell lines, which can be a critical factor in understanding the downstream effects of FASN inhibitors.

Cell LineConditionFASN Protein Half-LifeReference
HCT116Untreated~11 hours[1][2]
HCT116TSA treatment~7 hours[1][2]
HEK293TTSA treatmentShortened by 4 hours[1][2]

TSA (Trichostatin A) is a histone deacetylase inhibitor that can lead to acetylation and subsequent degradation of the FASN protein.

Experimental Protocols

Protocol: Assessing Cell Viability using the MTT Assay

This protocol provides a general framework for determining the effect of a FASN inhibitor on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • FASN inhibitor (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

  • Inhibitor Treatment: Prepare serial dilutions of the FASN inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value of the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Inhibitor Stock Solution (e.g., in DMSO) dilute Prepare Serial Dilutions of Inhibitor prep_stock->dilute prep_cells Seed Cells in Multi-well Plates treat Treat Cells with Inhibitor and Vehicle Control prep_cells->treat dilute->treat incubate Incubate for a Defined Period treat->incubate perform_assay Perform Cell Viability Assay (e.g., MTT) incubate->perform_assay readout Measure Assay Readout (e.g., Absorbance) perform_assay->readout analyze Calculate Cell Viability and IC50 readout->analyze

Caption: Workflow for evaluating FASN inhibitor effects on cell viability.

FASN_Signaling_Pathway cluster_inputs Inputs cluster_fasn FASN Activity cluster_outputs Outputs cluster_regulation Regulation acetyl_coa Acetyl-CoA fasn FASN (Fatty Acid Synthase) acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn nadph NADPH nadph->fasn palmitate Palmitate fasn->palmitate degradation FASN Degradation fasn->degradation cell_growth Tumor Cell Growth and Proliferation palmitate->cell_growth ubiquitin Ubiquitin-Proteasome Pathway ubiquitin->degradation fasn_in_5 This compound (Inhibitor) fasn_in_5->fasn

Caption: FASN signaling pathway and its inhibition.

References

Technical Support Center: Overcoming FASN-IN-5 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to FASN-IN-5 and other Fatty Acid Synthase (FASN) inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our FASN inhibitor, this compound, over time in our cancer cell line model. What are the potential mechanisms of resistance?

A1: Resistance to FASN inhibitors can arise from several mechanisms. Cancer cells are known for their metabolic flexibility and can adapt to the inhibition of de novo fatty acid synthesis.[1] Potential mechanisms include:

  • Metabolic Reprogramming: Cancer cells may compensate for FASN inhibition by increasing the uptake of exogenous fatty acids from their microenvironment.[1]

  • Activation of Alternative Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can bypass the effects of FASN inhibition.[2][3]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to apoptosis induced by FASN inhibitors.[4]

  • Genetic Alterations: While less commonly reported for FASN inhibitors specifically, mutations in the target enzyme or related pathways could theoretically contribute to resistance.

Q2: Our this compound treated cells initially show growth arrest but do not undergo apoptosis. Why might this be happening?

A2: The lack of apoptosis despite growth arrest suggests that compensatory survival mechanisms are being activated. FASN inhibition can lead to the accumulation of malonyl-CoA and a decrease in palmitate production, which can induce cell cycle arrest.[5][6] However, for apoptosis to occur, a critical threshold of cellular stress needs to be reached. If the cancer cells have a high threshold for apoptosis, due to factors like high expression of anti-apoptotic proteins, they may survive the initial metabolic stress.[4] FASN overexpression itself has been shown to lead to a decrease in drug-induced apoptosis.[2]

Q3: Are there any known biomarkers that can predict sensitivity or resistance to FASN inhibitors?

A3: While research is ongoing, some potential biomarkers are emerging. Tumors with high baseline FASN expression are generally more sensitive to FASN inhibitors.[2][7] Additionally, the expression levels of proteins in key signaling pathways, such as HER2 (ErbB-2), and the status of tumor suppressors like p53, may influence sensitivity.[2][5][6] For instance, cancer cells with an overexpressed HER2 oncogene appear to be more sensitive to FASN inhibition.[5][6]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in vitro

Symptoms:

  • The IC50 value of this compound has significantly increased in your cancer cell line.

  • Prolonged treatment does not lead to the expected level of cell death.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Increased uptake of exogenous fatty acids. 1. Culture cells in a lipid-depleted serum to assess dependence on de novo fatty acid synthesis. 2. Analyze the expression of fatty acid transporters (e.g., CD36, FATP) via qPCR or Western blot.
Activation of pro-survival signaling pathways. 1. Perform Western blot analysis to check the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways. 2. Consider combination therapy with inhibitors of these pathways.
Upregulation of anti-apoptotic proteins. 1. Assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) using Western blot. 2. Test the synergistic effect of this compound with BH3 mimetics (e.g., Navitoclax, Venetoclax).[4]
Issue 2: In vivo Tumor Models Not Responding to this compound Monotherapy

Symptoms:

  • Tumor growth in xenograft or patient-derived xenograft (PDX) models is not significantly inhibited by this compound.

  • Initial tumor regression is followed by rapid regrowth.

Possible Causes and Solutions:

Possible Cause Suggested Troubleshooting Steps
Tumor microenvironment providing alternative energy sources. 1. Analyze the lipid composition of the tumor microenvironment. 2. Consider dietary interventions in animal models to modulate lipid availability.
Redundancy in metabolic pathways. 1. Explore combination therapies that target parallel metabolic pathways. For example, combining FASN inhibitors with glutaminase (B10826351) inhibitors could be a strategy.
Induction of chemoresistance mechanisms. 1. FASN overexpression has been linked to multidrug resistance.[2][8] Consider combining this compound with conventional chemotherapy agents like cisplatin (B142131) or oxaliplatin.[3][8]

Experimental Protocols

Protocol 1: Assessing Synergy of this compound with BH3 Mimetics

Objective: To determine if co-treatment with a BH3 mimetic can overcome resistance to this compound by promoting apoptosis.

Methodology:

  • Cell Culture: Culture this compound resistant and sensitive cancer cells in standard conditions.

  • Drug Treatment: Treat cells with a dose range of this compound, a BH3 mimetic (e.g., Venetoclax), and the combination of both for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method like MTT or CellTiter-Glo assay.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Apoptosis Assay: Perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis in treated cells.

  • Western Blot Analysis: Analyze the expression of cleaved PARP, cleaved Caspase-3, and Bcl-2 family proteins to confirm the induction of apoptosis.

Protocol 2: Investigating the Role of the PI3K/AKT Pathway in Resistance

Objective: To determine if the activation of the PI3K/AKT pathway contributes to this compound resistance.

Methodology:

  • Cell Lines: Use both this compound sensitive and resistant cancer cell lines.

  • Drug Treatment: Treat cells with this compound, a PI3K inhibitor (e.g., LY294002), and the combination of both for various time points.

  • Western Blot Analysis:

    • Prepare cell lysates from treated and untreated cells.

    • Probe for total and phosphorylated forms of AKT, mTOR, and S6 kinase to assess pathway activation.

    • Probe for FASN expression to confirm target engagement.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT) to assess if the PI3K inhibitor re-sensitizes resistant cells to this compound.

  • Gene Expression Analysis: Use qPCR to measure the transcript levels of genes downstream of the PI3K/AKT pathway that are involved in cell survival and proliferation.

Signaling Pathways and Experimental Workflows

FASN_Resistance_Signaling cluster_resistance Resistance Mechanisms FASN_IN_5 This compound FASN FASN FASN_IN_5->FASN Inhibits Malonyl_CoA Malonyl-CoA ↑ Palmitate Palmitate ↓ FASN->Palmitate Synthesizes Cell_Cycle_Arrest Cell Cycle Arrest Malonyl_CoA->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Exogenous_FA Exogenous Fatty Acid Uptake ↑ PI3K_AKT PI3K/AKT Pathway Activation ↑ PI3K_AKT->Apoptosis Inhibits MAPK_ERK MAPK/ERK Pathway Activation ↑ MAPK_ERK->Apoptosis Inhibits Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) ↑ Bcl2->Apoptosis Inhibits

Caption: Mechanisms of action and resistance to FASN inhibitors.

Synergy_Experiment_Workflow start Start: Resistant Cancer Cell Line treatment Treat with: 1. This compound 2. BH3 Mimetic 3. Combination start->treatment viability Cell Viability Assay (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot (Cleaved PARP, Caspase-3) treatment->western synergy Synergy Analysis (Chou-Talalay CI) viability->synergy end Conclusion: Assess Synergy and Apoptotic Induction synergy->end apoptosis->end western->end

Caption: Workflow for assessing synergy with BH3 mimetics.

PI3K_Pathway_Investigation start Start: Sensitive vs. Resistant Cells treatment Treat with: 1. This compound 2. PI3K Inhibitor 3. Combination start->treatment western Western Blot Analysis (p-AKT, p-mTOR) treatment->western viability Cell Viability Assay treatment->viability qpcr qPCR for Downstream Genes treatment->qpcr end Conclusion: Determine PI3K Pathway Role in Resistance western->end viability->end qpcr->end

Caption: Workflow for investigating PI3K/AKT pathway involvement.

References

Technical Support Center: Improving FASN-IN-5 Bioavailability for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FASN-IN-5, a potent Fatty Acid Synthase (FASN) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the bioavailability of this compound in animal studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway. Many cancer cells overexpress FASN, making it a promising therapeutic target.[1][2][3] However, like many potent small molecule inhibitors, this compound is a poorly water-soluble compound, which can lead to low oral bioavailability, limiting its therapeutic efficacy in in vivo models.[4][5][6]

Q2: What are the common signs of poor bioavailability during my animal study?

A2: Researchers may observe several indicators of poor bioavailability, including:

  • High variability in therapeutic response among animals in the same dose group.

  • Lack of a clear dose-response relationship , where increasing the dose does not result in a proportional increase in efficacy.

  • Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) studies.[7]

  • Precipitation of the compound in the formulation upon standing or after administration.[8][9]

Q3: What are the general strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These approaches focus on increasing the dissolution rate and solubility of the compound in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][6][10][11]

  • Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of the compound.[8][12]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[4][10][13][14]

  • Use of Surfactants and Cyclodextrins: These excipients can increase solubility and aid in the dissolution process.[6][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in animal studies.

Problem Potential Cause Troubleshooting Steps & Recommendations
This compound precipitates out of the formulation. Solvent capacity exceeded.Ensure you are not exceeding the solubility limits of this compound in your chosen vehicle. Refer to solubility data of similar compounds if specific data for this compound is unavailable.
Inadequate mixing.Vortex or sonicate the solution thoroughly after the addition of each component to ensure complete dissolution.[8]
Temperature effects.Gently warm the solution (e.g., to 37°C) if this compound is heat-stable, as some compounds are more soluble at higher temperatures.[8][15]
pH shift upon dilution.If using pH-modifying agents, the final pH of the formulation might cause precipitation. Measure and adjust the pH if necessary.[8][15]
High variability in animal response within the same dose group. Inconsistent dosing due to precipitation.Prepare the formulation fresh before each use and visually inspect for any precipitation.[8] Ensure the formulation is homogenous by mixing well before drawing each dose.
Low and variable absorption.Consider alternative formulation strategies to improve solubility and absorption, such as a lipid-based formulation or a nanosuspension.[5][7]
Lack of dose-dependent efficacy. Saturation of absorption.The formulation may not be effectively maintaining the drug in solution in the GI tract. A self-emulsifying drug delivery system (SEDDS) could improve this.[5][10]
First-pass metabolism.While formulation changes may have a limited effect, some lipid-based formulations can promote lymphatic absorption, partially bypassing the liver.
Vehicle-related toxicity is observed. Inherent toxicity of the vehicle components.High concentrations of solvents like DMSO or ethanol (B145695) can be toxic.[8] It is crucial to include a vehicle-only control group in your experiment. Keep the final concentration of such solvents to a minimum (e.g., DMSO <5-10%).[8]

Experimental Protocols

Below are detailed methodologies for preparing formulations of this compound aimed at improving its bioavailability for oral administration in mice.

Protocol 1: Co-solvent Formulation (e.g., for Oral Gavage)

This protocol utilizes a common co-solvent system to dissolve this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or water

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80. A common ratio is 4:1 (v/v) PEG300:Tween 80.

  • Combine Stock and Vehicle: Add the this compound stock solution to the PEG300/Tween 80 mixture. For a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, the volumes would be adjusted accordingly.

  • Final Dilution: Add the sterile saline or water to the mixture to reach the final desired concentration and volume. Vortex thoroughly to ensure a clear, homogenous solution.

  • Administration: Administer to animals immediately after preparation.

Protocol 2: Lipid-Based Formulation (e.g., for Oral Gavage)

This protocol uses corn oil as a lipid vehicle, which can be suitable for highly lipophilic compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Corn oil

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 20 mg/mL).

  • Dilution in Corn Oil: In a sterile tube, add the this compound stock solution to the corn oil. A common final concentration of DMSO is 5-10%. For a 10% DMSO formulation, add 1 part of the DMSO stock to 9 parts of corn oil.

  • Homogenization: Vortex the mixture thoroughly to ensure a uniform suspension or solution.

  • Administration: Mix well before each administration to ensure dose consistency.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for a bioavailable FASN inhibitor, "Compound 34," which can serve as a benchmark for this compound development.

Compound Parameter Value Species Administration Route Reference
Compound 34Oral Bioavailability (F%)61%MouseOral[16]
Compound 34Human FASN IC5028 nM--[16]
Compound 34A2780 cell proliferation IC5013 nM--[16]

Visualizations

FASN Signaling and Inhibition Workflow

The following diagram illustrates the central role of FASN in cellular metabolism and the logical workflow for evaluating a FASN inhibitor in vivo.

FASN_Workflow cluster_pathway FASN Signaling Pathway cluster_workflow In Vivo Study Workflow Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids Proliferation Cell Proliferation & Survival Lipids->Proliferation FASN_IN_5 This compound FASN_IN_5->FASN Inhibition Formulation Formulation Development (Solubility, Stability) FASN_IN_5->Formulation Animal_Model Animal Model (e.g., Xenograft) Formulation->Animal_Model Dosing Dosing (Oral, IP) Animal_Model->Dosing PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Dosing->PK_PD Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity Results Results & Analysis PK_PD->Results Efficacy->Results Toxicity->Results

Caption: FASN pathway and in vivo inhibitor evaluation workflow.

Bioavailability Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting poor bioavailability of this compound.

Bioavailability_Troubleshooting Start Poor In Vivo Efficacy or High Variability Check_PK Assess Pharmacokinetics (Plasma Concentration) Start->Check_PK Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Yes_Low Yes Low_Exposure->Yes_Low Yes No_Good No Low_Exposure->No_Good No Reformulate Reformulate this compound Yes_Low->Reformulate Target_Engagement Assess Target Engagement (e.g., Tumor Malonyl-CoA levels) No_Good->Target_Engagement Optimize_Dose Optimize Dose & Schedule Target_Engagement->Optimize_Dose Consider_Metabolism Consider Rapid Metabolism or Efflux Target_Engagement->Consider_Metabolism Particle_Size Particle Size Reduction (Micronization/Nanosizing) Reformulate->Particle_Size New_Vehicle Alternative Vehicle (Lipid-based, SEDDS) Reformulate->New_Vehicle Particle_Size->Check_PK Re-evaluate New_Vehicle->Check_PK Re-evaluate

References

Technical Support Center: FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) have been developed based on general knowledge of Fatty Acid Synthase (FASN) inhibitors used in in vitro research. Specific information regarding "FASN-IN-5," including its chemical structure, IC50, solubility, and stability, is not publicly available at the time of writing. Researchers using this compound should consider this guide as a general framework and are encouraged to perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is Fatty Acid Synthase (FASN) and why is it a target in research?

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of long-chain fatty acids, primarily producing palmitate from acetyl-CoA and malonyl-CoA.[1] While FASN expression is low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many cancer cells to support rapid proliferation and membrane synthesis.[2][3] This differential expression makes FASN an attractive therapeutic target in cancer research.[4] Inhibition of FASN can lead to apoptosis in cancer cells and is being investigated for its potential in treating metabolic diseases as well.[2][5]

Q2: What are the common mechanisms of action for FASN inhibitors?

FASN inhibitors can act through various mechanisms, primarily by targeting one of the seven catalytic domains of the FASN enzyme.[4] Inhibition of FASN can lead to several downstream effects, including:

  • Accumulation of Malonyl-CoA: Blockade of FASN can cause a buildup of its substrate, malonyl-CoA, which can have cytotoxic effects.[6]

  • Depletion of Palmitate: Reduced synthesis of palmitate, a key building block for complex lipids, can impair membrane formation and signaling.

  • Induction of Apoptosis: FASN inhibition has been shown to trigger programmed cell death in cancer cells through various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[7][8]

  • ER Stress: The disruption of lipid metabolism can lead to stress in the endoplasmic reticulum.[5]

Q3: I am seeing inconsistent results with my FASN inhibitor. What are the likely causes?

Inconsistent results with FASN inhibitors in vitro can stem from several factors. Here are some of the most common culprits:

  • Compound Solubility and Stability: Many small molecule inhibitors have poor aqueous solubility. If the inhibitor precipitates out of solution, its effective concentration will be lower and variable. Stability in culture media over the course of the experiment is also a critical factor.

  • Cell Culture Conditions: Cell density, passage number, and media composition (especially lipid content) can all influence cellular dependence on de novo fatty acid synthesis and thus the apparent efficacy of a FASN inhibitor.

  • Assay-Specific Issues: The type of assay used (e.g., cell viability, apoptosis, enzyme activity) can be affected by different artifacts. For example, some inhibitors may interfere with the reagents used in viability assays like MTT.

Troubleshooting Guide for Inconsistent Results

This guide provides a structured approach to troubleshooting common issues encountered when working with FASN inhibitors in vitro.

Problem 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Poor Inhibitor Solubility 1. Visual Inspection: Carefully inspect the inhibitor stock solution and the final concentration in the media for any signs of precipitation. 2. Solvent Optimization: Ensure the inhibitor is first dissolved in an appropriate solvent (e.g., DMSO) at a high concentration before further dilution in aqueous media. Keep the final solvent concentration consistent across all wells and below a non-toxic level (typically <0.5%). 3. Sonication/Vortexing: Gently sonicate or vortex the stock solution before each use to ensure it is fully dissolved.
Inaccurate Pipetting 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Pipetting Technique: Use appropriate pipetting techniques to minimize errors, especially when working with small volumes.
Uneven Cell Seeding 1. Cell Suspension: Ensure a homogenous single-cell suspension before seeding. 2. Edge Effects: To minimize edge effects in microplates, consider not using the outer wells or filling them with sterile PBS.
Problem 2: Lack of Expected Biological Effect
Possible Cause Troubleshooting Steps
Inactive Compound 1. Fresh Stock: Prepare a fresh stock solution of the inhibitor. 2. Proper Storage: Ensure the inhibitor is stored according to the manufacturer's recommendations (e.g., protected from light, at the correct temperature).
Sub-optimal Concentration Range 1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration for your cell line. 2. Literature Review: Consult the literature for typical effective concentrations of other FASN inhibitors in your cell model.
Cell Line Insensitivity 1. FASN Expression: Confirm that your cell line expresses FASN at a significant level. 2. Media Composition: The presence of exogenous lipids in the serum of your culture media can sometimes rescue cells from the effects of FASN inhibition. Consider using lipid-depleted serum for your experiments.
Incorrect Incubation Time 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of inhibitor treatment.
Problem 3: Discrepancies Between Different Assays
Possible Cause Troubleshooting Steps
Assay Interference 1. Assay Principle: Understand the principle of each assay and potential interferences. For example, some inhibitors may have intrinsic fluorescence that could interfere with fluorescent-based assays. 2. Control Experiments: Run appropriate controls, such as the inhibitor in cell-free assay media, to check for direct interference with assay components.
Different Biological Readouts 1. Mechanism of Action: A FASN inhibitor might induce cytostatic effects (inhibition of proliferation) at lower concentrations and cytotoxic effects (cell death) at higher concentrations. A proliferation assay and a cell death assay may therefore yield different EC50/IC50 values.

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay with a FASN Inhibitor
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of the FASN inhibitor in culture media. Ensure the final solvent concentration is consistent across all wells.

  • Treatment: Remove the old media from the cells and add the media containing the FASN inhibitor at various concentrations. Include a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

General Protocol for FASN Enzyme Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.[3]

  • Reaction Buffer Preparation: Prepare a reaction buffer (e.g., 200 mM potassium phosphate (B84403) buffer pH 6.6, 1 mM DTT, 1 mM EDTA).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate (as the source of FASN), reaction buffer, acetyl-CoA, and NADPH.

  • Inhibitor Addition: Add the FASN inhibitor at various concentrations to the appropriate wells. Include a vehicle control.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. This reflects the rate of NADPH oxidation.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_transcription Transcription cluster_fasn FASN and Lipogenesis cluster_downstream Downstream Effects Growth Factors (EGF) Growth Factors (EGF) EGFR/HER2 EGFR/HER2 Growth Factors (EGF)->EGFR/HER2 Hormones Hormones Hormone Receptors Hormone Receptors Hormones->Hormone Receptors PI3K/AKT PI3K/AKT EGFR/HER2->PI3K/AKT MAPK/ERK MAPK/ERK EGFR/HER2->MAPK/ERK Hormone Receptors->PI3K/AKT SREBP-1c SREBP-1c PI3K/AKT->SREBP-1c MAPK/ERK->SREBP-1c FASN Gene FASN Gene SREBP-1c->FASN Gene FASN Protein FASN Protein FASN Gene->FASN Protein Transcription & Translation Palmitate Palmitate FASN Protein->Palmitate NADPH Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Protein Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Protein Membrane Synthesis Membrane Synthesis Palmitate->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Palmitate->Protein Palmitoylation Signaling Lipids Signaling Lipids Palmitate->Signaling Lipids Cell Proliferation & Survival Cell Proliferation & Survival Membrane Synthesis->Cell Proliferation & Survival Protein Palmitoylation->Cell Proliferation & Survival Signaling Lipids->Cell Proliferation & Survival

Caption: Simplified FASN signaling pathway in cancer cells.

Troubleshooting_Workflow cluster_variability Troubleshoot Variability cluster_effect Troubleshoot Lack of Effect cluster_assays Troubleshoot Assay Discrepancies start Inconsistent In Vitro Results check_variability High variability between replicates? start->check_variability check_effect Lack of expected biological effect? check_variability->check_effect No solubility Check inhibitor solubility and preparation check_variability->solubility Yes check_assays Discrepancies between different assays? check_effect->check_assays No compound_activity Prepare fresh inhibitor stock Verify storage conditions check_effect->compound_activity Yes end_node Consistent Results check_assays->end_node No interference Run controls for assay interference (e.g., cell-free) check_assays->interference Yes pipetting Verify pipetting accuracy and cell seeding solubility->pipetting pipetting->check_effect concentration Perform dose-response and time-course experiments compound_activity->concentration cell_line Confirm FASN expression Test with lipid-depleted serum concentration->cell_line cell_line->check_assays readouts Consider different biological readouts (e.g., cytostatic vs. cytotoxic) interference->readouts readouts->end_node

Caption: Troubleshooting workflow for inconsistent FASN inhibitor results.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare this compound Stock (e.g., in DMSO) dilute_inhibitor Prepare Serial Dilutions in Culture Media prep_inhibitor->dilute_inhibitor seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Inhibitor and Vehicle Control seed_cells->treat_cells dilute_inhibitor->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Viability Assay (e.g., MTT, MTS) incubate->assay analyze_data Analyze Data and Determine IC50 assay->analyze_data

Caption: General experimental workflow for a cell viability assay.

References

FASN-IN-5 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability, storage, and handling of the FASN inhibitor, FASN-IN-5. Additionally, it offers insights into the degradation of its target protein, Fatty Acid Synthase (FASN), and relevant experimental protocols.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.

Data Presentation: this compound Storage Recommendations

FormStorage TemperatureDurationSource
Powder-20°C3 years[1][2]
4°C2 years[1][2]
In Solvent-80°C6 months[1][2]
-20°C1 month[1][2]

2. How should I dissolve this compound?

This compound is soluble in DMSO. For example, it can be dissolved in DMSO at a concentration of 200 mg/mL, though this may require sonication.[1] It is important to note that hygroscopic DMSO (DMSO that has absorbed water from the air) can significantly impact the solubility of the product.[1][2] Therefore, using a fresh, unopened vial of high-purity DMSO is highly recommended.

3. What is the shelf life of this compound stock solutions?

Stock solutions of this compound in a solvent like DMSO have a limited shelf life. When stored at -80°C, the solution should be used within 6 months.[1][2] If stored at -20°C, it should be used within 1 month.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: I am seeing reduced or no activity from my this compound.

  • Improper Storage: Verify that the compound has been stored according to the recommended conditions. Both powdered this compound and its solutions have finite shelf lives. Long-term storage at room temperature is not recommended.

  • Repeated Freeze-Thaw Cycles: If you are using a stock solution, have you subjected it to multiple freeze-thaw cycles? This can lead to degradation of the compound. It is best practice to prepare small aliquots for single use.

  • Solvent Quality: Was the this compound dissolved in fresh, high-purity DMSO? As noted, DMSO can absorb moisture, which can affect the stability and solubility of the inhibitor.[1][2]

Problem: My this compound is not fully dissolving.

  • Use Sonication: For high concentrations, ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1]

  • Check Solvent Purity: Ensure you are using fresh, anhydrous DMSO.

FASN Protein Degradation

4. How is the FASN protein degraded in cells?

The FASN protein is primarily degraded through the ubiquitin-proteasome pathway.[3][4] This is a major pathway for the degradation of cellular proteins. FASN is a relatively stable protein, with a half-life of approximately 11 hours in HCT116 cells.[3][4]

5. What role does acetylation play in FASN degradation?

Acetylation, a type of post-translational modification, plays a key role in destabilizing the FASN protein.[3][4] When FASN is acetylated, it is marked for degradation. This process is regulated by acetyltransferases (like KAT8) and deacetylases (like HDAC3).[3] Inhibition of deacetylases with compounds like Trichostatin A (TSA) can shorten the half-life of FASN.[3][4]

6. Which E3 ubiquitin ligase is involved in FASN degradation?

The E3 ubiquitin ligase TRIM21 has been identified as a key player in FASN degradation.[3][5] Acetylation of FASN enhances its interaction with TRIM21, which then polyubiquitinates FASN, targeting it for destruction by the proteasome.[3][4]

FASN_Degradation_Pathway cluster_acetylation Acetylation Control FASN FASN Protein Acetylated_FASN Acetylated FASN FASN->Acetylated_FASN Acetylation Acetylated_FASN->FASN Deacetylation Ub_FASN Polyubiquitinated FASN Acetylated_FASN->Ub_FASN Ubiquitination Proteasome Proteasome Ub_FASN->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation KAT8 KAT8 (Acetyltransferase) KAT8->FASN Adds Acetyl Group HDAC3 HDAC3 (Deacetylase) HDAC3->Acetylated_FASN Removes Acetyl Group TRIM21 TRIM21 (E3 Ligase) TRIM21->Acetylated_FASN Binds & Catalyzes

Caption: FASN Protein Degradation Pathway.

Experimental Protocols

7. How can I measure the enzymatic activity of FASN?

A common method to measure FASN activity is to monitor the oxidation of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm.[6]

Experimental Protocol: FASN Enzyme Activity Assay

  • Prepare Reaction Buffer: A typical reaction buffer consists of 200 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM dithiothreitol, and 1 mM EDTA.[3]

  • Prepare Cell Lysate: Prepare a particle-free supernatant from cell lysates. The protein concentration should be determined using a method like the BCA assay.[6]

  • Set up the Reaction: In a 96-well plate, combine the cell lysate (e.g., 150 µg), reaction buffer, 30 µM acetyl-CoA, and 0.24 mM NADPH.[3]

  • Background Reading: Measure the baseline absorbance at 340 nm at 37°C for a few minutes to determine the background NADPH oxidation.[6]

  • Initiate the Reaction: Add malonyl-CoA (e.g., to a final concentration of 58 µM) to start the FASN-catalyzed reaction.[6]

  • Measure FASN Activity: Immediately begin reading the absorbance at 340 nm at 37°C at regular intervals (e.g., every minute) for 15 minutes.[6] The decrease in absorbance is proportional to the FASN activity.

  • Inhibitor Testing: To test the effect of this compound, pre-incubate the cell lysate with the inhibitor for a defined period before adding the substrates.

8. How can I investigate the ubiquitination of FASN in my experiment?

An in vivo ubiquitylation assay can be performed to determine if a treatment (like using a deacetylase inhibitor) affects the ubiquitination status of FASN.

Experimental Protocol: In Vivo Ubiquitylation Assay

  • Cell Treatment: Treat cells (e.g., HEK293T) with the compound of interest (e.g., a deacetylase inhibitor like TSA) and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[4]

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-FASN antibody to pull down the FASN protein and any associated proteins, including ubiquitin.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a membrane.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to visualize the polyubiquitination of FASN. A smear or ladder of high-molecular-weight bands indicates polyubiquitinated FASN.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Inhibitor Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with This compound or Vehicle Prepare_Inhibitor->Treat_Cells Culture_Cells Culture Cancer Cell Line Culture_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells & Prepare Lysates Incubate->Harvest_Cells WB Western Blot (for FASN levels) Harvest_Cells->WB Activity_Assay FASN Activity Assay (NADPH oxidation) Harvest_Cells->Activity_Assay Phenotype_Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Harvest_Cells->Phenotype_Assay

Caption: General workflow for testing a FASN inhibitor.

References

refining FASN-IN-5 dosage for optimal efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining FASN-IN-5 dosage for optimal efficacy and to troubleshoot common experimental challenges.

Disclaimer: Publicly available data on the specific FASN inhibitor "this compound" is limited. The following dosage recommendations, protocols, and troubleshooting advice are based on preclinical data from closely related, next-generation FASN inhibitors, such as TVB-2640, and general knowledge of FASN inhibition in cancer research. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell line or animal model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of palmitate.[1] By inhibiting FASN, this compound disrupts the production of fatty acids required for cancer cell proliferation, membrane synthesis, and signaling.[2][3] This leads to an accumulation of the substrate malonyl-CoA and a depletion of downstream lipids, ultimately inducing apoptosis and inhibiting tumor growth.[1] FASN inhibition has also been shown to impact key oncogenic signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][4]

Q2: How do I dissolve this compound for in vitro and in vivo studies?

A2: For in vitro experiments, this compound should first be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5] This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] For in vivo studies, a formulation suitable for the chosen route of administration (e.g., oral gavage) is required. This may involve suspending the compound in a vehicle such as a solution containing PEG300, Tween 80, and saline. Always ensure the final formulation is a clear solution or a uniform suspension.

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment of cancer cells with a FASN inhibitor like this compound is expected to induce a range of effects, including:

  • Inhibition of cell proliferation and viability: This can be measured using assays like MTT or CellTiter-Glo.[6]

  • Induction of apoptosis: This can be confirmed by assays that detect markers like cleaved PARP and caspase activation.[6][7]

  • Cell cycle arrest: FASN inhibition can cause cells to accumulate in specific phases of the cell cycle.[8]

  • Alterations in signaling pathways: A decrease in the phosphorylation of key proteins in the PI3K/Akt and ERK pathways is often observed.[2][4]

Q4: Are there known mechanisms of resistance to FASN inhibitors?

A4: Yes, cancer cells can develop resistance to FASN inhibitors. Some potential mechanisms include:

  • Increased uptake of exogenous lipids: Cancer cells may compensate for the lack of de novo fatty acid synthesis by increasing their uptake of lipids from the extracellular environment.

  • Activation of alternative signaling pathways: Upregulation of pro-survival pathways can counteract the effects of FASN inhibition.[4]

  • FASN overexpression: In some cases, cells may increase the expression of the FASN enzyme itself.[9][10]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Culture Media Poor solubility of this compound at the desired concentration. The final DMSO concentration may be too low to maintain solubility.1. Ensure the stock solution in DMSO is fully dissolved before diluting in media.[5] 2. Prepare an intermediate dilution of the stock solution in a small volume of media before adding it to the final culture volume.[5] 3. Gently warm the media to 37°C before adding the compound. 4. If precipitation persists, consider using a different solvent for the stock solution or a different formulation for dilution, though this may require extensive validation.
High Variability in Cell Viability Assays Inconsistent cell seeding density. Uneven drug distribution in multi-well plates. Edge effects in the plate.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently by swirling after adding the compound to ensure even distribution. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
No Effect on Cell Viability The cell line may be insensitive to FASN inhibition. The concentration of this compound may be too low. The incubation time may be too short.1. Confirm FASN expression in your cell line via Western blot or qPCR.[4] 2. Perform a dose-response experiment with a wider range of concentrations. 3. Extend the incubation time (e.g., from 24h to 48h or 72h).[6] 4. Consider that some cell lines may be more resistant due to their ability to uptake exogenous lipids.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Animal Weight Loss Some first-generation FASN inhibitors are known to cause a reduction in food intake and subsequent weight loss.[11][12]1. Monitor animal body weight and food intake daily. 2. If significant weight loss is observed, consider reducing the dose or the frequency of administration. 3. Ensure the vehicle itself is not causing adverse effects. 4. Newer generation FASN inhibitors like TVB-2640 are generally better tolerated.[13]
Lack of Tumor Growth Inhibition The dose may be too low to achieve sufficient target engagement in the tumor. The tumor model may be resistant to FASN inhibition. Poor bioavailability of the compound.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Analyze tumor tissue for biomarkers of FASN inhibition (e.g., decreased palmitate levels, reduced pAkt) to confirm target engagement. 3. Investigate the pharmacokinetic properties of this compound in your animal model.
Inconsistent Tumor Growth High variability in tumor implantation and growth rates.1. Ensure consistent tumor cell implantation technique and cell number. 2. Start treatment when tumors have reached a consistent, measurable size. 3. Increase the number of animals per group to improve statistical power.

Data Presentation: Dosage and Efficacy of FASN Inhibitors (Based on Preclinical Data for TVB-2640/TVB-3664 and other inhibitors)

Note: The following tables summarize data from preclinical studies of FASN inhibitors. These should be used as a starting point for your own dose-finding experiments with this compound.

In Vitro Efficacy
Compound Cell Line Assay Concentration Range Observed Effect Reference
TVB-3166Various Cancer Cell LinesApoptosis/Anchorage-Independent Growth20-200 nMDose-dependent induction of apoptosis and inhibition of growth[1]
TVB-3664Colorectal Cancer Primary CellsCell Viability0.1 - 10 µMInhibition of cell viability[4]
TVB-2640TNBC Cell LinesSpheroid Outgrowth/Invasion1 µMImpaired spheroid outgrowth and reduced invasion[14]
C75Breast Cancer Cell LinesCytotoxicity (72h)IC50 values variedConcentration-dependent cytotoxicity[15]
In Vivo Efficacy
Compound Animal Model Dosing Regimen Tumor Type Observed Effect Reference
TVB-2640/ TVB-3166Mouse XenograftDaily Oral GavageColon AdenocarcinomaInhibition of tumor growth[2]
TVB-3664Mouse PDX3 mg/kg daily, oral gavageColorectal CancerSignificant decrease in tumor volume in 30% of cases[4]
TVB-2640Human Clinical Trial (Phase I)Starting at 100 mg/dailyMetastatic Castration-Resistant Prostate CancerTo be determined (MTD and RP2D)[8][16]
C75Obese MiceAdministered every third day for 30 daysN/A (Metabolic Study)Reduced food intake and body weight[12]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[17][18]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Appropriate cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight culture medium with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is based on standard western blotting procedures for analyzing signaling pathways.[19][20][21]

Materials:

  • This compound treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

Visualizations

FASN_Signaling_Pathway cluster_upstream Upstream Signaling cluster_fasn FASN and Lipogenesis cluster_downstream Downstream Effects Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth Factors->RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SREBP-1c SREBP-1c mTOR->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Lipids Complex Lipids (e.g., Phospholipids) Palmitate->Lipids Membrane Synthesis Membrane Synthesis Lipids->Membrane Synthesis Protein Palmitoylation Protein Palmitoylation Lipids->Protein Palmitoylation Signaling Molecules Signaling Molecules Lipids->Signaling Molecules Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation Cell Survival Cell Survival Signaling Molecules->Cell Survival FASN_IN_5 This compound FASN_IN_5->FASN Inhibits

Caption: FASN signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (pAkt, pERK, etc.) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Animal_Model Xenograft/PDX Model IC50->Animal_Model Inform In Vivo Dose Dosing Administer this compound (Dose Escalation) Animal_Model->Dosing Tumor_Measurement Monitor Tumor Growth and Body Weight Dosing->Tumor_Measurement Biomarkers Pharmacodynamic Biomarker Analysis Tumor_Measurement->Biomarkers Efficacy Evaluate Efficacy Biomarkers->Efficacy

Caption: A typical experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Start Problem Unexpected Experimental Result Start->Problem Check_Compound Check Compound Solubility & Stability Problem->Check_Compound Is the compound the issue? Check_Cells Verify Cell Line (FASN Expression, Health) Problem->Check_Cells Is it the cells? Check_Protocol Review Experimental Protocol Problem->Check_Protocol Is it the method? Optimize_Dose Optimize Dose and Duration Check_Compound->Optimize_Dose Consider_Resistance Investigate Resistance Mechanisms Check_Cells->Consider_Resistance Check_Protocol->Optimize_Dose Solution Solution Optimize_Dose->Solution Consider_Resistance->Solution

Caption: A logical flow for troubleshooting FASN inhibitor experiments.

References

FASN-IN-5 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FASN-IN-5, a specific inhibitor of Fatty Acid Synthase (FASN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[1][2][3][4][5] By inhibiting FASN, this compound disrupts the production of fatty acids essential for various cellular processes in cancer cells, including membrane synthesis, energy storage, and signaling. This disruption can lead to the induction of apoptosis and inhibition of tumor cell proliferation.[6][7]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used for preclinical research in areas where FASN is upregulated, such as in various cancers. It can also be utilized in studies related to obesity and certain immunological disorders where FASN activity is implicated.[1][2][4]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to store the compound at -20°C. Stock solutions stored at -80°C can be kept for up to six months, while at -20°C, they should be used within one month.[2]

Q4: What are the known off-target effects of this compound?

A4: Currently, there is limited publicly available information on the specific off-target profile of this compound. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Q5: Which signaling pathways are affected by this compound?

A5: While specific studies on this compound are limited, the inhibition of FASN is known to impact several key signaling pathways involved in cell growth and survival. These primarily include the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9] FASN inhibition can lead to decreased phosphorylation and activation of key proteins in these pathways.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no observable effect of this compound on cell viability. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[2]
Cell Line Insensitivity: The cell line used may not be dependent on de novo fatty acid synthesis for survival.Screen a panel of cell lines to identify those with high FASN expression. Consider using a positive control cell line known to be sensitive to FASN inhibitors.
Suboptimal Concentration: The concentration range used may be too low to elicit a response.Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration and IC50 value for your specific cell line.
Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent addition.Standardize your experimental protocol. Ensure consistent cell numbers are seeded and that treatment times are uniform across all conditions. Use a multichannel pipette for reagent addition to minimize timing differences.[10]
High background in biochemical FASN activity assays. Interfering substances in cell lysate: Other cellular components may be reducing NADPH.Use a purified FASN enzyme for initial inhibitor characterization. If using cell lysates, include a control with lysate but without the substrate (malonyl-CoA) to measure background NADPH oxidation.[11]
Contaminated reagents: Reagents may be contaminated with reducing agents.Use fresh, high-quality reagents. Prepare buffers and solutions with nuclease-free water.
Precipitation of this compound in cell culture media. Low solubility in aqueous solutions: this compound is soluble in DMSO but may precipitate when diluted in aqueous media.Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. Prepare intermediate dilutions in media before adding to the final culture volume.
In vivo studies show poor efficacy or toxicity. Poor bioavailability: The compound may have poor absorption or rapid metabolism in vivo.Consult available literature or patent information for formulation and dosing recommendations. Consider pharmacokinetic studies to determine the optimal dosing regimen.
Off-target toxicity: The observed toxicity may not be related to FASN inhibition.Include a control group treated with a structurally distinct FASN inhibitor to confirm that the observed effects are due to FASN inhibition. Monitor for common signs of toxicity and perform histological analysis of major organs.

Quantitative Data

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C29H26N4O2[1][5]
Molecular Weight 462.54 g/mol [1]
CAS Number 1309805-49-9[1][5]
Solubility DMSO[1]

Biological Activity of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[12]

Western Blot Analysis for FASN and Downstream Signaling

This protocol outlines the steps to assess the protein levels of FASN and key components of the PI3K/Akt and MAPK/ERK pathways following this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathways Affected by FASN Inhibition

FASN_Signaling FASN_IN_5 This compound FASN FASN FASN_IN_5->FASN Inhibits Fatty_Acids Fatty Acids FASN->Fatty_Acids Produces PI3K PI3K Fatty_Acids->PI3K Ras Ras Fatty_Acids->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with This compound Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Protein_Analysis Protein Analysis (Western Blot) Incubation->Protein_Analysis Data_Analysis Data Analysis (IC50, etc.) Viability->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

troubleshooting unexpected FASN-IN-5 cellular phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FASN-IN-5, a potent and specific inhibitor of Fatty Acid Synthase (FASN).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a specific inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway that synthesizes long-chain fatty acids.[1][2][3] In many cancer cells, FASN is overexpressed and plays a crucial role in providing lipids for membrane formation, energy storage, and signaling, making it an attractive therapeutic target.[4][5] By inhibiting FASN, this compound is expected to disrupt these processes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. It also has potential applications in studying obesity and immunological disorders.[1][2][3]

Q2: What are the expected cellular phenotypes after treating cells with this compound?

A2: Based on the mechanism of FASN inhibition, the expected cellular phenotypes include:

  • Reduced cell viability and proliferation: Inhibition of fatty acid synthesis is expected to limit the building blocks necessary for new cell membranes, thus slowing down cell division.[6][7]

  • Induction of apoptosis: The disruption of lipid metabolism and accumulation of precursor molecules like malonyl-CoA can trigger programmed cell death.[8][9]

  • Cell cycle arrest: FASN inhibitors have been shown to cause delays in cell cycle progression, particularly S-phase arrest.[6][10]

  • Decreased lipid droplet formation: As de novo fatty acid synthesis is blocked, a reduction in the accumulation of intracellular lipid droplets is anticipated.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound at -20°C.[1]

Q4: Are there known off-target effects for FASN inhibitors?

A4: While newer generations of FASN inhibitors are designed for higher specificity, off-target effects are a possibility and have been noted with earlier inhibitors.[11] Some FASN inhibitors have shown unexpected toxicities in vivo.[11] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.

Troubleshooting Unexpected this compound Cellular Phenotypes

This guide addresses potential discrepancies between expected and observed cellular phenotypes during experiments with this compound.

Unexpected Phenotype Potential Causes Troubleshooting Steps
No or weak reduction in cell viability 1. Suboptimal inhibitor concentration: The IC50 can vary significantly between cell lines. 2. Cellular resistance: Some cancer cells exhibit metabolic flexibility, allowing them to adapt to FASN inhibition.[12] 3. Presence of exogenous lipids: Lipids in the culture medium can be taken up by cells, bypassing the need for de novo synthesis.[13] 4. Compound instability: The inhibitor may be unstable in the cell culture medium over the course of the experiment.1. Perform a dose-response curve: Determine the IC50 for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Analyze metabolic pathways: Use metabolomics to investigate potential compensatory metabolic pathways.[12] 3. Use lipid-depleted serum: Culture cells in a medium with reduced or no lipids to enhance their dependence on FASN.[13] 4. Check compound stability: Assess the stability of this compound in your culture medium over time using techniques like HPLC-MS.
Increased lipid droplet accumulation 1. Metabolic reprogramming: Cells might increase the uptake of exogenous lipids, leading to their storage in lipid droplets. 2. Inhibition of β-oxidation: Some FASN inhibitors have been reported to indirectly affect fatty acid degradation.1. Lipid uptake assay: Measure the uptake of fluorescently labeled fatty acids. 2. Assess β-oxidation: Measure the rate of fatty acid oxidation. 3. Oil Red O or BODIPY staining: Quantify lipid droplet accumulation at different time points and inhibitor concentrations.
Unexpected changes in specific lipid species 1. Metabolic flexibility: Inhibition of FASN can lead to complex alterations in lipid metabolism, including the accumulation of certain fatty acids and glycerophospholipids.[12]1. Lipidomics analysis: Perform mass spectrometry-based lipidomics to get a comprehensive profile of the lipidome changes upon this compound treatment.
Increased cell survival or proliferation 1. Hormesis: At very low concentrations, some inhibitors can have a stimulatory effect. 2. Off-target effects: The inhibitor might be interacting with other cellular targets that promote growth.1. Re-evaluate the dose-response curve: Ensure you are working within the inhibitory concentration range. 2. Target engagement assay: Confirm that FASN is being inhibited at the concentrations used. 3. Literature review: Search for any documented off-target effects of similar chemical structures.
No induction of apoptosis 1. Cytostatic vs. cytotoxic effects: The inhibitor may be primarily causing cell cycle arrest rather than cell death in your cell line.[8] 2. Dysfunctional apoptotic machinery: The cell line may have mutations in key apoptosis-related genes.1. Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution. 2. Apoptosis assay: Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays). 3. Western blotting: Check the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Plate cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat with this compound: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Plate and treat cells: Seed cells in a 6-well plate and treat them with this compound at the desired concentration and for the appropriate duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest cells: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Stain with Annexin V and PI: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow cytometry analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Lipid Droplet Staining (BODIPY 493/503)
  • Plate cells: Seed cells on glass coverslips in a 24-well plate and treat with this compound as required.

  • Fix cells: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Stain with BODIPY: Dilute BODIPY 493/503 stock solution in PBS to a final concentration of 1-2 µg/mL. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with PBS.

  • Counterstain nuclei (optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mount and image: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.

Visualizations

FASN_Signaling_Pathway cluster_0 De Novo Lipogenesis cluster_1 Cellular Processes Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl-CoA Acetyl-CoA Citrate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA FASN FASN Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Suppression Complex Lipids Complex Lipids Palmitate->Complex Lipids Membrane Synthesis Membrane Synthesis Complex Lipids->Membrane Synthesis Cell Proliferation Cell Proliferation Membrane Synthesis->Cell Proliferation FASN_IN_5 FASN_IN_5 FASN_IN_5->FASN Inhibition

Caption: Simplified signaling pathway of FASN and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Unexpected Phenotype Observed Unexpected Phenotype Observed Start->Unexpected Phenotype Observed Check Inhibitor Concentration Check Inhibitor Concentration Unexpected Phenotype Observed->Check Inhibitor Concentration Consider Cellular Resistance Consider Cellular Resistance Unexpected Phenotype Observed->Consider Cellular Resistance Assess Exogenous Lipids Assess Exogenous Lipids Unexpected Phenotype Observed->Assess Exogenous Lipids Evaluate Off-Target Effects Evaluate Off-Target Effects Unexpected Phenotype Observed->Evaluate Off-Target Effects Perform Dose-Response Perform Dose-Response Check Inhibitor Concentration->Perform Dose-Response Resolution Resolution Perform Dose-Response->Resolution Metabolomics/Lipidomics Metabolomics/Lipidomics Consider Cellular Resistance->Metabolomics/Lipidomics Metabolomics/Lipidomics->Resolution Use Lipid-Depleted Serum Use Lipid-Depleted Serum Assess Exogenous Lipids->Use Lipid-Depleted Serum Use Lipid-Depleted Serum->Resolution Target Engagement Assay Target Engagement Assay Evaluate Off-Target Effects->Target Engagement Assay Target Engagement Assay->Resolution

Caption: A workflow for troubleshooting unexpected cellular phenotypes with this compound.

Logical_Relationships FASN_Inhibition FASN_Inhibition Reduced_Lipogenesis Reduced_Lipogenesis FASN_Inhibition->Reduced_Lipogenesis Metabolic_Flexibility Metabolic_Flexibility FASN_Inhibition->Metabolic_Flexibility Decreased_Proliferation Decreased_Proliferation Reduced_Lipogenesis->Decreased_Proliferation Increased_Apoptosis Increased_Apoptosis Reduced_Lipogenesis->Increased_Apoptosis Lipid_Uptake Lipid_Uptake Metabolic_Flexibility->Lipid_Uptake Altered_Lipidome Altered_Lipidome Metabolic_Flexibility->Altered_Lipidome Resistance Resistance Lipid_Uptake->Resistance Altered_Lipidome->Resistance

Caption: Logical relationships in FASN inhibitor response and resistance mechanisms.

References

optimizing FASN-IN-5 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FASN-IN-5, a potent and selective inhibitor of Fatty Acid Synthase (FASN). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your research.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Suggested Solution
Inconsistent or No Inhibition of FASN Activity Incorrect Compound Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) in your specific cell line or experimental system.
Compound Degradation: this compound may be unstable under your experimental conditions (e.g., prolonged exposure to light, improper storage).Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
High Cell Density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration.Optimize cell seeding density to ensure a sufficient inhibitor-to-cell ratio.
Assay Interference: Components of your assay buffer or media may interfere with this compound activity.Review the composition of your experimental buffers and media. Test for interference by running appropriate controls.
High Cell Toxicity or Off-Target Effects Concentration Too High: The concentration of this compound may be in a toxic range for your cells.Determine the cytotoxic concentration 50 (CC50) and work with concentrations well below this value.
Prolonged Treatment Duration: Continuous exposure to the inhibitor may lead to cumulative toxicity.Optimize the treatment duration by performing a time-course experiment to find the shortest effective exposure time.
Off-Target Effects: At high concentrations, this compound might inhibit other cellular targets.Characterize the specificity of this compound in your system using techniques like proteomics or transcriptomics to identify potential off-target effects.
Difficulty in Determining Optimal Treatment Duration Cell-Type Specific Response: Different cell types may respond to FASN inhibition at different rates.The optimal duration needs to be empirically determined for each cell line.
Endpoint Mismatch: The chosen experimental endpoint may not align with the kinetics of FASN inhibition.Select endpoints that reflect the biological consequences of FASN inhibition over time (e.g., apoptosis, changes in lipid profiles).
Static vs. Proliferating Cells: The metabolic state of the cells can influence their sensitivity to FASN inhibition.Consider the proliferative state of your cells when designing your experiment. Synchronizing cell cycles can sometimes yield more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of long-chain fatty acids.[1][2][3] By inhibiting FASN, this compound blocks the production of palmitate, a precursor for more complex lipids.[2][4] This disruption of lipid metabolism can lead to the induction of apoptosis and inhibition of proliferation in cancer cells that are highly dependent on de novo fatty acid synthesis.[2][3]

Q2: How do I determine a starting concentration for this compound in my experiments?

A2: As a starting point, you can refer to the IC50 values of other known FASN inhibitors in similar cell lines. A common approach is to perform a dose-response curve starting from a low nanomolar range and extending to the high micromolar range to determine the IC50 for your specific cell line.

Q3: What are the expected downstream effects of FASN inhibition with this compound?

A3: Inhibition of FASN is expected to decrease the synthesis of fatty acids, leading to a reduction in cellular lipid stores. This can impact cell membrane integrity and signaling processes.[2][3] Downstream signaling pathways that may be affected include the PI3K/Akt and MAPK/ERK pathways.[5][6][7][8] Ultimately, FASN inhibition can lead to cell cycle arrest and apoptosis.[9]

Q4: How can I confirm that this compound is inhibiting FASN in my cells?

A4: You can measure FASN activity directly using an enzymatic assay that monitors the consumption of NADPH.[10][11] Alternatively, you can assess the downstream metabolic effects, such as a decrease in the incorporation of 14C-labeled acetate (B1210297) into cellular lipids. Western blotting can be used to check for changes in the expression levels of FASN and downstream signaling proteins.

Quantitative Data Summary

The following table summarizes typical concentration ranges and treatment durations for other well-characterized FASN inhibitors. This data can serve as a guide for designing your experiments with this compound.

FASN Inhibitor Typical Concentration Range (in vitro) Typical Treatment Duration (in vitro) Reference Cell Lines
C75 40 µM - 100 µM72 hoursHepG2[12]
Orlistat 10-fold to 20-fold lower than in cancer cells for ECsNot SpecifiedEndothelial Cells[13]
shRNA-mediated FASN knockdown N/AStable knockdownHCT116, HT29, KM20, SW480[14]

Key Experimental Protocols

1. Protocol: Determining the IC50 of this compound

  • Objective: To determine the concentration of this compound that inhibits 50% of cell viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a predetermined time (e.g., 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Protocol: FASN Activity Assay

  • Objective: To directly measure the enzymatic activity of FASN in cell lysates.

  • Methodology:

    • Treat cells with this compound at the desired concentration and for the optimal duration.

    • Prepare cell lysates in a suitable buffer.

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add a reaction buffer containing acetyl-CoA, malonyl-CoA, and NADPH.

    • Add the cell lysate to initiate the reaction.

    • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by FASN.[10][11]

    • Calculate FASN activity as nmol of NADPH oxidized per minute per mg of protein.[11]

3. Protocol: Time-Course Experiment to Optimize Treatment Duration

  • Objective: To determine the optimal length of treatment with this compound to achieve the desired biological effect.

  • Methodology:

    • Seed cells in multiple plates or wells.

    • Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 value).

    • At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells.

    • Assess the desired biological endpoint at each time point. This could be apoptosis (e.g., by Annexin V staining and flow cytometry), cell cycle arrest (by propidium (B1200493) iodide staining and flow cytometry), or changes in the expression of target proteins (by Western blot).

    • Plot the measured effect against the treatment duration to identify the time point at which the desired effect reaches its maximum or a plateau.

Visualizations

FASN_Signaling_Pathway GF Growth Factors GFR Growth Factor Receptors (EGFR, HER2) GF->GFR PI3K PI3K GFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Synthesizes MalonylCoA Malonyl-CoA MalonylCoA->FASN Lipids Complex Lipids (Membranes, Signaling Molecules) Palmitate->Lipids Proliferation Cell Proliferation & Survival Lipids->Proliferation FASN_IN_5 This compound FASN_IN_5->FASN Inhibits

Caption: FASN signaling pathway and the inhibitory action of this compound.

Optimization_Workflow Start Start: Optimizing this compound Treatment Duration DoseResponse 1. Determine IC50 (Dose-Response Experiment) Start->DoseResponse TimeCourse 2. Perform Time-Course Experiment (at IC50 concentration) DoseResponse->TimeCourse Endpoint 3. Measure Biological Endpoint (e.g., Apoptosis, Proliferation) TimeCourse->Endpoint Analysis 4. Analyze Data: Plot Endpoint vs. Time Endpoint->Analysis OptimalDuration 5. Identify Optimal Duration (Plateau or Max Effect) Analysis->OptimalDuration Validation 6. Validate in Downstream Assays OptimalDuration->Validation End End Validation->End

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Logic Problem Problem: Inconsistent Results CheckConcentration Is this compound Concentration Correct? Problem->CheckConcentration CheckStability Is this compound Stable? Problem->CheckStability CheckCells Is Cell Density Optimal? Problem->CheckCells SolutionConcentration Solution: Perform Dose-Response CheckConcentration->SolutionConcentration No SolutionStability Solution: Use Fresh Aliquots CheckStability->SolutionStability No SolutionCells Solution: Optimize Seeding Density CheckCells->SolutionCells No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

FASN-IN-5 Versus Other FASN Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Fatty Acid Synthase (FASN) inhibitor FASN-IN-5 with other prominent FASN inhibitors, including TVB-2640, C75, and Orlistat. This guide synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a significant target for therapeutic intervention. Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA and a depletion of downstream fatty acids, ultimately inducing apoptosis in cancer cells.[1][2] A range of small molecule inhibitors has been developed to target this enzyme, each with distinct characteristics.

Overview of FASN Inhibitors

This guide focuses on a comparative analysis of this compound against three other well-characterized FASN inhibitors:

  • This compound: A research chemical identified as a FASN inhibitor with potential applications in cancer, immunological disorders, and obesity.[3][4]

  • TVB-2640 (Denifanstat): A potent and selective, orally active FASN inhibitor that has undergone clinical trials.[5][6][7]

  • C75: A synthetic, irreversible inhibitor of FASN that has been extensively studied in preclinical models.[8][9]

  • Orlistat: An FDA-approved drug for obesity that also exhibits FASN inhibitory activity.[10][11]

Quantitative Performance Comparison

A direct quantitative comparison of this compound with other inhibitors is challenging due to the limited publicly available experimental data for this compound. While it is marketed as a FASN inhibitor for research, specific IC50 values and other performance metrics from peer-reviewed studies are not readily accessible. The primary source of information for this compound is a patent application (WO2017189613A1), which describes its potential uses but does not provide detailed comparative experimental data.[3][6]

In contrast, quantitative data for TVB-2640, C75, and Orlistat are more established in the scientific literature. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.

InhibitorIC50 Value (FASN)Cell Line/Assay ConditionReference
This compound Data not publicly available--
TVB-2640 0.052 µMNot specified[5][12]
52 nMNot specified[6]
2.3 nMRecombinant human FASN enzyme activity assay
C75 35 µMPC3 prostate cancer cells[3][4]
15.53 µMNot specified[8]
200 µMNot specified
Orlistat 122 ng/mL (lipase inhibition)Human duodenal juice

Note: IC50 values can vary significantly depending on the specific assay conditions, cell lines used, and the purity of the enzyme and inhibitor.

Mechanism of Action and Cellular Effects

The primary mechanism of FASN inhibitors involves the disruption of fatty acid synthesis. However, the specific binding sites and downstream consequences can differ.

This compound: The patent associated with this compound suggests its utility in treating TH17- or CSF1-mediated diseases, pointing to a role in modulating immune responses in addition to its direct effects on cancer cell metabolism.[6] The precise molecular interactions with the FASN enzyme are not detailed in the available literature.

TVB-2640: This inhibitor is a reversible, potent, and selective inhibitor of FASN. It has demonstrated the ability to induce apoptosis in tumor cells and inhibit tumor growth in xenograft models.

C75: C75 is an irreversible inhibitor that acts as a slow-binding inhibitor of FASN.[10] It covalently modifies the β-ketoacyl synthase (KS) domain of the FASN enzyme.[2] Studies have shown that C75 can induce apoptosis and inhibit the growth of various cancer cell lines.[9]

Orlistat: Orlistat inhibits the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[10] While it is also a potent inhibitor of gastric and pancreatic lipases, its anti-cancer effects are attributed to its FASN inhibition, leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

The inhibition of FASN impacts several critical cellular signaling pathways. A simplified representation of the fatty acid synthesis pathway and the points of intervention for these inhibitors is depicted below.

FASN_Pathway cluster_0 De Novo Fatty Acid Synthesis cluster_1 Inhibitor Action cluster_2 Downstream Effects of Inhibition Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Membrane Synthesis, Signaling Membrane Synthesis, Signaling This compound This compound This compound->FASN Inhibits TVB-2640 TVB-2640 TVB-2640->FASN Inhibits C75 C75 C75->FASN Inhibits (KS domain) Orlistat Orlistat Orlistat->FASN Inhibits (TE domain)

Caption: Simplified FASN pathway and inhibitor action.

A typical experimental workflow to evaluate and compare FASN inhibitors would involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation FASN_Enzyme_Assay FASN Enzymatic Assay (IC50 Determination) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) FASN_Enzyme_Assay->Cell_Viability Western_Blot Western Blot (FASN expression, apoptosis markers) Cell_Viability->Western_Blot Xenograft_Model Cancer Xenograft Model Cell_Viability->Xenograft_Model Lead Candidate Selection Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Pharmacokinetics Pharmacokinetic Analysis Tumor_Growth->Pharmacokinetics

References

A Comparative Guide to FASN Inhibitors in Cancer Cell Research: Orlistat vs. C75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, Orlistat (B1677487) and C75, and their respective impacts on cancer cells. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers investigating novel anti-cancer therapies targeting lipogenesis.

Introduction to FASN Inhibition in Oncology

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, FASN is significantly upregulated in many types of cancer cells. This overexpression is linked to tumor progression, metastasis, and poor prognosis, making FASN an attractive target for therapeutic intervention. By inhibiting FASN, the aim is to disrupt the supply of fatty acids essential for rapid cancer cell proliferation, membrane synthesis, and signaling, ultimately leading to cell cycle arrest and apoptosis.[1]

This guide focuses on two of the most studied FASN inhibitors:

  • Orlistat: An FDA-approved anti-obesity drug that has been repurposed for cancer research. It irreversibly inhibits the thioesterase (TE) domain of FASN.[1][2]

  • C75: A synthetic small molecule that, unlike Orlistat, targets the β-ketoacyl synthase (KS) domain of FASN.[1][3]

Mechanism of Action: A Tale of Two Domains

Orlistat and C75, while both targeting FASN, do so by inhibiting different catalytic domains of the enzyme. This fundamental difference in their mechanism of action can lead to varied downstream cellular effects.

Orlistat acts on the thioesterase (TE) domain, the final enzymatic step in fatty acid synthesis, which is responsible for releasing the newly synthesized fatty acid chain.[2] By blocking this step, Orlistat prevents the production of mature fatty acids.

C75 , on the other hand, is a synthetic mimic of cerulenin (B1668410) and inhibits the β-ketoacyl synthase (KS) domain. This domain is responsible for the initial condensation steps in the fatty acid elongation cycle.[1][3] Inhibition of the KS domain halts the fatty acid synthesis process at a much earlier stage.

cluster_0 Fatty Acid Synthesis Pathway cluster_1 Inhibitor Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FASN (KS domain) Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP FASN (KR, DH, ER domains) Fatty Acid Fatty Acid Elongated Acyl-ACP->Fatty Acid FASN (TE domain) Orlistat Orlistat Orlistat->Fatty Acid Inhibits C75 C75 C75->Acyl-ACP Inhibits

Caption: Mechanism of Action of Orlistat and C75 on the FASN Pathway.

Comparative Efficacy in Cancer Cells: A Data-Driven Overview

The anti-cancer effects of Orlistat and C75 have been evaluated in numerous cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50), a key indicator of their potency.

Cancer TypeCell LineOrlistat IC50 (µM)C75 IC50 (µM)Reference(s)
Prostate CancerPC3~35 (at 24h)~35[3][4]
Prostate CancerLNCaP>100 (at 24h)~35[3][4]
Pancreatic CancerPANC-1~50 (at 72h)Not specified[5]
Breast CancerMDA-MB-231Data not specifiedData not specified[6]
Breast CancerMCF7Data not specified~35[3][6]
Ovarian CancerSKOV3Data not specifiedData not specified[7]
Ovarian CancerA2780Data not specifiedData not specified[7]
Colorectal CancerHT-29Data not specifiedData not specified[8]
LeukemiaCLL2.35Not specified[9][10]
Human MelanomaA375Not specified32.43[11]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Cellular Effects: Proliferation, Apoptosis, and Cell Cycle

Both Orlistat and C75 have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.

Cell Viability and Proliferation

Studies have demonstrated that both inhibitors reduce cancer cell viability in a dose-dependent manner. For instance, Orlistat at a concentration of 50 µM was found to reduce the viability of PANC-1 pancreatic cancer cells to approximately 50% of that of untreated cells after 72 hours.[5] Similarly, C75 has been shown to inhibit the proliferation of various cancer cell lines.[3][11]

Apoptosis Induction

A key desired outcome of anti-cancer agents is the induction of apoptosis. Both Orlistat and C75 have been shown to trigger this process. Orlistat induces apoptosis in a caspase-dependent manner, as evidenced by the increased expression of cleaved caspases-3 and -9 in ovarian and prostate cancer cells.[12] In some cases, Orlistat has also been linked to the induction of protective autophagy.[7] C75 treatment also enhances radiation-induced apoptosis in prostate cancer cells.[11]

Cell Cycle Arrest

Disruption of the cell cycle is another important anti-cancer mechanism. Orlistat has been shown to induce G1 phase arrest in endometrial cancer cells.[13] It can also cause G2/M phase arrest in oral squamous cancer cells, accompanied by a decrease in the expression of cyclins D1 and E.[14] C75 treatment has been observed to cause a modest decrease in the percentage of cells in the S phase.[15]

cluster_0 FASN Inhibitors cluster_1 Cellular Effects Orlistat Orlistat Inhibition of Proliferation Inhibition of Proliferation Orlistat->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Orlistat->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Orlistat->Cell Cycle Arrest C75 C75 C75->Inhibition of Proliferation C75->Induction of Apoptosis C75->Cell Cycle Arrest

Caption: Cellular Effects of Orlistat and C75 in Cancer Cells.

Impact on Cellular Signaling Pathways

The inhibition of FASN by Orlistat and C75 triggers a cascade of changes in various cellular signaling pathways crucial for cancer cell survival and proliferation.

Orlistat has been shown to:

  • Inhibit the NF-κB signaling pathway , which is often associated with cancer promotion and progression.[12]

  • Suppress the AKT/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival.[12][13]

  • Activate the TRAIL signaling pathway , which can induce apoptosis in cancer cells.[12]

  • Activate AMPK , a key sensor of cellular energy status, which can in turn inhibit the mTOR pathway.[13]

C75 , while less extensively studied in terms of its broad signaling impact compared to Orlistat, is also known to affect critical pathways. For example, its inhibition of FASN can lead to the accumulation of malonyl-CoA, which can have downstream effects on cellular metabolism and signaling.

cluster_0 FASN Inhibitors cluster_1 Signaling Pathways Orlistat Orlistat NF-κB Pathway NF-κB Pathway Orlistat->NF-κB Pathway Inhibits AKT/mTOR Pathway AKT/mTOR Pathway Orlistat->AKT/mTOR Pathway Inhibits TRAIL Pathway TRAIL Pathway Orlistat->TRAIL Pathway Activates AMPK Pathway AMPK Pathway Orlistat->AMPK Pathway Activates

Caption: Signaling Pathways Modulated by Orlistat in Cancer Cells.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the effects of FASN inhibitors on cancer cells.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the FASN inhibitor (e.g., Orlistat or C75) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[16][17][18]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the FASN inhibitor or vehicle control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19][20][21]

cluster_0 Experimental Workflow cluster_1 Cellular Assays Cancer Cell Culture Cancer Cell Culture Treatment with FASN Inhibitor Treatment with FASN Inhibitor Cancer Cell Culture->Treatment with FASN Inhibitor Cellular Assays Cellular Assays Treatment with FASN Inhibitor->Cellular Assays Data Analysis Data Analysis Cellular Assays->Data Analysis Cell Viability (MTT) Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis

Caption: General Experimental Workflow for Studying FASN Inhibitors.

Conclusion

Both Orlistat and C75 are potent inhibitors of FASN that demonstrate significant anti-cancer effects in a variety of cancer cell lines. Their distinct mechanisms of action, targeting different domains of the FASN enzyme, may offer unique therapeutic opportunities and potential for synergistic combinations with other anti-cancer agents. While Orlistat has the advantage of being an FDA-approved drug, the synthetic nature of C75 allows for greater chemical modification to potentially improve its efficacy and pharmacokinetic properties. Further research, including head-to-head comparative studies in a wider range of cancer models and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these FASN inhibitors in oncology.

References

Validating FASN-IN-5 Target Engagement: A Western Blot Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of FASN-IN-5, a potent Fatty Acid Synthase (FASN) inhibitor. We present supporting experimental data and protocols for Western blot analysis, a cornerstone technique for assessing protein expression and post-translational modifications.

Introduction to FASN and this compound

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] In numerous cancers, FASN is overexpressed and contributes to tumor cell proliferation and survival, making it a compelling therapeutic target. This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of FASN. Validating that this compound effectively engages its target within the cell is a crucial step in preclinical drug development. Western blotting is a widely used method to assess the downstream consequences of FASN inhibition, thereby confirming target engagement.

Comparison of FASN Inhibitors

While direct quantitative Western blot data for this compound is not publicly available, we can project its expected performance based on data from other well-characterized FASN inhibitors, such as Orlistat and TVB-2640.

Target ProteinExpected Change with this compound TreatmentCellular PathwayRationale for ChangeAlternative FASN Inhibitor
p-Akt (Ser473) Decrease PI3K/Akt/mTORFASN inhibition disrupts lipid rafts, which can attenuate PI3K/Akt signaling.[2]Orlistat, TVB-2640
p-mTOR (Ser2448) Decrease PI3K/Akt/mTORAs a downstream effector of Akt, mTOR phosphorylation is expected to decrease following Akt inactivation.Orlistat, TVB-2640
Total FASN No significant changeFatty Acid SynthesisShort-term treatment with FASN inhibitors typically does not affect the total protein level of FASN itself.Orlistat, TVB-2640
Cleaved PARP IncreaseApoptosisInhibition of FASN can induce apoptosis in cancer cells, leading to the cleavage of PARP.Orlistat

Experimental Protocols

A detailed protocol for validating this compound target engagement using Western blot is provided below.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line known to overexpress FASN (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control with a known FASN inhibitor like Orlistat or TVB-2640.

Protein Extraction
  • Cell Lysis: After treatment, wash cells with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the protein to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-20% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, p-mTOR, total FASN, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

FASN Signaling Pathway and Inhibition

FASN_Signaling RTK Growth Factor Receptor (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates FASN_node FASN Akt->FASN_node Upregulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Lipid_Synthesis Lipid Synthesis (Palmitate) FASN_node->Lipid_Synthesis Lipid_Synthesis->Cell_Growth Supports FASN_IN_5 This compound FASN_IN_5->FASN_node Inhibits

Caption: FASN signaling pathway and the inhibitory action of this compound.

Western Blot Workflow for this compound Target Validation

WB_Workflow cluster_protocol Western Blot Protocol cluster_validation Target Engagement Validation A 1. Cell Treatment (this compound, Controls) B 2. Protein Extraction (Lysis & Quantitation) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Blocking D->E F 6. Primary Antibody (p-Akt, p-mTOR, etc.) E->F G 7. Secondary Antibody F->G H 8. Detection (ECL) G->H I 9. Analysis (Densitometry) H->I J Decreased p-Akt / p-mTOR I->J K Increased Cleaved PARP I->K

Caption: Experimental workflow for validating this compound target engagement.

References

In Vivo Showdown: A Comparative Analysis of FASN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical in vivo performance of leading Fatty Acid Synthase (FASN) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their efficacy, mechanisms, and experimental backing.

The landscape of cancer metabolism research has identified Fatty Acid Synthase (FASN) as a pivotal therapeutic target. Upregulated in numerous cancers, FASN plays a crucial role in providing the lipid building blocks necessary for rapid cell proliferation and survival. Consequently, a variety of inhibitors have been developed to thwart this pathway. This guide offers a comparative analysis of prominent FASN inhibitors—TVB-2640 and its analogs (TVB-3166, TVB-3664), Fasnall, and C75—based on available in vivo preclinical data.

Performance at a Glance: Efficacy and Administration

A comparative summary of the in vivo performance of key FASN inhibitors reveals distinct characteristics in their application and anti-tumor effects across various cancer models.

InhibitorCancer ModelAnimal ModelDosage & AdministrationKey Efficacy FindingsTolerability/Toxicity
TVB-2640 (Denifanstat) KRAS-mutant NSCLCMouse100 mg/m² once daily, oralProlonged stable disease (17-38 weeks) as monotherapy.[1]Generally well-tolerated. Reversible side effects include alopecia, palmar-plantar erythrodysesthesia, and dry eye.[1]
HER2+ Breast CancerMouseNot specifiedSynergistic tumor growth inhibition when combined with paclitaxel (B517696).[2]No enhancement of paclitaxel toxicity observed.[1]
Ovarian CancerMouseNot specifiedCombination with paclitaxel resulted in a 58-98% reduction in CA-125 levels in most patients, many of whom were taxane-resistant.[1]Not specified
TVB-3166 / TVB-3664 Colorectal Cancer (PDX)MouseNot specifiedVariable sensitivity among different patient-derived xenograft (PDX) models.[3]Generally well-tolerated in animals.[4]
Hepatocellular Carcinoma (HCC)Mouse10 mg/kg/day, oral (TVB-3664)Moderate efficacy as monotherapy; triggered tumor regression when combined with cabozantinib.[4][5]Ameliorated fatty liver phenotype.[5][6]
NASH-related HCCMouse10 mg/kg, PO, QD (TVB-3664)Decreased development of hepatocellular carcinoma tumors by 85%.[7]Not specified
Fasnall HER2+ Breast Cancer (MMTV-Neu)MouseNot specifiedPotent inhibitor of tumor growth; synergistic effect with carboplatin, leading to reduced tumor volumes.[8][9]Well-tolerated with bioavailability in vivo.[8]
C75 Human Breast Cancer XenograftMouseNot specifiedSignificant in vivo antitumor activity.[10]Transient reversible weight loss was the only noted toxicity.[10]
Experimental ColitisMouse5 mg/kg, intraperitonealSignificantly reduced body weight loss, fecal bleeding, diarrhea, and histological damage.[11]Not specified
Diet-induced Obesity (ALI model)Mouse10 mg/kg, intraperitonealReversed increased FASN activity in lung tissue of obese mice.[12]Not specified

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

FASN inhibitors exert their anti-neoplastic effects through a multi-pronged approach, primarily by inducing metabolic stress and disrupting downstream signaling pathways crucial for cancer cell survival.

Inhibition of FASN leads to a depletion of palmitate, a fundamental component for the synthesis of more complex lipids. This scarcity of lipids disrupts the integrity of cellular membranes, including specialized microdomains known as lipid rafts. These rafts are critical for the proper localization and function of various signaling proteins. Consequently, FASN inhibition can lead to the downregulation of key oncogenic pathways like PI3K-AKT-mTOR and β-catenin.[13] Furthermore, the accumulation of the FASN substrate, malonyl-CoA, is believed to contribute to the cytotoxic effects observed with some inhibitors.[14][15]

FASN_Inhibition_Pathway cluster_cell Cancer Cell cluster_signaling Signaling Pathways FASN FASN Palmitate Palmitate FASN->Palmitate Synthesis FASN->Palmitate MalonylCoA Malonyl-CoA MalonylCoA->FASN Apoptosis Apoptosis MalonylCoA->Apoptosis accumulation leads to LipidRafts Lipid Raft Formation Palmitate->LipidRafts Palmitate->LipidRafts PI3K_AKT PI3K-AKT-mTOR LipidRafts->PI3K_AKT LipidRafts->PI3K_AKT BetaCatenin β-catenin LipidRafts->BetaCatenin LipidRafts->BetaCatenin MembraneIntegrity Membrane Integrity CellProliferation Tumor Growth & Survival PI3K_AKT->CellProliferation PI3K_AKT->CellProliferation BetaCatenin->CellProliferation BetaCatenin->CellProliferation FASN_Inhibitor FASN Inhibitor (e.g., TVB-2640, C75) FASN_Inhibitor->FASN inhibits FASN_Inhibitor->Apoptosis induces

Caption: FASN Inhibition Signaling Cascade.

Experimental Corner: Protocols for In Vivo Assessment

The evaluation of FASN inhibitors in vivo relies on well-established preclinical models. Below are representative methodologies extracted from the cited studies.

Murine Xenograft Model for Anti-Tumor Efficacy

This workflow is commonly employed to assess the direct impact of FASN inhibitors on tumor growth.

Xenograft_Workflow start Human Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, Inhibitor) tumor_growth->randomization treatment Daily Dosing (e.g., Oral Gavage, IP Injection) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->monitoring monitoring->treatment endpoint Endpoint: Tumor Size Limit or Study Duration Reached monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis

Caption: In Vivo Xenograft Study Workflow.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., COLO-205, HCT-116 colon adenocarcinoma) are cultured under standard conditions. A specified number of cells are then subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).[16][17]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into control (vehicle) and treatment groups.[16]

  • Drug Administration: The FASN inhibitor (e.g., TVB-2640) is administered, often daily, via a clinically relevant route such as oral gavage. The vehicle control is administered in parallel.[6][17]

  • Monitoring and Endpoint: Tumor dimensions and mouse body weight are measured regularly. The study concludes when tumors in the control group reach a specified volume, or after a set duration.

  • Pharmacodynamic Analysis: Upon completion, tumors and other tissues may be harvested to analyze biomarkers, such as changes in lipid profiles or modulation of signaling pathways, to confirm target engagement.[17]

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is utilized to investigate the anti-inflammatory properties of FASN inhibitors.

  • Induction of Colitis: Experimental colitis is induced in mice (e.g., C57BL/6) by administering DSS in their drinking water for a defined period (e.g., 7 days).[11]

  • Treatment: The FASN inhibitor, such as C75, is administered daily via intraperitoneal injection, starting shortly after DSS induction.[11]

  • Clinical Monitoring: Mice are monitored daily for clinical parameters including body weight loss, fecal bleeding, and diarrhea.[11]

  • Histological and Biomarker Analysis: At the end of the study, colon tissues are collected for histological evaluation of damage and to measure the expression of inflammatory mediators.[11]

Concluding Remarks

The in vivo data for FASN inhibitors collectively underscore their therapeutic potential across a range of cancers and inflammatory conditions. The TVB series of inhibitors, particularly TVB-2640, stands out for its oral bioavailability and promising activity in clinical trials, often in combination with standard chemotherapies.[1][18] Fasnall and C75 have also demonstrated potent anti-tumor and anti-inflammatory effects in preclinical models, providing a strong rationale for their continued investigation.[8][11]

While direct comparative studies are limited, the available evidence suggests that the choice of inhibitor may depend on the specific cancer type, its underlying molecular drivers, and the potential for combination therapies. Future research should focus on identifying predictive biomarkers to stratify patient populations most likely to respond to FASN-targeted therapies, thereby maximizing their clinical utility.[3][18] The continued exploration of these metabolic inhibitors offers a promising avenue for the development of novel and effective cancer treatments.

References

Comparative Specificity Profiling of FASN Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity of Fatty Acid Synthase (FASN) inhibitors is crucial for the development of targeted and effective therapeutics. While information on a compound specifically named "FASN-IN-5" is not publicly available, this guide provides a comparative overview of several well-characterized FASN inhibitors, with a focus on Denifanstat (TVB-2640), a clinical-stage inhibitor. This guide will objectively compare its performance with other alternatives and provide supporting experimental data for researchers, scientists, and drug development professionals.

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it an attractive target for therapeutic intervention. The specificity of FASN inhibitors is a critical parameter, as off-target effects can lead to undesirable side effects. This guide compares the specificity profiles of four notable FASN inhibitors: Denifanstat (TVB-2640), C75, Orlistat, and Fasnall.

Comparative Analysis of FASN Inhibitor Specificity

InhibitorTargetIC50 (FASN)Known Off-Target Activity
Denifanstat (TVB-2640) FASN0.052 µM[1]Data from broad kinase selectivity panels are not publicly available, but it is described as a selective FASN inhibitor in clinical development[2].
C75 FASN15.53 µM - 35 µM[3][4]Potent activator of Carnitine Palmitoyltransferase-1A (CPT1A)[3].
Orlistat FASN~0.1 µM (apparent Kᵢ)[5]Potent inhibitor of gastric and pancreatic lipases[6].
Fasnall FASN3.71 µM[7]Recent studies suggest it may also act as a respiratory Complex I inhibitor[8].

Experimental Protocols

Accurate and reproducible assessment of inhibitor specificity is paramount. Below are detailed methodologies for key experiments used in the characterization of FASN inhibitors.

FASN Activity Assay (Mass Spectrometry-Based)

This method directly measures the enzymatic activity of FASN by quantifying the incorporation of a stable isotope-labeled substrate into the final product, palmitate.

Materials:

  • Purified FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 1 mM DTT, 1 mM EDTA

  • Substrates: Acetyl-CoA, ¹³C₃-Malonyl-CoA

  • Cofactor: NADPH

  • Test Inhibitor (e.g., Denifanstat)

  • Quenching Solution: Ice-cold methanol

  • Internal Standard: ¹³C₄-Palmitate

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a reaction mixture containing FASN assay buffer, purified FASN enzyme, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding Acetyl-CoA, ¹³C₃-Malonyl-CoA, and NADPH.

  • Allow the reaction to proceed at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold methanol.

  • Add a known concentration of ¹³C₄-Palmitate as an internal standard.

  • Centrifuge the samples to pellet precipitated protein.

  • Analyze the supernatant by LC-MS to quantify the amount of ¹³C-labeled palmitate produced relative to the internal standard.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Kinase Selectivity Profiling

To assess the broader selectivity of a FASN inhibitor, it can be screened against a panel of protein kinases. This is a common approach in drug discovery to identify potential off-target interactions.

Materials:

  • A panel of purified, recombinant protein kinases.

  • Substrate for each kinase (peptide or protein).

  • ³³P-ATP (radiolabeled ATP).

  • Test Inhibitor.

  • Assay Buffer appropriate for kinase reactions.

  • Phosphocellulose paper or other capture membrane.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture for each kinase containing the kinase, its specific substrate, assay buffer, and the test inhibitor at a fixed concentration (e.g., 10 µM).

  • Initiate the kinase reaction by adding ³³P-ATP.

  • Allow the reaction to proceed at 30°C for a specified time.

  • Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated ³³P-ATP.

  • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process can aid in understanding the workflow for determining inhibitor specificity.

experimental_workflow cluster_fasn_activity FASN Activity Assay cluster_specificity_profiling Specificity Profiling fasn_enzyme Purified FASN Enzyme reaction Enzymatic Reaction fasn_enzyme->reaction inhibitor Test Inhibitor inhibitor->reaction substrates Acetyl-CoA + ¹³C₃-Malonyl-CoA + NADPH substrates->reaction quench Quench Reaction reaction->quench lcms LC-MS Analysis quench->lcms ic50 IC50 Determination lcms->ic50 kinase_panel Kinase Panel kinase_reaction Kinase Reaction kinase_panel->kinase_reaction inhibitor2 Test Inhibitor inhibitor2->kinase_reaction atp ³³P-ATP atp->kinase_reaction capture Capture on Membrane kinase_reaction->capture scintillation Scintillation Counting capture->scintillation selectivity Selectivity Profile scintillation->selectivity

References

Validating F-IN-5 Induced Apoptosis: A Comparative Guide to the TUNEL Assay and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids, has emerged as a promising therapeutic strategy in oncology. Overexpressed in many cancer types, FASN activity is linked to tumor progression, chemoresistance, and poor patient survival.[1] Novel inhibitors like FASN-IN-5 are being investigated for their potential to induce apoptosis, or programmed cell death, in cancer cells.

This guide provides a comprehensive comparison of methods to validate apoptosis induced by this compound, with a focus on the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. We will explore the underlying signaling pathways, present detailed experimental protocols, and compare the TUNEL assay with alternative methods to ensure robust and reliable data for your research.

The Mechanism: How this compound Induces Apoptosis

Inhibition of FASN by compounds like this compound disrupts the delicate balance of cellular metabolism and signaling, ultimately pushing cancer cells towards apoptosis. The process is multifaceted, involving the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2] Key events include increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the release of cytochrome c.[2][3] This cascade activates effector caspases, which then cleave cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2]

FASN_Apoptosis_Pathway cluster_effects Downstream Effects FASN_IN_5 This compound FASN FASN FASN_IN_5->FASN Inhibits Palmitate ↓ Palmitate Synthesis FASN->Palmitate Membrane Lipid Raft Disruption Signaling Inhibition of PI3K/AKT/mTOR Signaling ROS ↑ ROS Production Palmitate->ROS Membrane->ROS Signaling->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution TUNEL_Workflow Start Start: Cells Treated with This compound Fix 1. Fixation (e.g., 4% Paraformaldehyde) Start->Fix Permeabilize 2. Permeabilization (e.g., 0.25% Triton X-100) Fix->Permeabilize Equilibrate 3. Equilibration (TdT Reaction Buffer) Permeabilize->Equilibrate Label 4. TdT Labeling (Incubate with TdT Enzyme and Labeled dUTPs) Equilibrate->Label Stop 5. Stop Reaction & Wash Label->Stop Detect 6. Detection (e.g., Add Fluorescent Conjugate) Stop->Detect Analyze 7. Analysis (Fluorescence Microscopy or Flow Cytometry) Detect->Analyze Apoptosis_Timeline cluster_Timeline cluster_Assays Start Apoptotic Stimulus (this compound) Early Early Events Start->Early Mid Mid Events Early->Mid AnnexinV Annexin V Staining (PS Exposure) Early->AnnexinV Late Late Events Mid->Late Caspase Caspase Assays (Caspase-3/7 Activation) Mid->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Late->TUNEL

References

Cross-Validation of FASN Inhibitor Effects with FASN siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methodologies and data obtained when studying the effects of a chemical inhibitor of Fatty Acid Synthase (FASN), exemplified by Fasnall, and its genetic knockdown using small interfering RNA (siRNA). This cross-validation approach is crucial for confirming that the observed cellular effects of a pharmacological agent are indeed due to the specific inhibition of the intended target.

Introduction to FASN Inhibition

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2] It is frequently overexpressed in various cancer types, playing a significant role in tumor cell proliferation, survival, and metastasis.[1][3][4] This makes FASN an attractive therapeutic target for cancer treatment. Inhibition of FASN, either through small molecule inhibitors or genetic silencing, has been shown to induce apoptosis and suppress tumor growth.[1][3][5]

Fasnall is a selective, thiophenopyrimidine-based inhibitor of FASN with an IC50 of 3.71 μM.[6] It has demonstrated potent anti-tumor activities, including the induction of apoptosis in cancer cell lines.[3][6]

FASN siRNA offers a genetic approach to specifically reduce the expression of the FASN protein. By targeting the FASN mRNA for degradation, siRNA-mediated knockdown ensures a high degree of specificity, serving as a vital tool to validate the on-target effects of pharmacological inhibitors like Fasnall.[3]

Comparative Data on FASN Inhibition

To validate that the cytotoxic effects of Fasnall are a direct result of FASN inhibition, experiments are often performed in parallel with FASN siRNA. The data below, derived from studies on HER2+ breast cancer cell lines, illustrates this comparison.

ParameterFasnall TreatmentFASN siRNA TransfectionControl (Vehicle/Scrambled siRNA)
Cell Viability Dose-dependent decreaseSignificant decreaseNo significant change
Apoptosis (Caspase-3/7 Activation) Significant increaseSignificant increaseBaseline levels
FASN Protein Expression No direct effect on expressionSignificant reductionNormal expression
Lipid Synthesis (incorporation of 14C-acetate) Potent inhibitionSignificant reductionNormal synthesis rate

This table summarizes typical results from cross-validation studies. Actual values can be found in the cited literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Culture

HER2+ breast cancer cell lines (e.g., BT474, SKBR3) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

FASN siRNA Transfection
  • Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.

  • A pool of three to five target-specific FASN siRNAs or a non-targeting scrambled siRNA (control) are used.

  • siRNA (e.g., 50 nM final concentration) is mixed with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • The siRNA-lipid complex is added to the cells.

  • After 4-6 hours of incubation, the medium is replaced with complete growth medium.

  • Cells are typically harvested or used for downstream assays 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.

Fasnall Treatment
  • Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting).

  • A stock solution of Fasnall in a suitable solvent (e.g., DMSO) is prepared.

  • The stock solution is diluted in culture medium to the desired final concentrations.

  • The medium on the cells is replaced with the medium containing Fasnall or a vehicle control (DMSO).

  • Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours) before analysis.

Western Blot Analysis
  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • The membrane is incubated with a primary antibody against FASN (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Viability Assay (e.g., WST-1 or MTT)
  • Cells are seeded in 96-well plates and treated with Fasnall or transfected with siRNA as described above.

  • At the end of the treatment period, a viability reagent (e.g., WST-1) is added to each well.

  • The plate is incubated for a specified time (e.g., 1-4 hours) at 37°C.

  • The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to the control-treated cells.

Apoptosis Assay (Caspase-3/7 Activity)
  • Cells are treated or transfected in a 96-well plate.

  • A luminogenic substrate for caspase-3 and -7 is added to the wells.

  • After incubation, the luminescence, which is proportional to caspase activity, is measured using a luminometer.

Visualizing the Cross-Validation Workflow and FASN Pathway

Diagrams generated using Graphviz provide a clear visual representation of the experimental logic and the underlying biological pathway.

G cluster_assays Phenotypic and Molecular Assays cluster_outcomes Expected Outcomes for Validation Control Control (Vehicle / Scrambled siRNA) Assays Cell Viability Assay Apoptosis Assay Western Blot for FASN Lipid Synthesis Assay Control->Assays Fasnall Fasnall Treatment Fasnall->Assays Outcome_Fasnall Decreased Viability Increased Apoptosis No Change in FASN Protein Fasnall->Outcome_Fasnall siRNA FASN siRNA Transfection siRNA->Assays Outcome_siRNA Decreased Viability Increased Apoptosis Decreased FASN Protein siRNA->Outcome_siRNA

Caption: Experimental workflow for cross-validating a FASN inhibitor with FASN siRNA.

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Fatty Acid Synthesis cluster_downstream Downstream Effects GF Growth Factors (e.g., EGF, HER2) PI3K PI3K/Akt/mTOR Pathway GF->PI3K FASN_mRNA FASN mRNA PI3K->FASN_mRNA Upregulates Transcription FASN_protein FASN Protein FASN_mRNA->FASN_protein Translation Palmitate Palmitate FASN_protein->Palmitate Catalyzes Membrane Membrane Synthesis & Lipid Rafts Palmitate->Membrane Signaling Signaling Molecules Palmitate->Signaling Survival Cell Proliferation & Survival Membrane->Survival Signaling->Survival Fasnall Fasnall Fasnall->FASN_protein Inhibits Activity siRNA FASN siRNA siRNA->FASN_mRNA Degrades

Caption: FASN signaling pathway and points of intervention.

Logical_Comparison cluster_goal Primary Goal cluster_methods Inhibition Methods cluster_phenotype Observed Cellular Phenotype cluster_conclusion Conclusion Goal Validate On-Target Effect of FASN Inhibitor Chemical Chemical Inhibition (Fasnall) Goal->Chemical Genetic Genetic Knockdown (FASN siRNA) Goal->Genetic Phenotype e.g., Apoptosis, Decreased Proliferation Chemical->Phenotype Genetic->Phenotype Conclusion Phenotype is due to FASN Inhibition Phenotype->Conclusion If phenotypes match

References

A Comparative Guide to FASN-IN-5 and Natural FASN Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the synthetic Fatty Acid Synthase (FASN) inhibitor, FASN-IN-5 (also known as TVB-3166), and a range of naturally occurring FASN inhibitors. Fatty Acid Synthase is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, making it a promising target for therapeutic intervention. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to aid in the evaluation of these compounds for research and drug development purposes.

Overview of this compound and Natural Inhibitors

This compound is a potent, selective, and reversible small molecule inhibitor of FASN. It is orally available and has been investigated in preclinical and clinical studies for its anti-tumor activity. Natural FASN inhibitors are a diverse group of compounds derived from various sources, including plants and fungi. These compounds have been shown to inhibit FASN activity and induce apoptosis in cancer cells, often with the advantage of being readily available and potentially having fewer side effects than some synthetic compounds.[1][2]

Mechanism of Action

This compound acts as a reversible inhibitor of the thioesterase (TE) domain of FASN. By blocking the final step of fatty acid synthesis, it prevents the release of palmitate from the enzyme complex. This leads to an accumulation of intermediates and a depletion of downstream lipids necessary for membrane formation, signaling, and energy storage.[3]

Natural FASN inhibitors exhibit a variety of mechanisms:

  • Cerulenin , a fungal metabolite, irreversibly binds to the ketoacyl synthase (KS) domain of FASN.[1]

  • C75 , a synthetic derivative of cerulenin, is a more stable irreversible inhibitor that acts on multiple domains, including ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE).[1]

  • Orlistat , an anti-obesity drug, irreversibly inhibits the TE domain.[1][4]

  • Polyphenols , such as epigallocatechin-3-gallate (EGCG) from green tea and flavonoids like luteolin (B72000) and quercetin, are generally reversible inhibitors that can target various domains of FASN.[1][5] For instance, EGCG is a time-dependent inhibitor of the ketoacyl reductase (KR) domain.

  • Xanthones , like α-mangostin and γ-mangostin, have been shown to inhibit the KS and malonyl/acetyl-transferase (MAT) domains.[1]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several natural FASN inhibitors across various cancer cell lines. This data provides a quantitative comparison of their potency.

InhibitorTypeTarget Domain(s)Cancer Cell LineIC50 ValueReference
This compound (TVB-3166) SyntheticThioesterase (TE)CALU-6 (Lung)0.10 µM (Cell Viability)[3]
22Rv1 (Prostate)Not specified, but effective[3]
HCT116 (Colorectal)Effective at 0.2 µM[6]
HT29 (Colorectal)Effective at 0.2 µM[6]
Cerulenin Natural (Fungal)Ketoacyl Synthase (KS)Y79 (Retinoblastoma)3.54 µg/mL[7]
C75 Synthetic (Cerulenin analog)KR, ACP, TENot specified200 µg/mL (General reference)[1]
Orlistat Natural (Modified)Thioesterase (TE)Y79 (Retinoblastoma)145.25 µM[7]
Not specified0.9 µM (Enzymatic assay)[1]
Luteolin Natural (Plant flavonoid)Not specifiedNot specified2.5 µg/mL[1]
α-mangostin Natural (Plant xanthone)KS, MATNot specified5.54 µM[1]
γ-mangostin Natural (Plant xanthone)KS, MATNot specified1.24 µM[1]

FASN Signaling Pathway and Inhibition

The inhibition of FASN has significant downstream effects on multiple signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the central role of FASN and the impact of its inhibition.

FASN_Signaling_Pathway FASN Signaling Pathway and Points of Inhibition cluster_inhibitors Inhibitors Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTOR mTOR PI3K_AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Palmitate Palmitate FASN->Palmitate Synthesizes Cell_Proliferation Cell Proliferation & Survival FASN->Cell_Proliferation Promotes Lipid_Rafts Lipid Raft Formation Palmitate->Lipid_Rafts Beta_Catenin β-catenin Signaling Palmitate->Beta_Catenin Membrane_Signaling Membrane Signaling (e.g., Ras, Akt) Lipid_Rafts->Membrane_Signaling Membrane_Signaling->Cell_Proliferation Beta_Catenin->Cell_Proliferation Apoptosis Apoptosis FASN_IN_5 This compound (TE domain) FASN_IN_5->FASN Inhibits FASN_IN_5->Apoptosis Induces Natural_Inhibitors Natural Inhibitors (e.g., Cerulenin - KS domain EGCG - KR domain) Natural_Inhibitors->FASN Inhibit Natural_Inhibitors->Apoptosis Induce

Caption: FASN signaling pathway and points of inhibition.

Experimental Protocols

Detailed below are standardized protocols for assessing FASN inhibition and its effect on cell viability.

FASN Activity Assay (Spectrophotometric)

This assay measures FASN activity by monitoring the oxidation of NADPH at 340 nm.

  • Preparation of Reagents:

    • Reaction Buffer: 200 mM potassium phosphate (B84403) buffer (pH 6.6), 1 mM DTT, 1 mM EDTA.

    • Substrates: 30 µM acetyl-CoA, 50 µM malonyl-CoA, 0.24 mM NADPH.

    • Cell Lysate: Prepare cell lysates from cancer cells overexpressing FASN in a suitable lysis buffer.

    • Inhibitor Stock: Prepare stock solutions of this compound and natural inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add the desired concentration of the inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding a master mix of the substrates (acetyl-CoA, malonyl-CoA, and NADPH) to each well.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the vehicle control to determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and natural inhibitors in the cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the inhibitors or vehicle control to the wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating and comparing FASN inhibitors.

Experimental_Workflow General Workflow for FASN Inhibitor Comparison Start Start: Select Inhibitors (this compound vs. Natural) In_Vitro_Assay In Vitro FASN Activity Assay Start->In_Vitro_Assay Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Determine_IC50_Enzyme Determine Enzymatic IC50 In_Vitro_Assay->Determine_IC50_Enzyme Data_Analysis Data Analysis & Comparison Determine_IC50_Enzyme->Data_Analysis Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Determine_IC50_Cell Determine Cellular IC50 Cell_Viability_Assay->Determine_IC50_Cell Mechanism_Studies Mechanistic Studies Determine_IC50_Cell->Mechanism_Studies Determine_IC50_Cell->Data_Analysis Western_Blot Western Blot (Apoptosis markers, Signaling proteins) Mechanism_Studies->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: General workflow for FASN inhibitor comparison.

Conclusion

Both this compound and natural FASN inhibitors demonstrate significant potential as anti-cancer agents by targeting the metabolic vulnerability of tumor cells. This compound offers the advantages of high potency and selectivity as a rationally designed synthetic molecule. Natural inhibitors, while sometimes less potent, represent a rich source of diverse chemical scaffolds and may offer favorable safety profiles. The choice of inhibitor for a particular research application will depend on the specific experimental goals, the cancer type under investigation, and the desired mechanism of action. This guide provides a foundational framework for making such informed decisions.

References

Comparative Metabolomics of Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Fatty Acid Synthase (FASN) inhibitors on cancer cells. While this report was initially intended to focus on FASN-IN-5, publicly available information and metabolomics data for this specific compound are not available at the time of writing. Therefore, this guide utilizes data from well-characterized FASN inhibitors—TVB-2640 (Denifanstat) , GSK2194069 , and Orlistat (B1677487) —to serve as a framework for comparing the metabolic consequences of FASN inhibition.

Introduction to Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] It catalyzes the production of palmitate from acetyl-CoA and malonyl-CoA.[1] While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to support rapid proliferation, membrane synthesis, and signaling molecule production.[1][2][3] This dependency on FASN makes it an attractive therapeutic target in oncology.[1] Inhibition of FASN can lead to cancer cell death, and various FASN inhibitors are in different stages of preclinical and clinical development.[4][5]

Comparative Analysis of FASN Inhibitor-Induced Metabolic Changes

The following table summarizes the observed metabolic changes in cancer cells treated with TVB-2640, GSK2194069, and Orlistat. The data is compiled from various metabolomics studies.

Metabolic PathwayTVB-2640 (Denifanstat)GSK2194069Orlistat
Fatty Acid Synthesis Inhibition of palmitate synthesis.[6][7] Accumulation of upstream precursors like malonate and malonyl-CoA.[8]Decreased palmitate and phosphatidylcholine levels.[9] Accumulation of malonate, succinate, and their CoA conjugates.[8]Inhibition of fatty acid synthesis.[10][11]
Glycolysis & TCA Cycle Downregulation of glycolysis and the Krebs cycle.[2]Accumulation of succinate, suggesting an impact on the TCA cycle.[8]Changes in TCA cycle metabolites.[10][11]
Amino Acid Metabolism Alterations in polyamine metabolism.[12]Changes in amino acid pools.Upregulation of glutaminolysis.[10][11]
Lipid Metabolism Increases in polyunsaturated fatty acids (PUFAs).[13]Decreased levels of L-acetyl carnitine, stearoyl carnitine, vaccenyl carnitine, and palmitoyl-L-carnitine.[9]Alterations in choline (B1196258) and phospholipid metabolism.[10][11]
Other --Induction of ketone metabolism and upregulation of AMPK.[10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of FASN in cellular metabolism and a typical workflow for a comparative metabolomics study.

FASN_Metabolic_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate_mito Citrate (Mitochondria) Succinate Succinate Citrate_mito->Succinate Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport AcetylCoA_mito->Citrate_mito AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate_cyto->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FASN FASN AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids FASN_Inhibitor FASN Inhibitor (e.g., this compound) FASN_Inhibitor->FASN

FASN's role in central carbon metabolism.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (Vehicle, this compound, Alternatives) Cell_Culture->Treatment Quenching 3. Metabolism Quenching (e.g., Liquid Nitrogen) Treatment->Quenching Extraction 4. Metabolite Extraction (e.g., Methanol (B129727)/Water) Quenching->Extraction LCMS 5. LC-MS/GC-MS Analysis Extraction->LCMS Data_Processing 6. Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Stats 7. Statistical Analysis (PCA, OPLS-DA) Data_Processing->Stats Pathway_Analysis 8. Pathway Analysis (e.g., KEGG) Stats->Pathway_Analysis

Comparative metabolomics experimental workflow.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in a comparative metabolomics study of FASN inhibitors.

Cell Culture and Treatment
  • Cell Line: Select a cancer cell line known to overexpress FASN (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with this compound and comparator FASN inhibitors (e.g., TVB-2640, GSK2194069, Orlistat) at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group (e.g., DMSO).

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Then, quench the metabolism by adding liquid nitrogen directly to the culture plate.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the quenched cells. Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Centrifugation: Vortex the lysate and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10-15 minutes to pellet proteins and cell debris.

  • Sample Collection: Collect the supernatant containing the metabolites and transfer to a new tube for analysis.

LC-MS/GC-MS Analysis
  • Instrumentation: Use a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) for polar and lipidomic analysis or gas chromatography (GC-MS) for volatile compounds.

  • Chromatography:

    • LC-MS: Separate metabolites using a suitable column (e.g., C18 for reverse-phase or HILIC for normal-phase) with a gradient of aqueous and organic mobile phases.

    • GC-MS: Derivatize volatile metabolites before injecting them into the GC column for separation based on boiling point and polarity.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

    • Use a high-resolution instrument (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements for metabolite identification.

  • Data Analysis:

    • Process the raw data using software such as Compound Discoverer or XCMS for peak picking, alignment, and integration.

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite levels between treated and control groups.

    • Identify metabolites using databases such as KEGG, HMDB, and METLIN based on accurate mass, retention time, and fragmentation patterns.

    • Conduct pathway analysis to determine which metabolic pathways are most affected by the FASN inhibitors.

Conclusion

The comparative metabolomic analysis of FASN inhibitors provides valuable insights into their mechanisms of action and the adaptive metabolic reprogramming of cancer cells. While data for this compound is currently lacking, the framework presented here, using TVB-2640, GSK2194069, and Orlistat as examples, demonstrates a robust approach to evaluating and comparing the metabolic impact of novel FASN-targeting compounds. Such studies are crucial for the development of more effective and targeted cancer therapies.

References

Validating the Anti-Tumor Efficacy of FASN Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of potent and selective Fatty Acid Synthance (FASN) inhibitors, with a focus on compounds such as TVB-2640 and TVB-3166, in various preclinical models. The overexpression of FASN, a key enzyme in de novo fatty acid synthesis, is a hallmark of many cancers and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][3] This document summarizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways to aid in the evaluation of these compounds.

Comparative Efficacy of FASN Inhibitors

The anti-tumor activity of FASN inhibitors has been demonstrated across a range of cancer cell lines and in vivo models. The following tables summarize the quantitative data on their performance, offering a comparative look at their potency and effectiveness.

Table 1: In Vitro Anti-Proliferative Activity of FASN Inhibitors

CompoundCancer TypeCell LineIC50 (nM)Key FindingsReference
TVB-2640 / TVB-3166 Colon AdenocarcinomaCOLO-205, HCT-116Data Not SpecifiedDose-dependent inhibition of cell proliferation and induction of apoptosis.[4][5][4][5]
TVB-3166 Colorectal CancerPanel of CRC cell linesVariesPromising anti-tumor response that correlates with reduced FASN levels.[6][6]
Cerulenin Breast CancerSK-Br3, MCF-7Not SpecifiedInhibits FASN activity, reduces clonogenic properties, and induces apoptosis.[6][6]
C75 Colorectal CancerHCT8-LOHPNot SpecifiedSynergistically enhanced the antiproliferative effect of oxaliplatin.[7][7]
Orlistat Colorectal CancerHCT8-LOHPNot SpecifiedAttenuated resistance to oxaliplatin.[7][7]

Table 2: In Vivo Anti-Tumor Efficacy of FASN Inhibitors in Xenograft Models

CompoundCancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (%)Key FindingsReference
TVB-2640 / TVB-3166 Colon AdenocarcinomaCOLO-205, HCT-116Once daily oral dosingSignificantIn vivo sensitivity aligned with in vitro data.[4][4]
TVB-3166 (in combination with Paclitaxel) Prostate Cancer22RV1Not Specified97% (amplified effect)Combination therapy showed significantly enhanced efficacy.[8][8]
Orlistat (in combination with Oxaliplatin) Colorectal CancerHCT8-LOHPNot SpecifiedSignificantRestrained the growth of xenograft tumors and increased responsiveness to oxaliplatin.[7][7]
Cerulenin Ovarian CancerOVCAR-3Not SpecifiedSignificantReduced tumor FASN activity and was accompanied by regression of established ascites tumors.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-tumor effects of FASN inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the FASN inhibitor (e.g., TVB-2640) or vehicle control for 48-72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with the FASN inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., FASN, p-Akt, β-catenin, c-Myc) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups and administer the FASN inhibitor (e.g., TVB-2640 orally, once daily) or vehicle control.[4]

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days.

  • Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Mechanisms of Action

FASN inhibition exerts its anti-tumor effects through the modulation of various signaling pathways and cellular processes.

FASN's Role in Cancer Cell Metabolism and Signaling

FASN is a central enzyme in de novo lipogenesis, converting acetyl-CoA and malonyl-CoA into palmitate.[1] In cancer cells, upregulated FASN activity provides lipids for membrane synthesis, energy storage, and protein modification, thereby supporting rapid proliferation and survival.[2][9]

FASN_Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate Citrate Pyruvate->Citrate Mitochondria AcetylCoA Acetyl-CoA Citrate->AcetylCoA Cytosol MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Membranes, Signaling Molecules) Palmitate->Lipids FASN_Inhibitor_MoA FASN_Inhibitor FASN Inhibitor (e.g., FASN-IN-5) FASN FASN FASN_Inhibitor->FASN Inhibits Apoptosis Apoptosis FASN_Inhibitor->Apoptosis Palmitate Palmitate Synthesis FASN->Palmitate Membrane Membrane Integrity & Lipid Rafts Palmitate->Membrane Signaling Oncogenic Signaling (p-Akt, β-catenin, c-Myc) Membrane->Signaling TumorGrowth Tumor Growth Signaling->TumorGrowth Apoptosis->TumorGrowth Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation CellViability Cell Viability Assays (IC50 Determination) ApoptosisAssay Apoptosis Assays (Flow Cytometry) CellViability->ApoptosisAssay WesternBlot Western Blot (Signaling Pathways) ApoptosisAssay->WesternBlot Xenograft Xenograft Tumor Models (Efficacy Studies) WesternBlot->Xenograft PDX Patient-Derived Xenografts (Translational Relevance) Xenograft->PDX Biomarker Biomarker Analysis (PD & Efficacy Markers) PDX->Biomarker Clinical Clinical Trials Biomarker->Clinical Discovery Compound Discovery & Optimization Discovery->CellViability

References

Confirming FASN-IN-5 On-Target Activity in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FASN-IN-5 (also known as Denifanstat or TVB-2640) with other common Fatty Acid Synthase (FASN) inhibitors, supported by experimental data and detailed protocols. FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids, and is a recognized target in various diseases, including cancer and metabolic disorders.[1][2]

FASN Signaling Pathway and Inhibition

The diagram below illustrates the central role of FASN in cellular metabolism and the mechanism of its inhibition. Acetyl-CoA is converted to Malonyl-CoA, and FASN then catalyzes the synthesis of palmitate, a precursor for various lipids. This pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis. FASN inhibitors block this process, leading to decreased lipid production and subsequent cellular effects.

FASN_Pathway Fatty Acid Synthase (FASN) Signaling Pathway cluster_0 Upstream Signaling cluster_1 De Novo Lipogenesis cluster_2 Downstream Effects Growth_Factors Growth Factors PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Growth_Factors->PI3K_AKT_mTOR SREBP1c SREBP-1c PI3K_AKT_mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Cell_Proliferation Cell Proliferation FASN->Cell_Proliferation Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Molecules) Palmitate->Lipid_Synthesis Lipid_Synthesis->Cell_Proliferation Apoptosis Apoptosis FASN_Inhibitors This compound (TVB-2640) Orlistat, C75 FASN_Inhibitors->FASN FASN_Inhibitors->Apoptosis Induces

Caption: The FASN pathway is critical for lipid biosynthesis and is a target for inhibitors like this compound.

Data Presentation: Comparison of FASN Inhibitors

The following table summarizes the in vitro activity of this compound (TVB-2640) and other well-characterized FASN inhibitors. IC50 values represent the concentration of the inhibitor required to reduce FASN activity or cell viability by 50%.

InhibitorTargetAssay TypeCell Line/SystemIC50/EC50Reference(s)
This compound (TVB-2640) FASNBiochemical AssayPurified FASN0.052 µM[3]
FASNCellular Palmitate Synthesis-0.072 µM[3]
Orlistat FASN (Thioesterase domain)Cellular Fatty Acid SynthesisPC-3 (Prostate Cancer)~30 µM (75% inhibition)[4]
C75 FASNCell GrowthPC3 (Prostate Cancer)35 µM[5]
FASNClonogenic Assay-35 µM[6]
FASNSpheroid Growth Assay-50 µM[6]
FASNBiochemical AssayPurified FASN200 µM

Experimental Protocols

To confirm the on-target activity of this compound in a cellular context, a series of experiments can be performed. Below are detailed protocols for key assays.

FASN Activity Assay (Cell-Based)

This assay measures the enzymatic activity of FASN within cells by monitoring the consumption of its substrate, NADPH.

Materials:

  • Cell line of interest (e.g., a cancer cell line with high FASN expression)

  • This compound and comparator inhibitors

  • Cell lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)

  • FASN reaction buffer (100 mM potassium phosphate, pH 6.5, 2 mM EDTA, 10 mM cysteine, 200 µM NADPH, 50 µM acetyl-CoA, and 80 µM malonyl-CoA)[7][8]

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein lysate to the FASN reaction buffer.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

  • Data Analysis: Calculate the rate of NADPH consumption for each treatment condition and normalize it to the protein concentration. Compare the activity in treated cells to untreated controls to determine the inhibitory effect.

Cellular Fatty Acid Synthesis Assay

This assay directly measures the rate of de novo fatty acid synthesis by tracing the incorporation of a labeled precursor, such as [14C]-acetate, into lipids.

Materials:

  • Cell line of interest

  • This compound and comparator inhibitors

  • [14C]-acetate or other suitable radiolabeled precursor

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with inhibitors as described above.

  • Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.

  • Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Quantification: Measure the amount of radioactivity in the lipid extract using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Compare the incorporation of the radiolabel in inhibitor-treated cells to that in control cells.

Cell Viability Assay

This assay assesses the effect of FASN inhibition on cell survival and proliferation.

Materials:

  • Cell line of interest

  • This compound and comparator inhibitors

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)[9][10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a low density in 96-well plates.

  • Inhibitor Treatment: After cell adherence, add a range of concentrations of this compound or other inhibitors to the wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value, which is the concentration that inhibits cell growth by 50%.

Experimental Workflow

The following diagram outlines the logical flow of experiments to confirm the on-target activity of this compound.

Experimental_Workflow Workflow for Confirming this compound On-Target Activity Start Start Cell_Culture Select and Culture Appropriate Cell Line Start->Cell_Culture Inhibitor_Treatment Treat Cells with This compound & Comparators Cell_Culture->Inhibitor_Treatment FASN_Activity_Assay Measure FASN Enzymatic Activity Inhibitor_Treatment->FASN_Activity_Assay Fatty_Acid_Synthesis_Assay Quantify De Novo Fatty Acid Synthesis Inhibitor_Treatment->Fatty_Acid_Synthesis_Assay Cell_Viability_Assay Assess Impact on Cell Proliferation Inhibitor_Treatment->Cell_Viability_Assay Data_Analysis Analyze Data and Determine IC50 Values FASN_Activity_Assay->Data_Analysis Fatty_Acid_Synthesis_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Conclusion Confirm On-Target Activity of this compound Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of FASN-IN-5: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. FASN-IN-5, a fatty acid synthase inhibitor, is a valuable tool in studying various diseases, but its disposal requires a structured and informed approach.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: this compound

Quantitative Data and Properties

Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal data, the following table summarizes known properties and general handling information for this compound, alongside standard practices for laboratory chemical waste.

ParameterThis compound SpecificsGeneral Laboratory Chemical Waste Guidelines
Physical Appearance Solid[1]Varies
Storage Temperature -20°C[1]Varies based on chemical properties
Waste Categorization Hazardous Chemical WasteIgnitable, Corrosive, Reactive, or Toxic[2]
Container Type Chemically compatible, sealed containerChemically compatible, leak-proof, securely closed[3]
Labeling "Hazardous Waste," "this compound," full chemical name, associated hazards"Hazardous Waste," chemical name, hazard characteristics, accumulation start date[4]
Accumulation Time Limit Not specified; follow general guidelinesTypically up to 12 months in a Satellite Accumulation Area, unless acutely toxic[2]

Experimental Protocols for Disposal

The proper disposal of this compound should follow the established protocols for hazardous chemical waste management within your institution, adhering to regulations set forth by bodies such as the Resource Conservation and Recovery Act (RCRA).[3] The following is a generalized, step-by-step methodology.

Step 1: Waste Identification and Segregation

  • Categorize: Classify all this compound waste—including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions—as hazardous chemical waste.

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals must be kept separate to prevent dangerous reactions.[3] Halogenated and non-halogenated solvent wastes should also be segregated due to differences in disposal costs and methods.[5]

Step 2: Proper Waste Containment

  • Select Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3]

  • Secondary Containment: Store the waste container in a designated secondary containment unit, such as a chemical-resistant tray or bucket, to prevent the spread of material in case of a spill.[4][5]

Step 3: Labeling and Documentation

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • Complete Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.[2] Record the accumulation start date.[4] Maintain a detailed record of waste generation and disposal.[4]

Step 4: Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2]

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[5]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically a maximum of 55 gallons.[5]

Step 5: Disposal and Removal

  • Contact EHS: Do not dispose of this compound down the drain or in regular trash.[3][6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[2]

  • Trained Personnel: Only trained EHS personnel should transport hazardous waste.[6]

  • Empty Containers: Any container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.

FASN_IN_5_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_disposal_procedure Disposal Procedure A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Categorize as Hazardous Chemical Waste A->B C Select Chemically Compatible Container B->C D Affix Hazardous Waste Label (Name, Hazards, Date) C->D E Place in Secondary Containment D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Monitor Accumulation Volume (< 55 gal) G->H I Request Waste Pickup from EHS/Safety Office H->I J EHS Personnel Collects Waste I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.